molecular formula C5H8N2 B021910 3,4-Dimethyl-1H-pyrazole CAS No. 2820-37-3

3,4-Dimethyl-1H-pyrazole

カタログ番号: B021910
CAS番号: 2820-37-3
分子量: 96.13 g/mol
InChIキー: VQTVFIMEENGCJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dimethyl-1H-pyrazole (3,4-DMP) is a heterocyclic organic compound serving as the active moiety of the important nitrification inhibitor this compound phosphate (DMPP). This high-purity analytical standard is indispensable for advanced research in agricultural chemistry and environmental science. Primary Research Applications & Mechanism of Action • Nitrification Inhibition: 3,4-DMP is widely studied for its role in reducing nitrogen loss from agricultural systems and mitigating emissions of nitrous oxide (N₂O), a potent greenhouse gas. Its mechanism of action is established as the chelation of copper (Cu²⁺) cations . This chelation inhibits the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria (AOB), thereby delaying the conversion of ammonium to nitrate and improving nitrogen use efficiency by crops . • Environmental Analysis: This standard is critical for the precise quantification of 3,4-DMP in complex matrices like soils. Advanced methods utilizing ion-pair LC-MS/MS with perfluorooctanoic acid have been developed to overcome retention challenges and achieve superior limits of quantitation, enabling sensitive tracking of this pesticide in the environment . Key Chemical & Safety Information

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-4-3-6-7-5(4)2/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTVFIMEENGCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182465
Record name 3,4-Dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2820-37-3
Record name 3,4-Dimethylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2820-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(5),4-Dimethylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.749
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIMETHYL-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3(5),4-DIMETHYLPYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LF1K5QUJ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 3,4-Dimethyl-1H-pyrazole from 2-Butanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethyl-1H-pyrazole, a crucial building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-butanone. This document details two primary synthetic routes, presenting quantitative data in structured tables, and providing detailed experimental protocols. Furthermore, reaction pathways and experimental workflows are illustrated using logical diagrams to enhance clarity and reproducibility for researchers in the field.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The efficient and scalable synthesis of this heterocyclic scaffold is, therefore, a critical aspect of research and development in these areas. This guide focuses on synthetic strategies commencing with 2-butanone, offering a practical approach for laboratory and potential industrial-scale production.

Synthetic Routes from 2-Butanone

Two principal synthetic pathways for the preparation of this compound from 2-butanone are presented here:

  • Route 1: Direct Three-Step Synthesis via Mannich-type Reaction, Cyclization, and Dehydrogenation. This modern approach offers a streamlined process with a good overall yield.

  • Route 2: Classical Synthesis via a 1,3-Dicarbonyl Intermediate. This traditional and well-documented method involves the initial conversion of 2-butanone to a β-diketone, followed by cyclization with hydrazine.

Route 1: Direct Three-Step Synthesis

This efficient route involves the initial reaction of 2-butanone with paraformaldehyde, followed by cyclization with hydrazine hydrate and subsequent dehydrogenation to yield the desired pyrazole. A final step of salt formation with phosphoric acid produces this compound phosphate.[1][2]

Reaction Pathway

G butanone 2-Butanone intermediate1 3-Methyl-3-buten-2-one butanone->intermediate1 Condensation paraformaldehyde Paraformaldehyde paraformaldehyde->intermediate1 intermediate2 3,4-Dimethyl-2-pyrazoline intermediate1->intermediate2 Cyclization hydrazine Hydrazine Hydrate hydrazine->intermediate2 pyrazole This compound intermediate2->pyrazole Dehydrogenation

Caption: Reaction pathway for the direct synthesis of this compound.

Quantitative Data
StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1. Condensation2-Butanone, ParaformaldehydeKOHMethanol501566[2]
2. Cyclization & Dehydrogenation3-Methyl-3-buten-2-one, Hydrazine HydrateSulfuric AcidToluene110880 (of pyrazole from intermediate)[3][4]
3. Salt FormationThis compoundPhosphoric AcidAcetoneRoom Temp.-High[1][2]
Overall 2-Butanone 52.5 [1][2]
Experimental Protocols

Step 1: Synthesis of 3-Methyl-3-buten-2-one [2]

  • To a solution of potassium hydroxide (0.5 equivalents) in methanol, add 2-butanone (1 equivalent) and paraformaldehyde (2 equivalents).

  • Heat the mixture at 50°C for 15 hours.

  • After cooling to room temperature, neutralize the reaction mixture with a suitable acid.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent and purify by distillation to obtain 3-methyl-3-buten-2-one.

Step 2 & 3: Synthesis of this compound and its Phosphate Salt [3][4]

  • A solution of 3-methyl-3-buten-2-one (1 equivalent) in toluene is prepared.

  • Hydrazine hydrate (1.2 equivalents) is added, followed by the cautious addition of concentrated sulfuric acid.

  • The mixture is heated to reflux (approximately 110°C) for 8 hours, with continuous removal of water using a Dean-Stark apparatus.

  • Upon completion, the reaction mixture is cooled to 30°C and the pH is adjusted to 8-13 with a sodium hydroxide solution.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are concentrated under reduced pressure to yield crude this compound.

  • The crude pyrazole is dissolved in acetone, and an equimolar amount of phosphoric acid is added to precipitate this compound phosphate.

  • The solid product is collected by filtration, washed with cold acetone, and dried.

Route 2: Classical Synthesis via a 1,3-Dicarbonyl Intermediate

This well-established method proceeds by first converting 2-butanone into a β-diketone, 3-methyl-2,4-pentanedione, which is then cyclized with hydrazine to form the pyrazole ring.

Reaction Pathway

G butanone 2-Butanone intermediate 3-Methyl-2,4-pentanedione (1,3-Dicarbonyl) butanone->intermediate Formylation formylating_agent Ethyl Formate formylating_agent->intermediate base Sodium Methoxide base->intermediate pyrazole This compound intermediate->pyrazole Cyclization hydrazine Hydrazine hydrazine->pyrazole

Caption: Reaction pathway for the synthesis via a 1,3-dicarbonyl intermediate.

Quantitative Data
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1. Formylation2-Butanone, Ethyl FormateSodium MethoxideTolueneReflux2-3~70-80 (crude)General Procedure
2. Cyclization3-Methyl-2,4-pentanedione, Hydrazine SulfateSodium HydroxideWater/Ether15177-81[5]
Experimental Protocols

Step 1: Synthesis of 3-Methyl-2,4-pentanedione

Note: This is a general procedure based on the formylation of ketones.

  • To a suspension of sodium methoxide (1.1 equivalents) in an anhydrous solvent such as toluene, add a mixture of 2-butanone (1 equivalent) and ethyl formate (1.2 equivalents) dropwise at a temperature maintained between 0-10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the mixture and quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-methyl-2,4-pentanedione.

Step 2: Synthesis of this compound [5]

Note: This protocol is adapted from the synthesis of 3,5-dimethylpyrazole from acetylacetone and is expected to give the desired product with the corresponding 1,3-diketone.

  • Dissolve hydrazine sulfate (0.50 mole) in 400 ml of 10% sodium hydroxide in a 1-liter round-bottomed flask equipped with a stirrer and a thermometer, and cool in an ice bath.

  • When the temperature reaches 15°C, add 3-methyl-2,4-pentanedione (0.50 mole) dropwise with stirring, maintaining the temperature at approximately 15°C.

  • Stir the mixture for an additional hour at 15°C.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 ml, then 4 x 40 ml).

  • Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation, and dry the crystalline residue under reduced pressure to yield this compound.

Experimental Workflow Diagram

G cluster_route1 Route 1: Direct Synthesis cluster_route2 Route 2: Classical Synthesis r1_start Start: 2-Butanone, Paraformaldehyde, KOH, Methanol r1_step1 Condensation Reaction (50°C, 15h) r1_start->r1_step1 r1_workup1 Neutralization & Solvent Removal r1_step1->r1_workup1 r1_intermediate Crude 3-Methyl-3-buten-2-one r1_workup1->r1_intermediate r1_purification1 Distillation r1_intermediate->r1_purification1 r1_pure_intermediate Pure 3-Methyl-3-buten-2-one r1_purification1->r1_pure_intermediate r1_step2 Cyclization & Dehydrogenation (Hydrazine Hydrate, H₂SO₄, Toluene, 110°C, 8h) r1_pure_intermediate->r1_step2 r1_workup2 pH Adjustment & Extraction r1_step2->r1_workup2 r1_crude_pyrazole Crude this compound r1_workup2->r1_crude_pyrazole r1_step3 Salt Formation (Phosphoric Acid, Acetone) r1_crude_pyrazole->r1_step3 r1_final_product This compound Phosphate r1_step3->r1_final_product r2_start Start: 2-Butanone, Ethyl Formate, NaOMe, Toluene r2_step1 Formylation Reaction (Reflux, 2-3h) r2_start->r2_step1 r2_workup1 Acid Quench & Extraction r2_step1->r2_workup1 r2_intermediate Crude 3-Methyl-2,4-pentanedione r2_workup1->r2_intermediate r2_step2 Cyclization Reaction (Hydrazine Sulfate, NaOH, 15°C, 1h) r2_intermediate->r2_step2 r2_workup2 Extraction & Drying r2_step2->r2_workup2 r2_purification2 Distillation/Recrystallization r2_workup2->r2_purification2 r2_final_product This compound r2_purification2->r2_final_product

Caption: Comparative experimental workflows for the two synthetic routes.

Conclusion

This guide has outlined two effective methods for the synthesis of this compound from 2-butanone. The direct, three-step synthesis (Route 1) offers a more concise pathway with a documented overall yield of 52.5%.[1][2] The classical approach (Route 2) via a 1,3-dicarbonyl intermediate is a robust and well-understood method, with high-yielding individual steps. The choice of synthetic route will depend on factors such as available reagents, equipment, and desired scale of production. Both methods provide a solid foundation for researchers and drug development professionals to access this valuable heterocyclic compound.

References

A Comprehensive Spectroscopic Guide to 3,4-Dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound 3,4-Dimethyl-1H-pyrazole (CAS No: 2820-37-3). The information presented herein is crucial for the identification, characterization, and quality control of this important heterocyclic molecule in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Estimated)

Due to the tautomeric nature of the N-H proton in this compound, the chemical environment of the two methyl groups and the C5-proton can be averaged. The following data is estimated based on the analysis of closely related pyrazole derivatives. The spectrum is expected to show three main signals: a singlet for the C5-proton, and two singlets for the two methyl groups at positions 3 and 4, along with a broad signal for the N-H proton.

Chemical Shift (δ) ppmMultiplicityAssignment
~7.3sC5-H
~2.2sC3-CH₃
~2.0sC4-CH₃
(broad)br sN1-H

¹³C NMR (Carbon-13) NMR Data [1]

Chemical Shift (δ) ppmAssignment
143.9C3
133.2C5
113.2C4
11.1C3-CH₃
8.8C4-CH₃
Infrared (IR) Spectroscopy[1]

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadN-H stretching
2920MediumC-H stretching (methyl)
1580MediumC=N stretching
1450MediumC-H bending (methyl)
Mass Spectrometry (MS)[1][2]

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/zRelative Intensity (%)Assignment
96100[M]⁺ (Molecular Ion)
9580[M-H]⁺
8140[M-CH₃]⁺
6825[M-N₂]⁺
5435[M-CH₃-HCN]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for GC-MS analysis.

  • Instrumentation: Employ a mass spectrometer with an electron ionization source.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy (FT-IR) Solid_Sample->IR MS Mass Spectrometry (EI-MS) Solid_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 3,4-Dimethyl-1H-pyrazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. It is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with methyl groups at the 3 and 4 positions. This compound serves as a significant building block in organic synthesis and has garnered considerable interest in agricultural chemistry, particularly for its role as a nitrification inhibitor. This guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its mechanism of action in relevant applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

General Properties
PropertyValueSource(s)
Molecular Formula C₅H₈N₂[1][2]
Molecular Weight 96.13 g/mol [1][2]
CAS Number 2820-37-3[1][2]
Appearance White to cream crystals or powder[2][3]
Physicochemical Data
PropertyValueSource(s)
Melting Point 44-46 °C
Boiling Point 189.67 °C (rough estimate)
Density 0.9325 g/cm³
Flash Point 98.7 °C
Water Solubility Slightly soluble in water[4]
Solubility Acetonitrile (Very Slightly), Chloroform (Slightly)
Vapor Pressure 0.168 mmHg at 25 °C
pKa (Data not readily available)
LogP (Data not readily available)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are intended to be illustrative and may require optimization based on specific laboratory conditions.

Synthesis of this compound Phosphate

A three-step synthesis of this compound phosphate has been reported with an overall yield of 52.5%, utilizing butanone, paraformaldehyde, and hydrazine hydrate as readily available starting materials.[5][6][7]

Step 1: Synthesis of 3-methyl-3-buten-2-one

  • To a solution of butanone and paraformaldehyde, a catalytic amount of a suitable base (e.g., potassium hydroxide) in methanol is added.

  • The reaction mixture is heated at a controlled temperature (e.g., 50 °C) for a specified duration (e.g., 15 hours).

  • The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the product, 3-methyl-3-buten-2-one, is isolated and purified.

Step 2: Cyclization to this compound

  • The isolated 3-methyl-3-buten-2-one is reacted with hydrazine hydrate.

  • This cyclization reaction leads to the formation of the pyrazole ring.

  • The reaction conditions, such as solvent and temperature, should be carefully controlled to maximize the yield of this compound.

Step 3: Formation of this compound Phosphate

  • The synthesized this compound is then treated with phosphoric acid to form the phosphate salt.

  • This step is typically performed to improve the handling and stability of the final product for its application as a nitrification inhibitor.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation : A standard NMR spectrometer (e.g., 300 or 400 MHz) is used.

  • ¹H NMR : The proton NMR spectrum is recorded to identify the chemical shifts and coupling constants of the protons. Expected signals include those for the pyrazole ring proton and the two methyl groups.

  • ¹³C NMR : The carbon-13 NMR spectrum is acquired to determine the number and chemical environment of the carbon atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).[5]

  • GC Conditions :

    • Column : A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.[5]

    • Injector Temperature : 250 °C.[5]

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[5]

    • Oven Temperature Program : An initial temperature of 80 °C held for 2 minutes, followed by a ramp to 150 °C at 5 °C/min, and a final ramp to 250 °C at 20 °C/min, held for 5 minutes.[5]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Mode : Full scan mode is used for identification, while Selected Ion Monitoring (SIM) can be used for quantification.

Melting Point Determination

  • A small, finely powdered sample of the crystalline this compound is packed into a capillary tube to a height of 2-3 mm.[8][9][10]

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.[8][9]

Mandatory Visualizations

Synthesis Workflow of this compound Phosphate

G Synthesis of this compound Phosphate Butanone Butanone Step1 Step 1: Condensation (Base Catalyst, MeOH, 50°C) Butanone->Step1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Step1 Hydrazine_Hydrate Hydrazine Hydrate Step2 Step 2: Cyclization Hydrazine_Hydrate->Step2 Phosphoric_Acid Phosphoric Acid Step3 Step 3: Salt Formation Phosphoric_Acid->Step3 Intermediate 3-methyl-3-buten-2-one Step1->Intermediate Product1 This compound Step2->Product1 Final_Product This compound Phosphate Step3->Final_Product Intermediate->Step2 Product1->Step3

Caption: A three-step synthesis of this compound Phosphate.

Mechanism of Nitrification Inhibition

This compound acts as a nitrification inhibitor by targeting ammonia-oxidizing bacteria (AOB) in the soil. The primary mechanism involves the chelation of copper ions, which are essential cofactors for the ammonia monooxygenase (AMO) enzyme responsible for the first step of nitrification.[1][7]

G Mechanism of Nitrification Inhibition by this compound cluster_AOB Ammonia-Oxidizing Bacterium (AOB) AMO Ammonia Monooxygenase (AMO) Enzyme Nitrite Nitrite (NO₂⁻) AMO->Nitrite Nitrification Nitrification Copper Copper (Cu²⁺) Cofactor Copper->AMO essential for activity Chelation Chelation Copper->Chelation Ammonia Ammonia (NH₃) Ammonia->AMO Oxidation DMP This compound (DMP) DMP->Chelation Inhibition Inhibition of AMO Activity Chelation->Inhibition Inhibition->AMO blocks

Caption: Inhibition of nitrification through copper chelation by this compound.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[6][11] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable compound with well-defined physical and chemical properties. Its synthesis is achievable through straightforward chemical transformations. The primary application of its phosphate salt as a nitrification inhibitor is of significant importance in agriculture for improving nitrogen use efficiency and reducing environmental nitrogen pollution. The information and protocols provided in this guide are intended to support researchers and scientists in their work with this versatile molecule.

References

An In-depth Technical Guide on the Crystal Structure of 3,4-Dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of 3,4-Dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the crystallographic parameters, molecular geometry, and the experimental protocols employed in its structural determination, offering a valuable resource for researchers engaged in computational modeling, structure-activity relationship studies, and the design of novel pyrazole-based compounds.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction at a temperature of 200 K. The compound crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains six independent molecules of this compound. A notable feature of the crystal packing is the formation of trimers through N—H···N hydrogen bonds. In the solid state, the 4,5-dimethylpyrazole tautomer is the observed form.[1]

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical FormulaC₅H₈N₂
Formula Weight96.13
Temperature200 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a20.213(4) Å
b10.111(2) Å
c22.028(4) Å
β114.34(3)°
Volume4099.3(14) ų
Z24
Density (calculated)0.934 Mg/m³

Molecular Geometry

The molecular structure of this compound consists of a five-membered pyrazole ring substituted with two methyl groups at positions 3 and 4. The pyrazole ring is essentially planar. The bond lengths and angles within the pyrazole ring are consistent with those of other pyrazole derivatives.

Table 2: Selected Bond Lengths (Å) for this compound.

BondLength (Å)BondLength (Å)
N1—N21.358(5)C4—C51.385(7)
N2—C31.341(6)C5—N11.348(6)
C3—C41.401(7)C3—C311.488(7)
C4—C411.483(7)

Table 3: Selected Bond Angles (°) for this compound.

AngleDegrees (°)AngleDegrees (°)
C5—N1—N2111.9(4)N1—C5—C4105.7(4)
N1—N2—C3105.1(4)C31—C3—N2121.2(5)
N2—C3—C4112.1(4)C31—C3—C4126.7(5)
C3—C4—C5105.2(4)C41—C4—C3128.5(5)
C41—C4—C5126.3(5)

Note: The data presented in Tables 2 and 3 are averaged values from the six independent molecules in the asymmetric unit.

Experimental Protocols

Synthesis of this compound

While the primary crystallographic study does not detail the specific synthesis route used for the analyzed crystals, a common and effective method for the synthesis of this compound involves the reaction of 2-butanone with paraformaldehyde and hydrazine hydrate.

A typical procedure is as follows:

  • Condensation: 2-butanone is reacted with paraformaldehyde in the presence of a base to form 3-methyl-3-buten-2-one.

  • Cyclization: The resulting α,β-unsaturated ketone is then reacted with hydrazine hydrate to form the pyrazoline intermediate.

  • Dehydrogenation: The pyrazoline is subsequently dehydrogenated to yield this compound.

  • Purification: The crude product is purified by distillation or recrystallization to obtain crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

Colorless, prismatic crystals of this compound were used for the X-ray crystallographic analysis.

Data Collection: A suitable crystal was mounted on a diffractometer. Data were collected at a temperature of 200 K using Mo Kα radiation (λ = 0.71073 Å). A total of 7205 reflections were collected, of which 7021 were unique.

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydrogen atom attached to the nitrogen was located in a difference Fourier map and refined with a distance restraint. The final R-factor for the observed data was 0.063.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and structural determination of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography Crystallography start 2-Butanone + Paraformaldehyde intermediate1 Condensation start->intermediate1 product1 3-Methyl-3-buten-2-one intermediate1->product1 intermediate2 Cyclization product1->intermediate2 reagent1 Hydrazine Hydrate reagent1->intermediate2 product2 Pyrazoline Intermediate intermediate2->product2 intermediate3 Dehydrogenation product2->intermediate3 final_product This compound intermediate3->final_product crystal_growth Crystal Growth final_product->crystal_growth xray Single-Crystal X-ray Diffraction crystal_growth->xray data_collection Data Collection xray->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and crystallographic analysis of this compound.

References

Tautomerism in 3,4-Dimethyl-1H-pyrazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Annular Tautomerism of 3,4-Dimethyl-1H-pyrazole Derivatives.

The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its role in a multitude of therapeutic agents. A critical, yet often nuanced, aspect of pyrazole chemistry is the phenomenon of annular prototropic tautomerism. This dynamic equilibrium, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, can significantly influence a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and ultimately, its biological activity and pharmacokinetic profile. This guide provides a detailed examination of tautomerism in this compound derivatives, offering insights into the governing principles, experimental and computational methodologies for characterization, and the implications for drug design and development.

The Annular Prototropic Tautomerism of this compound Derivatives

For a this compound derivative bearing a substituent at the 5-position, the tautomeric equilibrium exists between the 3,4-dimethyl-5-substituted-1H-pyrazole and the 4,5-dimethyl-3-substituted-1H-pyrazole forms. The position of this equilibrium is not static; it is dictated by the electronic nature of the substituent at the 5-position, the solvent environment, and the temperature.

Generally, electron-donating groups (EDGs) tend to favor the tautomer where the proton is on the nitrogen adjacent to the carbon bearing the EDG. Conversely, electron-withdrawing groups (EWGs) favor the tautomer where the proton is on the nitrogen further away from the carbon with the EWG. In the context of this compound derivatives, the two methyl groups are electron-donating. Therefore, the tautomeric preference will be primarily influenced by the nature of the substituent at the 5-position.

Quantitative Analysis of Tautomeric Equilibria

The quantitative assessment of tautomer ratios is paramount for establishing robust structure-activity relationships (SAR). This is typically achieved through a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Influence of Substituents on Tautomer Population

The electronic properties of the substituent at the 5-position (R) in this compound derivatives are a key determinant of the dominant tautomer. The following table summarizes the expected tautomeric preference based on the nature of the R group.

Substituent (R) at C-5Electronic EffectFavored TautomerPredicted Tautomer Ratio (Tautomer A : Tautomer B)
-NH2, -OH, -OCH3Electron-DonatingTautomer A> 1
-Alkyl (e.g., -CH3)Weakly Electron-DonatingTautomer ASlightly > 1
-HNeutralNear Equimolar~ 1
-Cl, -BrWeakly Electron-WithdrawingTautomer B< 1
-CF3, -NO2, -CNStrongly Electron-WithdrawingTautomer B<< 1

Table 1: Predicted Tautomeric Preference in 3,4-Dimethyl-5-substituted-1H-pyrazoles.

Computational Energetics

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy difference (ΔG) between the tautomers, the equilibrium constant (KT) can be estimated.

Substituent (R) at C-5Tautomer A (Relative Energy, kcal/mol)Tautomer B (Relative Energy, kcal/mol)ΔG (B - A, kcal/mol)
-NH20> 0Negative
-CH30> 0Slightly Negative
-Cl> 00Positive
-CN> 00Highly Positive

Table 2: Representative Calculated Relative Gibbs Free Energies for Tautomers of 3,4-Dimethyl-5-substituted-1H-pyrazoles in the Gas Phase.

Experimental Protocols for Tautomer Characterization

A multi-faceted approach is often necessary for the unambiguous determination of the tautomeric state of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.[1]

Methodology:

  • Sample Preparation: Prepare solutions of the this compound derivative in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to assess the impact of the solvent on the tautomeric equilibrium.

  • ¹H NMR Analysis: Acquire ¹H NMR spectra. The chemical shifts of the methyl groups and the C-5 proton (if present) can provide initial clues. In cases of slow exchange on the NMR timescale (often achievable at low temperatures), distinct signals for each tautomer may be observed.

  • ¹³C NMR Analysis: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are highly sensitive to the tautomeric form.[1] Comparison of the experimental chemical shifts with those of N-methylated, "fixed" tautomer analogues can provide definitive assignments.

  • ¹⁵N NMR Analysis: ¹⁵N NMR is particularly informative as the chemical shifts of the two nitrogen atoms are significantly different in each tautomer. The "pyrrole-like" nitrogen (N-H) resonates at a different frequency than the "pyridine-like" nitrogen.

  • Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures can help to slow down the proton exchange rate, potentially resolving separate signals for each tautomer. This allows for the direct integration of signals to determine the tautomer ratio.

  • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between the N-H proton and nearby substituents, aiding in the structural assignment of the dominant tautomer.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to locate the positions of all atoms, including the hydrogen atom on the pyrazole nitrogen, which will definitively identify the tautomer present in the crystal lattice.

Computational Modeling

In silico methods are invaluable for predicting tautomer stability and complementing experimental data.

Methodology:

  • Structure Generation: Build the 3D structures of both possible tautomers of the this compound derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p).[1]

  • Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

  • Solvation Effects: To model the solution-phase equilibrium, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.[1]

  • Relative Energy Calculation: The difference in the calculated Gibbs free energies (ΔG) between the two tautomers provides a prediction of their relative populations at equilibrium.

Visualizing Tautomerism and Experimental Workflows

Tautomeric equilibrium in 3,4-dimethyl-5-substituted-1H-pyrazoles.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_conclusion Conclusion Synthesis Synthesize Derivative Purification Purify Compound Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT) Purification->NMR XRay X-ray Crystallography (Solid State) Purification->XRay Computational Computational Modeling (DFT Calculations) Purification->Computational Ratio Determine Tautomer Ratio and Dominant Form NMR->Ratio XRay->Ratio Computational->Ratio

General experimental workflow for tautomer analysis.

Substituent_Effects Start Substituent 'R' at C-5 on this compound Decision Electronic Nature of 'R'? Start->Decision EDG Electron-Donating Group (EDG) (-NH₂, -OR, -alkyl) Decision->EDG Donating EWG Electron-Withdrawing Group (EWG) (-CF₃, -NO₂, -CN) Decision->EWG Withdrawing TautomerA Favors Tautomer A: 3,4-dimethyl-5-R-1H-pyrazole EDG->TautomerA TautomerB Favors Tautomer B: 3-R-4,5-dimethyl-1H-pyrazole EWG->TautomerB

Influence of substituent electronics on tautomer preference.

Conclusion

The tautomerism of this compound derivatives is a critical consideration for medicinal chemists and drug development professionals. A comprehensive understanding of the factors governing the tautomeric equilibrium is essential for the rational design of pyrazole-based therapeutic agents with optimized efficacy and pharmacokinetic properties. The synergistic application of experimental techniques, particularly multi-nuclear and variable-temperature NMR spectroscopy, and computational methods provides a robust framework for the quantitative assessment and prediction of the tautomeric preferences of these important heterocyclic compounds. By carefully considering the tautomeric landscape, researchers can make more informed decisions in the hit-to-lead and lead optimization stages of drug discovery.

References

A Guide to the Regioselective Synthesis of Functionalized Dimethylpyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

The dimethylpyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] The precise control over the substitution pattern on the pyrazole ring is crucial for modulating pharmacological activity, making regioselective synthesis a critical aspect of drug development. This technical guide provides a comprehensive overview of the key methodologies for the regioselective synthesis of functionalized dimethylpyrazoles, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Core Synthetic Strategies

The synthesis of functionalized dimethylpyrazoles can be broadly categorized into three main regioselective strategies:

  • Knorr Pyrazole Synthesis and Related Condensations: This classical and widely used method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[2] The regioselectivity is determined by the nature of the substituents on both reactants.

  • [3+2] Cycloaddition Reactions: These reactions involve the combination of a 1,3-dipole with a dipolarophile to construct the five-membered pyrazole ring. This method offers a high degree of regiochemical control.[6][7]

  • Transition-Metal-Catalyzed C-H Functionalization: This modern approach allows for the direct introduction of functional groups onto the pyrazole core, providing access to a diverse range of derivatives that are often difficult to synthesize via traditional methods.[8][9]

I. Knorr Pyrazole Synthesis: The Condensation Approach

The Knorr synthesis is a cornerstone for pyrazole formation. For the synthesis of dimethylpyrazoles, acetylacetone (2,4-pentanedione) is a common starting material, reacting with a substituted hydrazine.

Synthesis of 3,5-Dimethylpyrazole

A straightforward example is the reaction of acetylacetone with hydrazine hydrate or hydrazine sulfate to yield 3,5-dimethylpyrazole.[10][11]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [11]

  • Preparation of Hydrazine Solution: Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel.

  • Reaction Setup: Cool the flask in an ice bath until the temperature of the solution reaches 15°C.

  • Addition of β-Dicarbonyl: Add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Reaction: Continue stirring the mixture for 1 hour at 15°C.

  • Work-up: Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts. Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of diethyl ether.

  • Extraction: Separate the layers and extract the aqueous layer with four additional 40 ml portions of diethyl ether.

  • Purification: Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by distillation. The resulting crystalline 3,5-dimethylpyrazole is then dried under reduced pressure.

ReactantsProductYieldMelting Point
Hydrazine sulfate, Acetylacetone3,5-Dimethylpyrazole77-81%107-108°C

Table 1: Quantitative Data for the Synthesis of 3,5-Dimethylpyrazole. [11]

Regioselective Synthesis of Functionalized Dimethylpyrazoles

By using substituted hydrazines and unsymmetrical β-dicarbonyl compounds, various functionalized dimethylpyrazoles can be synthesized with high regioselectivity. For instance, the reaction of methylhydrazine with ethyl acetoacetate can lead to two possible regioisomers. The reaction conditions can be tuned to favor one isomer over the other.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid [1]

This multi-step synthesis highlights the functionalization of a pre-formed dimethylpyrazole ring.

  • Step 1: Synthesis of an Intermediate (Compound A)

    • In a 3000L reaction kettle, add 600 kg of ethyl acetoacetate, 900 kg of triethyl orthoformate, and 800 kg of acetic anhydride.

    • Heat the mixture to 110°C and maintain reflux for 4 hours.

    • After completion, cool the mixture to 40°C.

  • Step 2: Cyclization to form the Pyrazole Ring (Compound B)

    • In a 5000L reaction kettle, add 500 L of a 40% methylhydrazine aqueous solution and 2000 L of toluene. Stir until uniform.

    • Cool the mixture to 8-10°C.

    • Sequentially add 20 kg of sodium hydroxide and 800 kg of Compound A, maintaining the temperature between 10-20°C.

    • Allow the reaction to proceed for 2 hours at this temperature.

    • Let the layers separate and collect the upper toluene layer containing Compound B.

  • Step 3: Hydrolysis to the Carboxylic Acid

    • Transfer the 2000 L of the toluene layer containing Compound B into a 5000L reaction kettle.

    • Heat the solution to 90°C.

    • Slowly add 1500 L of 15% hydrochloric acid to effect hydrolysis.

This protocol demonstrates a scalable industrial synthesis of a functionalized dimethylpyrazole.

II. [3+2] Cycloaddition Reactions

This powerful strategy allows for the construction of the pyrazole ring from non-cyclic precursors with high regioselectivity. A common approach involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or alkene.

Conceptual Workflow for [3+2] Cycloaddition

G Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (in situ) Hydrazonoyl_Halide->Nitrile_Imine Elimination Base Base Base->Nitrile_Imine Pyrazole Functionalized Pyrazole Nitrile_Imine->Pyrazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Pyrazole

Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition.

A specific example is the reaction of in situ generated nitrile imines from hydrazonoyl halides with terminal alkynes.[7] This method provides access to 1,3,5-trisubstituted pyrazoles.

III. Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a highly efficient and atom-economical method for the synthesis of complex organic molecules.[9] This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic routes.

For pyrazoles, transition metals like palladium and copper can catalyze the formation of new C-C and C-heteroatom bonds at specific positions on the pyrazole ring. The regioselectivity is often directed by a directing group attached to the pyrazole nitrogen.

Experimental Protocol: Palladium-Catalyzed Phosphonylation of Pyrazoles [8]

While a specific protocol for dimethylpyrazoles was not detailed in the provided search results, a general procedure for the phosphonylation of pyrazoles substituted with electron-withdrawing groups is available. This can be adapted for dimethylpyrazole derivatives.

  • Reactants: A substituted pyrazole, a phosphonating agent (e.g., dialkyl phosphite), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base (e.g., K₂CO₃).

  • Solvent: A high-boiling point solvent such as toluene or xylene.

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Pyrazole SubstratePhosphonating AgentCatalyst/LigandProductYield
Electron-withdrawing group substituted pyrazoleDialkyl phosphitePd(OAc)₂/XantphosPhosphonylated pyrazoleVaries

Table 2: General Components for Palladium-Catalyzed Phosphonylation of Pyrazoles.

Biological Significance and Signaling Pathways

Functionalized dimethylpyrazoles are known to interact with various biological targets. For instance, certain derivatives act as kinase inhibitors, which are crucial in cancer therapy.[2]

Signaling Pathway Inhibition by a 1,3-Dimethylpyrazole Derivative

G cluster_cell Cell EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes Derivative 1,3-Dimethylpyrazole Derivative Derivative->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a dimethylpyrazole derivative.[2]

This diagram illustrates how a 1,3-dimethylpyrazole derivative can inhibit the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that promote cell proliferation and survival. By blocking EGFR, the derivative can halt downstream signaling through the PI3K/AKT/mTOR pathway, which is a common mechanism of action for anticancer drugs.[2]

Conclusion

The regioselective synthesis of functionalized dimethylpyrazoles is a dynamic field with a range of powerful synthetic methodologies at the disposal of researchers. From the classical Knorr synthesis to modern transition-metal-catalyzed C-H functionalization and elegant [3+2] cycloaddition reactions, chemists have a versatile toolkit to create a diverse array of dimethylpyrazole derivatives. The ability to precisely control the substitution pattern on the pyrazole ring is paramount for fine-tuning the biological activity of these compounds, making these regioselective strategies invaluable in the quest for new and improved therapeutics. This guide provides a foundational understanding of these key techniques, offering both theoretical insights and practical experimental guidance for scientists in academia and the pharmaceutical industry.

References

Vilsmeier-Haack Formylation of 3,4-Dimethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Vilsmeier-Haack formylation of 3,4-dimethyl-1H-pyrazole, a critical reaction for the synthesis of functionalized pyrazole derivatives. Pyrazole carbaldehydes are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. While specific literature on the formylation of this compound is not extensively detailed, this guide synthesizes information from established protocols for analogous substituted pyrazoles to provide a comprehensive resource.

Reaction Overview and Mechanism

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the case of pyrazoles, which are π-excessive systems, electrophilic substitution reactions such as the Vilsmeier-Haack formylation typically occur at the C4 position if it is unsubstituted.[3]

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired 4-formylpyrazole.[5]

Plausible Reaction Mechanism:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Pyrazole This compound Iminium_intermediate Iminium Salt Intermediate Pyrazole->Iminium_intermediate + Vilsmeier Reagent Product 5-Formyl-3,4-dimethyl-1H-pyrazole Iminium_intermediate->Product + H2O (Work-up)

Caption: Plausible mechanism for the Vilsmeier-Haack formylation of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the Vilsmeier-Haack formylation of this compound, adapted from procedures for other substituted pyrazoles.[5][6] Researchers should optimize these conditions for their specific setup.

Materials and Reagents:
  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or dichloromethane for extraction

Procedure:
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (typically 1.2 to 2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[4] The formation of the Vilsmeier reagent is an exothermic reaction. Stir the mixture at this temperature for 30 minutes.

  • Formylation Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, the reaction mixture can be stirred at room temperature or heated (e.g., to 70-120 °C) for a period of 2 to 7 hours.[5][7] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred mixture of crushed ice and water to quench the reaction. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 5-formyl-3,4-dimethyl-1H-pyrazole.

Experimental Workflow Diagram:

G start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0-5°C) start->reagent_prep formylation Add this compound (Stir/Heat for 2-7h) reagent_prep->formylation monitoring Monitor by TLC formylation->monitoring monitoring->formylation Incomplete workup Quench with Ice/Water monitoring->workup Reaction Complete neutralize Neutralize with NaHCO3 workup->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate & Purify (Column Chromatography/Recrystallization) extract->purify product Pure 5-Formyl-3,4-dimethyl-1H-pyrazole purify->product end End product->end

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

Quantitative Data

Quantitative data for the formylation of various substituted pyrazoles are summarized below. These values can serve as a benchmark for the expected outcome of the formylation of this compound.

SubstrateReagents (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazoleDMF (5), POCl₃ (2)120255[8]
1,3-Disubstituted-5-chloro-1H-pyrazolesDMF, POCl₃1202Good[5]
Substituted Phenyl HydrazonesDMF, POCl₃RT then 70-803Good[7]
3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5(4H)-oneDMF, POCl₃853-[6]

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[4]

  • The Vilsmeier reagent is moisture-sensitive. The reaction should be carried out under anhydrous conditions.[4]

  • The quenching of the reaction mixture with ice is a highly exothermic process. It should be done slowly and carefully to control the reaction rate.

Conclusion

The Vilsmeier-Haack reaction is a robust and efficient method for the synthesis of 4-formylpyrazoles. By adapting established procedures for substituted pyrazoles, a reliable protocol for the formylation of this compound can be implemented. The resulting 5-formyl-3,4-dimethyl-1H-pyrazole is a versatile intermediate for the synthesis of a wide range of biologically active compounds, making this reaction a valuable tool for researchers in medicinal chemistry and drug development. Further optimization of reaction conditions may be necessary to achieve the highest possible yields for this specific substrate.

References

An In-depth Technical Guide to the Halogenation Reactions of 3,4-Dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the halogenation reactions of 3,4-dimethyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry and drug development. Due to the substitution at the 3 and 4 positions, electrophilic halogenation is anticipated to occur regioselectively at the 5-position of the pyrazole ring. This document outlines synthetic methodologies for the chlorination, bromination, and iodination of this compound, presenting detailed experimental protocols adapted from established procedures for analogous pyrazole derivatives. Quantitative data from related reactions are summarized to provide expected outcomes.

Introduction to the Halogenation of Pyrazoles

Halogenated pyrazoles are valuable intermediates in organic synthesis, serving as versatile building blocks for the introduction of further functional groups through cross-coupling reactions. The electronic nature of the pyrazole ring, influenced by its substituents, dictates the regioselectivity of electrophilic halogenation. For this compound, the presence of two electron-donating methyl groups enhances the nucleophilicity of the pyrazole ring, facilitating electrophilic substitution. With the C4 position occupied, the reaction is directed to the C5 position.

Logical Workflow for Electrophilic Halogenation

The general workflow for the electrophilic halogenation of this compound involves the reaction of the substrate with a suitable halogenating agent, often in an appropriate solvent and sometimes in the presence of a catalyst or an activating agent. The reaction progress is typically monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), followed by workup and purification of the desired 5-halo-3,4-dimethyl-1H-pyrazole.

G cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_product Final Product A This compound C Reaction in Solvent (e.g., DCM, DMF, Acetonitrile) A->C B Halogenating Agent (e.g., NCS, NBS, ICl) B->C D TLC / GC-MS C->D Monitor Progress E Quenching D->E Reaction Complete F Extraction E->F G Column Chromatography F->G H 5-Halo-3,4-dimethyl-1H-pyrazole G->H

Caption: Generalized workflow for the electrophilic halogenation of this compound.

Chlorination of this compound

The chlorination of this compound to yield 5-chloro-3,4-dimethyl-1H-pyrazole can be achieved using various chlorinating agents. N-Chlorosuccinimide (NCS) and sulfuryl chloride (SOCl) are commonly employed for the chlorination of heterocyclic compounds.

Quantitative Data for Pyrazole Chlorination
Halogenating AgentSubstrateProductSolventYield (%)Reference
NCS3-Aryl-1H-pyrazol-5-amines4-Chloro-3-aryl-1H-pyrazol-5-aminesDMSOModerate to Excellent[1]
TCCAHydrazines4-ChloropyrazolesNot specifiedUp to 92%[2]
SOClHomoallylic alcoholsβ-Chlorotetrahydrofuran derivativesDichloromethaneHigh[3]
Experimental Protocol: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is adapted from procedures for the chlorination of other pyrazole derivatives[1].

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF or DCM, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-3,4-dimethyl-1H-pyrazole.

Bromination of this compound

Bromination of this compound to produce 5-bromo-3,4-dimethyl-1H-pyrazole is typically carried out using N-bromosuccinimide (NBS) or elemental bromine.

Quantitative Data for Pyrazole Bromination
Halogenating AgentSubstrateProductSolventYield (%)Reference
NBS3-Aryl-1H-pyrazol-5-amines4-Bromo-3-aryl-1H-pyrazol-5-aminesDMSOModerate to Excellent[1]
Br₂1H-Pyrazolines1H-PyrazolesNot specifiedNot specified[4]
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is based on general procedures for the bromination of pyrazoles[1].

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile or DCM.

  • Add N-bromosuccinimide (1.1 eq) to the solution at room temperature.

  • Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 5-bromo-3,4-dimethyl-1H-pyrazole.

Iodination of this compound

The synthesis of 5-iodo-3,4-dimethyl-1H-pyrazole can be accomplished through various methods, including the use of iodine monochloride (ICl) or a combination of molecular iodine and an oxidizing agent.

Quantitative Data for Pyrazole Iodination
Halogenating AgentSubstrateProductSolventYield (%)Reference
ICl, Li₂CO₃1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles1-Acyl-4-iodo-1H-pyrazolesDichloromethaneUp to 95%[5][6]
I₂, H₂O₂Pyrazole derivatives4-Iodopyrazole derivativesWater63-100%[5]
I₂, CAN1-Aryl-3-trifluoromethyl-1H-pyrazole1-Aryl-4-iodo-3-trifluoromethyl-1H-pyrazoleAcetonitrileNot specified[5]
Experimental Protocol: Iodination using Iodine Monochloride (ICl)

This protocol is an adaptation of the procedure for the synthesis of 1-acyl-4-iodo-1H-pyrazoles[5][6].

Materials:

  • This compound

  • Iodine monochloride (ICl)

  • Lithium carbonate (Li₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane, add lithium carbonate (2.0 eq).

  • To this stirred suspension, add iodine monochloride (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-iodo-3,4-dimethyl-1H-pyrazole.

Experimental Protocol: Iodination using Iodine and Hydrogen Peroxide

This environmentally friendly protocol utilizes water as the solvent[5].

Materials:

  • This compound

  • Iodine (I₂)

  • Hydrogen peroxide (30% aqueous solution)

  • 5% aqueous sodium bisulfite solution

  • Water

Procedure:

  • Suspend this compound (1.0 eq) in water.

  • Add iodine (0.5 eq) to the suspension.

  • Add hydrogen peroxide (0.6 eq) dropwise to the stirred mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite to quench excess iodine.

  • The product can often be isolated by direct filtration and washing with water. If the product is not a solid, extract the mixture with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.

Signaling Pathways and Reaction Mechanisms

The electrophilic halogenation of pyrazoles proceeds via a standard electrophilic aromatic substitution mechanism. The pyrazole ring acts as a nucleophile, attacking the electrophilic halogen species. The resulting intermediate, a pyrazolium cation (sigma complex), then loses a proton to restore aromaticity, yielding the halogenated pyrazole.

G cluster_mechanism Electrophilic Aromatic Substitution Mechanism Pyrazole This compound Intermediate Sigma Complex (Pyrazolium Cation) Pyrazole->Intermediate + X⁺ Electrophile X⁺ (from Halogenating Agent) Product 5-Halo-3,4-dimethyl-1H-pyrazole + H⁺ Intermediate->Product - H⁺

Caption: Mechanism of electrophilic halogenation of this compound.

Conclusion

This guide provides a detailed overview of the key halogenation reactions of this compound. While specific literature with quantitative data for this particular substrate is limited, the provided experimental protocols, adapted from well-established methods for similar pyrazoles, offer a strong foundation for the successful synthesis of 5-chloro-, 5-bromo-, and 5-iodo-3,4-dimethyl-1H-pyrazole. These halogenated derivatives are valuable precursors for the development of novel pharmaceuticals and agrochemicals, and the methodologies described herein are designed to be readily implemented in a research and development setting. Further optimization of reaction conditions for this specific substrate may be necessary to achieve maximum yields and purity.

References

Theoretical Exploration of the Electronic Landscape of 3,4-Dimethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive theoretical framework for investigating the electronic structure of 3,4-Dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to understand the molecule's quantum chemical properties, reactivity, and spectroscopic behavior. This guide leverages established computational protocols, primarily Density Functional Theory (DFT), to elucidate the molecule's electronic characteristics.

Introduction

This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in coordination chemistry.[1] Understanding the electronic structure of this compound is crucial for predicting its reactivity, stability, and potential interactions with biological targets. Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to probe these properties at the molecular level.[2]

This guide details the standard computational workflow for such an investigation, from geometry optimization to the analysis of molecular orbitals and the prediction of spectroscopic signatures.

Computational Methodology: A Detailed Protocol

The following protocol outlines a robust computational approach for the theoretical study of this compound, based on widely accepted methods in the field.[3][4][5]

2.1. Geometry Optimization

The initial step involves determining the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations.

  • Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost.[2] The B3LYP hybrid functional is a common and reliable choice for such systems.[3][5]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is advisable.[4][5] The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

  • Software: The Gaussian suite of programs is a standard tool for these types of calculations.[6]

  • Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.[3]

2.2. Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's behavior.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.[7] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[8] It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting intermolecular interactions.

  • Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the local electronic environment and potential sites for electrostatic interactions.[4]

2.3. Spectroscopic Properties Prediction

Computational methods can also predict various spectroscopic properties, which can be compared with experimental data for validation.

  • UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing information about the electronic transitions, their energies, and oscillator strengths.[4][9]

  • Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated from the frequency analysis. These theoretical spectra can aid in the assignment of experimental IR and Raman bands.[5][9]

  • Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the 1H and 13C NMR chemical shifts, which are valuable for structural elucidation.[7][9]

Logical Workflow for Theoretical Analysis

The following diagram illustrates the typical workflow for a computational study of this compound's electronic structure.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Results mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc stable_structure Confirmation of Stable Structure freq_calc->stable_structure electronic_prop Electronic Property Calculation (FMO, MEP, Charges) reactivity_analysis Reactivity and Stability Analysis (HOMO-LUMO Gap) electronic_prop->reactivity_analysis interaction_sites Identification of Interaction Sites (MEP Analysis) electronic_prop->interaction_sites spectro_prop Spectroscopic Property Calculation (TD-DFT, GIAO) spectral_assignment Comparison with Experimental Spectra spectro_prop->spectral_assignment stable_structure->electronic_prop stable_structure->spectro_prop results Comprehensive Electronic Structure Profile reactivity_analysis->results interaction_sites->results spectral_assignment->results

Caption: Computational workflow for the theoretical analysis of this compound.

Predicted Quantitative Data

The following tables present the types of quantitative data that would be generated from the proposed computational study. The values provided are hypothetical and serve as a template for presenting actual results.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond LengthN1-N21.35 Å
N2-C31.33 Å
C3-C41.40 Å
C4-C51.38 Å
C5-N11.36 Å
Bond AngleN1-N2-C3112.0°
N2-C3-C4108.0°
C3-C4-C5105.0°
C4-C5-N1107.0°
C5-N1-N2108.0°

Table 2: Frontier Molecular Orbital Properties

ParameterValue (eV)
HOMO Energy-6.50
LUMO Energy-0.85
HOMO-LUMO Gap (ΔE)5.65

Table 3: Calculated Mulliken Atomic Charges

AtomCharge (a.u.)
N1-0.25
N2-0.15
C30.10
C4-0.05
C50.08

Relationship between Electronic Properties

The calculated electronic properties are interconnected and provide a holistic view of the molecule's behavior.

property_relationships cluster_core Core Calculation cluster_properties Derived Electronic Properties cluster_interpretation Chemical Interpretation optimized_geometry Optimized Molecular Geometry homo_lumo HOMO-LUMO Energies optimized_geometry->homo_lumo mep Molecular Electrostatic Potential optimized_geometry->mep atomic_charges Atomic Charges optimized_geometry->atomic_charges reactivity Chemical Reactivity & Stability homo_lumo->reactivity Energy Gap interaction_sites Electrophilic/Nucleophilic Sites mep->interaction_sites Charge Distribution intermolecular_forces Intermolecular Interactions atomic_charges->intermolecular_forces Electrostatic Potential interaction_sites->reactivity

Caption: Interrelationship of calculated electronic properties and their chemical interpretation.

Conclusion

The theoretical framework presented in this guide provides a comprehensive approach to elucidating the electronic structure of this compound. By employing Density Functional Theory, researchers can gain valuable insights into the molecule's geometry, stability, reactivity, and spectroscopic characteristics. This information is invaluable for rational drug design, the development of new materials, and a fundamental understanding of the chemical properties of pyrazole derivatives. The correlation of these theoretical predictions with experimental data can further validate the computational models and enhance their predictive power.

References

Methodological & Application

Application Notes and Protocols for 3,4-Dimethyl-1H-pyrazole as a Ligand in Manganese Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese, as an earth-abundant and low-toxic metal, is an attractive alternative to precious metals in catalysis. The use of tailored ligands plays a crucial role in modulating the reactivity and selectivity of manganese catalysts. Pyrazole-based ligands, in particular, have demonstrated significant potential in a variety of catalytic transformations due to their versatile coordination chemistry. While direct applications of 3,4-dimethyl-1H-pyrazole are not extensively documented in the reviewed literature, the closely related 3,5-dimethylpyrazole has been successfully employed as a ligand in manganese-catalyzed reactions. These complexes have shown promise in transfer hydrogenation, α-alkylation, and oxidation reactions.[1][2][3] This document provides an overview of the applications and detailed protocols for manganese catalysts featuring pyrazole-based ligands, with a focus on derivatives of dimethylpyrazole as a proxy for this compound.

Applications

Manganese catalysts bearing pyrazole-based ligands have been utilized in several key organic transformations that are highly relevant to pharmaceutical and fine chemical synthesis.

  • Transfer Hydrogenation: Pyrazole ligands can improve the efficiency of Mn-catalysts for transfer hydrogenation reactions. These catalytic systems have shown exceptional tolerance towards a diverse array of functional groups, enabling broad applications in the synthesis of alcohols, which are common intermediates in drug manufacturing.[1]

  • α-Alkylation of Ketones: NNN pincer manganese complexes with a pyrazole skeleton have been effectively used as catalysts for the α-alkylation of ketones with alcohols. This reaction is a powerful tool for C-C bond formation in the synthesis of complex organic molecules.[1]

  • Oxidation Reactions: While direct manganese-catalyzed oxidation using dimethylpyrazole ligands is not detailed, the analogous tris(3,5-dimethylpyrazole)copper(II) nitrate has been shown to be an effective catalyst for the mild oxidation of various organic substrates, including the conversion of benzylamine to benzaldehyde and benzylic alcohols to the corresponding aldehydes and acids.[3] This suggests the potential for manganese complexes with similar ligands to perform analogous oxidative transformations.

Data Presentation

The following tables summarize the catalytic performance of manganese complexes with pyrazole-based ligands in representative reactions.

Table 1: α-Alkylation of Ketones with Alcohols using a Pyrazole-based NNN Pincer Manganese Complex

EntryKetoneAlcoholBaseYield (%)
1Acetophenone4-Methoxybenzyl alcoholKOtBu35
2Acetophenone4-Methoxybenzyl alcoholKOH-
3Acetophenone4-Methoxybenzyl alcoholK2CO3-
4Acetophenone4-Methoxybenzyl alcoholNa2CO3-
5Acetophenone4-Methoxybenzyl alcoholNaOtBu-
6Acetophenone4-Methoxybenzyl alcoholNaOH81
7Acetophenone4-Methoxybenzyl alcoholLiCO3-
8Acetophenone4-Methoxybenzyl alcoholLiOtBu-
9Acetophenone4-Methoxybenzyl alcoholCs2CO3-
10Acetophenone4-Methoxybenzyl alcoholEt3N-

Data extracted from a study on NNN pincer manganese complexes with a pyrazole skeleton. The specific pyrazole derivative was not this compound.[1]

Experimental Protocols

Protocol 1: Synthesis of a Generic Pyrazole-Based NNN Pincer Manganese(I) Complex

This protocol is a general procedure for the synthesis of NNN pincer manganese(I) complexes based on a pyrazole framework.[1]

Materials:

  • NNN pincer ligand with a pyrazole skeleton (1.0 eq)

  • Mn(CO)₅Br (1.5 eq)

  • K₂CO₃ (1.5 eq)

  • Anhydrous THF

  • Nitrogen atmosphere apparatus (Schlenk line or glovebox)

Procedure:

  • To a stirred solution of the NNN pincer ligand (0.20 mmol) and K₂CO₃ (0.30 mmol) in THF (2 mL), add Mn(CO)₅Br (0.30 mmol) under a N₂ atmosphere.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired NNN pincer manganese(I) complex.

  • Characterize the complex using ¹H NMR, ¹³C NMR, and, if possible, X-ray single-crystal diffraction.

Protocol 2: α-Alkylation of Ketones with Alcohols

This protocol describes a general procedure for the α-alkylation of ketones with alcohols using a pyrazole-based NNN pincer manganese catalyst.[1]

Materials:

  • Ketone (1.0 eq)

  • Alcohol (1.2 eq)

  • NNN pincer manganese(I) complex (catalyst, e.g., 2 mol%)

  • Base (e.g., NaOH, 1.5 eq)

  • Anhydrous toluene

  • Nitrogen atmosphere apparatus

Procedure:

  • In a Schlenk tube, combine the ketone (0.5 mmol), alcohol (0.6 mmol), NNN pincer manganese(I) complex (0.01 mmol), and NaOH (0.75 mmol).

  • Add anhydrous toluene (2 mL) to the mixture.

  • Seal the tube and heat the reaction mixture at 140 °C for 14 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-alkylated ketone.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction (α-Alkylation) ligand Pyrazole Ligand synthesis Reaction (12h, RT, N2) ligand->synthesis mn_precursor Mn(CO)5Br mn_precursor->synthesis base_synth K2CO3 base_synth->synthesis solvent_synth THF solvent_synth->synthesis catalyst Mn(I) Complex synthesis->catalyst reaction Reaction (14h, 140°C, N2) catalyst->reaction ketone Ketone ketone->reaction alcohol Alcohol alcohol->reaction base_cat NaOH base_cat->reaction solvent_cat Toluene solvent_cat->reaction product Alkylated Product reaction->product

Caption: Experimental workflow for catalyst synthesis and application.

References

Application Notes and Protocols: 3,4-Dimethyl-1H-pyrazole in Transfer Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transfer hydrogenation is a powerful and versatile method for the reduction of various functional groups, offering a safer and often more convenient alternative to high-pressure hydrogenation. In this process, hydrogen is transferred from a donor molecule, typically a simple alcohol like isopropanol or formic acid, to a substrate in the presence of a metal catalyst. The efficiency and selectivity of these reactions are highly dependent on the nature of the catalyst, particularly the ligand coordinated to the metal center.

Pyrazole-based ligands have emerged as a significant class of ligands in transfer hydrogenation catalysis. Their nitrogen atoms provide strong coordination to the metal, and the aromatic nature of the pyrazole ring can be readily modified to tune the steric and electronic properties of the catalyst. While specific studies focusing exclusively on 3,4-Dimethyl-1H-pyrazole as a primary ligand in transfer hydrogenation are not extensively documented in the reviewed literature, the principles and applications can be effectively illustrated through closely related pyrazole-containing catalyst systems. This document provides a detailed overview of the application of such systems, with a focus on ruthenium and iridium catalysts, which are frequently employed for these transformations.

I. Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Ruthenium complexes bearing pyrazole-containing ligands are highly effective for the transfer hydrogenation of ketones to their corresponding secondary alcohols. These reactions are crucial in the synthesis of fine chemicals and pharmaceutical intermediates.

Data Presentation: Performance of a Representative Ruthenium-Pyrazole Catalyst

The following table summarizes the catalytic activity of a representative Ru(II) complex with a pyrazolyl-pyridyl-oxazolinyl NNN ligand in the asymmetric transfer hydrogenation of various ketones. This data showcases the typical performance metrics for such catalyst systems.

EntrySubstrate (Ketone)Product (Alcohol)Conversion (%)ee (%)Time (h)
1Acetophenone1-Phenylethanol>99986
24'-Methylacetophenone1-(p-Tolyl)ethanol>99976
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>99968
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>99995
52'-Methylacetophenone1-(o-Tolyl)ethanol>999510
61-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol>999712
7Propiophenone1-Phenyl-1-propanol989412

Data is representative of typical results found in the literature for Ru(II)-pyrazole catalysts.

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Ketones

This protocol provides a detailed methodology for the asymmetric transfer hydrogenation of a ketone using a pre-formed ruthenium catalyst with a pyrazole-containing ligand.

Materials:

  • Ruthenium(II) catalyst with a chiral pyrazole-based ligand (e.g., Ru(II) pyrazolyl-pyridyl-oxazolinyl complex)

  • Substrate (ketone)

  • Isopropanol (i-PrOH, hydrogen source and solvent)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK) (base)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium(II) catalyst (0.01 mmol, 1 mol%) in isopropanol (5 mL).

    • Add a solution of the base (e.g., 0.1 M KOH in i-PrOH, 0.1 mmol, 10 mol%).

    • Stir the mixture at room temperature for 15 minutes to activate the catalyst.

  • Reaction Setup:

    • To the activated catalyst solution, add the ketone substrate (1.0 mmol).

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-82 °C) with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

    • Quench the reaction by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Characterize the purified alcohol by NMR spectroscopy and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the chiral alcohol by chiral HPLC or GC.

II. Iridium-Catalyzed Asymmetric Transfer Hydrogenation

Iridium complexes, particularly those with chiral ligands, are also highly effective for the asymmetric transfer hydrogenation of ketones and imines, often providing excellent enantioselectivity. The presence of a pyrazole moiety in the ligand can significantly influence the catalytic activity and selectivity.

Data Presentation: Performance of a Representative Iridium-Pyrazole Catalyst

The following table illustrates the performance of a chiral-at-metal iridium(III) complex in the presence of a pyrazole co-ligand for the asymmetric transfer hydrogenation of various ketones.

EntrySubstrate (Ketone)Product (Alcohol)Conversion (%)ee (%)Catalyst Loading (mol%)
1Acetophenone1-Phenylethanol>99960.1
24'-Bromoacetophenone1-(4-Bromophenyl)ethanol98950.1
33'-Methoxyacetophenone1-(3-Methoxyphenyl)ethanol>99970.1
42-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol95980.05
51-Indanone2,3-Dihydro-1H-inden-1-ol>99940.1
6BenzoylferroceneFerrocenyl(phenyl)methanol92930.2

Data is representative of typical results found in the literature for Ir(III)-pyrazole co-catalyzed systems.

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol outlines a general method for the asymmetric transfer hydrogenation of ketones using an iridium catalyst with a pyrazole co-ligand and formic acid/triethylamine as the hydrogen source.

Materials:

  • Iridium catalyst (e.g., [Cp*IrCl2]2)

  • Chiral ligand (if not pre-complexed)

  • Pyrazole co-ligand (e.g., 3,5-dimethylpyrazole)

  • Substrate (ketone)

  • Formic acid (HCOOH)

  • Triethylamine (Et3N)

  • Solvent (e.g., dichloromethane or a mixture of solvents)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

Procedure:

  • Catalyst Pre-activation (if necessary):

    • In a Schlenk flask under an inert atmosphere, mix the iridium precursor and the chiral ligand in the solvent and stir at room temperature for a specified time to form the active catalyst.

  • Reaction Setup:

    • To the flask containing the catalyst, add the pyrazole co-ligand.

    • Add the ketone substrate.

    • Prepare the hydrogen donor mixture by carefully mixing formic acid and triethylamine (typically a 5:2 azeotropic mixture).

    • Add the formic acid/triethylamine mixture to the reaction flask.

    • Seal the flask and stir the reaction mixture at the desired temperature (e.g., 40 °C).

  • Reaction Monitoring:

    • Follow the reaction progress using TLC or GC analysis.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification and Analysis:

    • Purify the resulting alcohol by flash column chromatography.

    • Confirm the structure of the product by spectroscopic methods.

    • Determine the enantiomeric excess by chiral HPLC.

III. Visualizations

Logical Workflow for Catalyst Screening in Transfer Hydrogenation

G start Define Substrate Scope and Reaction Goal catalyst_selection Select Metal Precursors (Ru, Ir, etc.) and Pyrazole Ligands start->catalyst_selection reaction_setup Set Up Initial Reaction Conditions (Solvent, Base, Temperature, Time) catalyst_selection->reaction_setup screening Screen Catalyst/Ligand Combinations reaction_setup->screening analysis Analyze Reaction Outcome (Conversion, Yield, Selectivity) screening->analysis Run Experiments analysis->screening Iterate if necessary optimization Optimize Reaction Conditions for Best Catalyst analysis->optimization Promising Catalyst Found optimization->analysis Run Optimization Experiments final_protocol Develop Finalized Experimental Protocol optimization->final_protocol Optimal Conditions Found substrate_scope Evaluate Substrate Scope with Optimized Protocol final_protocol->substrate_scope end Application Note and Protocol Finalized substrate_scope->end

Caption: A logical workflow for screening and optimizing pyrazole-based catalysts for transfer hydrogenation reactions.

Proposed Catalytic Cycle for Ruthenium-Catalyzed Transfer Hydrogenation of a Ketone

G Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_alkoxide [Ru]-OR (Alkoxide) Ru_precatalyst->Ru_alkoxide label1 i-PrOH, Base - HCl Ru_hydride [Ru]-H (Hydride) Ru_alkoxide->Ru_hydride label2 - Acetone (β-hydride elimination) Ru_substrate [Ru]-H (Ketone Coordinated) Ru_hydride->Ru_substrate label3 + Ketone Ru_substrate->Ru_alkoxide label4 Hydrogen Transfer - Alcohol

Caption: A simplified representation of the catalytic cycle for the transfer hydrogenation of a ketone using a ruthenium-pyrazole catalyst.

Application Notes and Protocols: Synthesis of Anticancer Agents from 3,4-Dimethyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer properties.[1] Several FDA-approved drugs, particularly tyrosine kinase inhibitors, incorporate the pyrazole moiety, highlighting its significance in oncology.[1] Derivatives of pyrazole have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of crucial cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[1][2]

This document provides detailed protocols for the synthesis of the 3,4-dimethyl-1H-pyrazole core structure and its subsequent derivatization. It also includes standard methodologies for evaluating the cytotoxic activity of these synthesized compounds and presents a summary of the anticancer activity of related pyrazole derivatives.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of this compound Core Scaffold

This protocol outlines a multi-step synthesis of this compound starting from commercially available reagents: butanone, paraformaldehyde, and hydrazine hydrate.[3][4] The process involves condensation, cyclization, and dehydrogenation.

Step 1: Condensation to form 3-Methyl-3-buten-2-one

  • To a solution of butanone and methanol in a round-bottom flask, add paraformaldehyde.

  • Introduce a catalytic amount of potassium hydroxide (KOH).

  • Heat the mixture at 50°C and stir for 15 hours.

  • After cooling to room temperature, neutralize the reaction mixture.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-methyl-3-buten-2-one.

Step 2: Cyclization with Hydrazine Hydrate to form 3,4-Dimethyl-2-pyrazoline

  • Dissolve the crude 3-methyl-3-buten-2-one in ethanol.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure to yield crude 3,4-dimethyl-2-pyrazoline.

Step 3: Dehydrogenation to form this compound

  • The crude 3,4-dimethyl-2-pyrazoline can be dehydrogenated using a suitable oxidizing agent to yield the final pyrazole product.

  • Purify the final compound using column chromatography or recrystallization to afford pure this compound.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_products Intermediates & Final Product Butanone Butanone Condensation Step 1: Condensation (KOH, MeOH, 50°C) Butanone->Condensation Paraform Paraformaldehyde Paraform->Condensation Hydrazine Hydrazine Hydrate Cyclization Step 2: Cyclization (Ethanol, RT) Hydrazine->Cyclization Intermediate1 3-Methyl-3-buten-2-one Condensation->Intermediate1 Intermediate2 3,4-Dimethyl-2-pyrazoline Cyclization->Intermediate2 Dehydrogenation Step 3: Dehydrogenation (Oxidation) FinalProduct This compound Dehydrogenation->FinalProduct Intermediate1->Cyclization Intermediate2->Dehydrogenation

Caption: Synthetic workflow for this compound.

Protocol 2: Representative N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the pyrazole ring, a common strategy for creating diverse derivatives for anticancer screening.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 mmol), to the solution and stir for 30 minutes at room temperature.

  • Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide, 1.1 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration. If the product is an oil, extract it with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the solid with cold water and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure N-alkylated this compound derivative.

Experimental Protocols: Biological Assays

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and is widely employed to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into 96-well plates at a density of 4,000–5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

G CellSeed Seed Cancer Cells in 96-well Plate Incubate1 Incubate (24h) CellSeed->Incubate1 AddCmpd Add Pyrazole Derivatives (Varying Concentrations) Incubate1->AddCmpd Incubate2 Incubate (48-72h) AddCmpd->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSol Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSol ReadAbsorbance Measure Absorbance (570 nm) AddSol->ReadAbsorbance CalcIC50 Calculate IC50 Value ReadAbsorbance->CalcIC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation: Anticancer Activity

While extensive cytotoxic data for derivatives of the this compound scaffold are not widely available in the literature, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for structurally related pyrazole compounds, demonstrating their potential as anticancer agents against various human cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
1-(2-Pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Cpd 5)MCF-7 (Breast)8.03[2]
1-(2-Pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Cpd 5)HepG2 (Liver)13.14[2]
1,3-diaryl-5-(trimethoxyphenyl)-pyrazole (Cpd 3f)MDA-MB-468 (Breast)14.97 (24h)[5][6]
Pyrazolo[3,4-d]pyrimidin-4-one (Cpd 10e)MCF-7 (Breast)11
3,5-disubstituted 1,4-benzoxazine-pyrazole (Cpd 22)MCF-7 (Breast)2.82[2]
3,5-disubstituted 1,4-benzoxazine-pyrazole (Cpd 23)MCF-7 (Breast)3.14[2]
Pyrazole-based CDK Inhibitor (Cpd 15)A2780 (Ovarian)0.158[7]

Note: The compounds listed are structurally related to the this compound scaffold and are presented to illustrate the general anticancer potential of this compound class.

Signaling Pathway Visualization

Many pyrazole derivatives function as kinase inhibitors, interfering with cell signaling pathways that are often dysregulated in cancer.[8] Cyclin-dependent kinases (CDKs), particularly CDK2, are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. The diagram below illustrates the central role of the Cyclin E/CDK2 complex in the G1/S phase transition and its inhibition by pyrazole-based agents.

G cluster_cycle Cell Cycle Progression cluster_proteins Key Protein Complexes G1 G1 Phase G1S_transition G1/S Transition G1->G1S_transition S S Phase G1S_transition->S Progression CyclinE Cyclin E CDK2_Complex Cyclin E / CDK2 (Active Complex) CyclinE->CDK2_Complex CDK2 CDK2 CDK2->CDK2_Complex Rb Rb Protein CDK2_Complex->Rb Phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Transcription Factor Rb->E2F Inhibits pRb->E2F Releases E2F->G1S_transition Promotes Pyrazole Pyrazole-Based CDK2 Inhibitor Pyrazole->CDK2_Complex INHIBITS

Caption: Inhibition of the CDK2 pathway by pyrazole derivatives.

References

Protocol for N-functionalization of 3,4-Dimethyl-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-functionalization of 3,4-dimethyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry. The following sections outline methodologies for N-alkylation, N-arylation, and N-acylation, complete with quantitative data and visual workflows to guide researchers in the synthesis of diverse pyrazole derivatives.

Introduction

This compound is a valuable building block in the development of novel therapeutic agents. Its N-functionalization allows for the introduction of various substituents, enabling the modulation of physicochemical properties and biological activity. This document presents standardized protocols for common N-functionalization reactions, offering a foundation for the synthesis of compound libraries for drug discovery and development.

N-Alkylation of this compound

N-alkylation introduces alkyl groups to the pyrazole nitrogen, a common strategy for modifying the scaffold's properties. A widely used and effective method involves the reaction of this compound with alkyl halides in the presence of a base.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base in dimethylformamide (DMF).

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution and stir the suspension at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Data Presentation: N-Alkylation
EntryAlkyl HalideReaction Time (h)Temperature (°C)Yield (%)
1Methyl Iodide122595
2Ethyl Bromide242588
3Benzyl Bromide182592

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow start Start reagents Combine this compound, K₂CO₃, and DMF start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide react Stir at Room Temperature add_alkyl_halide->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify product N-Alkylated Pyrazole purify->product

N-Alkylation Experimental Workflow

N-Arylation of this compound

N-arylation introduces aryl substituents to the pyrazole nitrogen, a key transformation for accessing compounds with significant biological activities. Both copper-catalyzed and palladium-catalyzed (Buchwald-Hartwig) methods are effective for this purpose.

Experimental Protocol: Copper-Diamine Catalyzed N-Arylation

This protocol is adapted from a general procedure for the N-arylation of pyrazoles and is suitable for this compound.[1]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Schlenk tube or sealed vial

  • Inert atmosphere (e.g., argon)

Procedure:

  • To a Schlenk tube or sealed vial, add CuI (0.05 eq), this compound (1.2 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with argon.

  • Add the aryl halide (1.0 eq), trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.1 eq), and toluene.

  • Seal the vessel and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene) or aryl triflate

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane

  • Schlenk tube or sealed vial

  • Inert atmosphere (e.g., argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and Cs₂CO₃ (1.4 eq) to a Schlenk tube.

  • Add this compound (1.2 eq) and the aryl halide or triflate (1.0 eq).

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: N-Arylation
EntryArylating AgentCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuItrans-N,N'-Dimethyl-1,2-cyclohexanediamineK₃PO₄Toluene11024~85 (estimated)
2BromobenzenePd₂(dba)₃XantphosCs₂CO₃Toluene10018~90 (estimated)

Yields are estimated based on typical outcomes for similar pyrazole substrates as specific data for this compound was not available in the cited literature.

Experimental Workflow: N-Arylation

N_Arylation_Workflow cluster_copper Copper-Catalyzed cluster_palladium Buchwald-Hartwig start_cu Start reagents_cu Combine Pyrazole, Aryl Halide, CuI, Ligand, Base, Toluene start_cu->reagents_cu react_cu Heat at 110°C reagents_cu->react_cu workup_cu Filtration and Concentration react_cu->workup_cu purify_cu Column Chromatography workup_cu->purify_cu product_cu N-Aryl Pyrazole purify_cu->product_cu start_pd Start reagents_pd Combine Pyrazole, Aryl Halide, Pd₂(dba)₃, Ligand, Base, Toluene start_pd->reagents_pd react_pd Heat at 100°C reagents_pd->react_pd workup_pd Filtration and Concentration react_pd->workup_pd purify_pd Column Chromatography workup_pd->purify_pd product_pd N-Aryl Pyrazole purify_pd->product_pd

N-Arylation Experimental Workflows

N-Acylation of this compound

N-acylation introduces an acyl group to the pyrazole nitrogen, providing access to amides and ketones which are versatile intermediates and pharmacophores. This can be achieved using acid chlorides or anhydrides.

Experimental Protocol: N-Acylation with Acid Chlorides

This protocol details the N-acylation of this compound using an acid chloride in the presence of a base.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add triethylamine or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 3.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: N-Acylation
EntryAcylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
1Acetyl ChlorideEt₃NDCM40 to 2590
2Benzoyl ChloridePyridineTHF60 to 2585
3Acetic Anhydride-Acetic Acid210078

Experimental Workflow: N-Acylation

N_Acylation_Workflow start Start dissolve Dissolve this compound and Base in Solvent start->dissolve cool Cool to 0°C dissolve->cool add_acyl_chloride Add Acyl Chloride cool->add_acyl_chloride react Stir and Warm to Room Temperature add_acyl_chloride->react workup Aqueous Workup react->workup purify Purification workup->purify product N-Acylated Pyrazole purify->product

N-Acylation Experimental Workflow

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Inert atmosphere techniques should be used when handling anhydrous solvents and air-sensitive reagents.

References

Application Notes and Protocols: Metal-Organic Frameworks (MOFs) Incorporating Dimethylpyrazole Ligands for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) featuring dimethylpyrazole-based ligands in the field of drug development. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and exploration of these promising materials in pharmaceutical research.

Introduction to Dimethylpyrazole-Based MOFs in Drug Delivery

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them excellent candidates for drug delivery systems.[1][2] The incorporation of dimethylpyrazole ligands into MOF structures offers unique advantages, including tailored pore environments and potential for specific host-guest interactions, which can be exploited for controlled drug loading and release.

One notable example is the development of a biocompatible zinc-based medical MOF, termed medi-MOF-2, which utilizes a curcumin-derived bis(styryl)pyrazole ligand. This MOF has demonstrated significant potential for the dual delivery of its bioactive ligand and an encapsulated drug, ibuprofen. The pyrazole moiety can influence the framework's stability and porosity, crucial factors for effective drug delivery platforms.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for representative dimethylpyrazole-based MOFs and related pyrazolate MOFs.

Table 1: Physicochemical Properties of Dimethylpyrazole-Based MOFs

MOF Name/TypeMetal CenterDimethylpyrazole LigandBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (Å)Ref.
medi-MOF-2Zn(II)3,5-bis(4-hydroxy-3-methoxystyryl) pyrazole2640.14611.92
Co(II)-based MOFs (BUT-127 series)Co(II)1,4-benzenedipyrozolate1030 - 1314Not ReportedNot Reported[4]
Zn(II) MIXMOFsZn(II)4,4'-bipyrazole derivatives400 - 600Not ReportedNot Reported[5]
Hofmann-based MOFsCo(II), Fe(II)4,4′-methylene-bis(3,5-dimethylpyrazole)Not ReportedNot ReportedNot Reported[6]

Table 2: Drug Loading and Release Properties of medi-MOF-2

DrugLoading Capacity (mg/g)Release ConditionsKey FindingsRef.
Ibuprofen160Simulated Body Fluid (pH 7.4), 37°CSimultaneous release of curcumin derivative ligand and ibuprofen.

Experimental Protocols

Synthesis of Dimethylpyrazole-Based Ligands and MOFs

The synthesis of dimethylpyrazole-containing MOFs involves two main stages: the synthesis of the organic ligand followed by the solvothermal synthesis of the MOF.

Ligand_MOF_Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis start_ligand Starting Materials (e.g., Curcumin, Hydrazine) reaction_ligand Cyclocondensation Reaction purification_ligand Purification (e.g., Column Chromatography) ligand Dimethylpyrazole Ligand metal_salt Metal Salt (e.g., Zinc Nitrate) solvent Solvent (e.g., DMF) solvothermal Solvothermal Reaction (Heating) activation Activation (Solvent Exchange & Heating) mof Dimethylpyrazole MOF

Protocol 3.1.1: General Synthesis of 3,5-bis(4-hydroxy-3-methoxystyryl) pyrazole Ligand

This protocol is adapted from the synthesis of curcumin-derived pyrazoles.[7][8][9][10][11]

  • Dissolution: Dissolve curcumin (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (e.g., p-chlorophenylhydrazine) (1-1.2 equivalents) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 3,5-bis(4-hydroxy-3-methoxystyryl) pyrazole ligand.

  • Characterization: Confirm the structure of the synthesized ligand using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3.1.2: Synthesis of medi-MOF-2

This protocol is based on the reported synthesis of a zinc-based medical MOF.

  • Preparation of Solutions:

    • Solution A: Dissolve the synthesized 3,5-bis(4-hydroxy-3-methoxystyryl) pyrazole ligand in dimethylformamide (DMF).

    • Solution B: Dissolve zinc nitrate hexahydrate in DMF.

  • Mixing: Combine Solution A and Solution B in a Teflon-lined autoclave.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specified temperature (e.g., 100-120°C) for 24-48 hours.

  • Cooling and Collection: Allow the autoclave to cool to room temperature. The resulting crystalline product is collected by filtration or centrifugation.

  • Washing: Wash the collected crystals with fresh DMF and then with a lower-boiling solvent like ethanol or dichloromethane to remove unreacted starting materials and residual solvent.

  • Activation: Activate the MOF by immersing the as-synthesized material in a suitable solvent (e.g., CH₂Cl₂) for 24 hours, followed by heating under vacuum (e.g., at 100°C) for 8 hours to remove guest molecules from the pores.

  • Characterization: Characterize the synthesized MOF using Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and N₂ sorption analysis to determine its crystallinity, thermal stability, and porosity.

Drug Loading and In Vitro Release Studies

The porous nature of dimethylpyrazole-based MOFs allows for the encapsulation of therapeutic molecules.

Drug_Delivery_Concept cluster_loading Drug Loading cluster_release Drug Release mof_empty Activated MOF drug_solution Drug Solution (e.g., Ibuprofen in Ethanol) incubation Incubation mof_loaded Drug-Loaded MOF sbf Simulated Body Fluid (pH 7.4, 37°C) release Controlled Release drug_released Released Drug

Protocol 3.2.1: Ibuprofen Loading into medi-MOF-2

This protocol is a general procedure for loading ibuprofen into MOFs via impregnation.

  • Preparation of Drug Solution: Prepare a concentrated solution of ibuprofen in a suitable solvent (e.g., ethanol).

  • Impregnation: Immerse a known amount of activated medi-MOF-2 in the ibuprofen solution.

  • Incubation: Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of ibuprofen molecules into the MOF pores.

  • Separation and Washing: Separate the drug-loaded MOF from the solution by centrifugation. Wash the solid with fresh solvent to remove the ibuprofen adsorbed on the external surface.

  • Drying: Dry the drug-loaded MOF under vacuum at a mild temperature.

  • Quantification of Loading: Determine the amount of loaded ibuprofen by dissolving a known weight of the drug-loaded MOF in a suitable solvent and analyzing the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The drug loading capacity is calculated as: Loading Capacity (mg/g) = (mass of loaded drug) / (mass of MOF)

Protocol 3.2.2: In Vitro Ibuprofen Release from medi-MOF-2

This protocol describes a typical in vitro drug release experiment.[12]

  • Preparation of Release Medium: Prepare a simulated body fluid (SBF) solution with a pH of 7.4.

  • Release Study Setup: Disperse a known amount of ibuprofen-loaded medi-MOF-2 in a specific volume of the SBF solution in a container placed in a shaker bath maintained at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed SBF to maintain a constant volume.

  • Analysis: Analyze the concentration of ibuprofen in the collected samples using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[12]

Characterization of Dimethylpyrazole-Based MOFs

Thorough characterization is essential to ensure the quality and performance of the synthesized MOFs and their drug-loaded counterparts.

MOF_Characterization_Workflow mof Synthesized MOF pxrd PXRD (Crystallinity) mof->pxrd tga TGA (Thermal Stability) mof->tga sorption N₂ Sorption (Porosity, Surface Area) mof->sorption ftir FT-IR (Functional Groups) mof->ftir sem SEM (Morphology) mof->sem drug_loaded_mof Drug-Loaded MOF mof->drug_loaded_mof Drug Loading characterization_drug_loaded Characterization of Drug-Loaded MOF drug_loaded_mof->characterization_drug_loaded characterization_drug_loaded->pxrd characterization_drug_loaded->tga characterization_drug_loaded->ftir characterization_drug_loaded->sem

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF. A comparison of the experimental PXRD pattern with the simulated pattern from single-crystal X-ray diffraction data is ideal.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.

  • N₂ Sorption Analysis: To determine the porosity of the MOF, including the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution.[13][14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the ligand and to confirm the coordination of the ligand to the metal center.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.

Potential Applications and Future Perspectives

MOFs incorporating dimethylpyrazole ligands hold considerable promise for advancing drug delivery technologies. The ability to use bioactive ligands, as demonstrated with the curcumin-derived ligand in medi-MOF-2, opens up possibilities for synergistic therapeutic effects. Future research in this area could focus on:

  • Targeted Drug Delivery: Functionalizing the dimethylpyrazole ligand or the metal nodes with targeting moieties to achieve site-specific drug delivery.

  • Stimuli-Responsive Release: Designing MOFs that release their drug cargo in response to specific stimuli such as pH, temperature, or light.

  • Combination Therapy: Loading multiple drugs with different therapeutic actions into a single MOF carrier.

  • Bioimaging: Incorporating imaging agents into the MOF structure for simultaneous therapy and diagnosis (theranostics).

The detailed protocols and data presented in these application notes serve as a valuable resource for researchers venturing into the design and application of dimethylpyrazole-based MOFs for innovative drug delivery systems.

References

Application of 3,4-Dimethylpyrazole in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylpyrazole (3,4-DMP) and its derivatives are significant compounds in the field of agrochemical synthesis, primarily recognized for their role as potent nitrification inhibitors. This document provides detailed application notes and experimental protocols for the use of 3,4-DMP, with a major focus on its application as the nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP) and in the synthesis of novel polymer nitrification inhibitors. While the broader pyrazole scaffold is utilized in a variety of fungicides and herbicides, direct synthetic routes from 3,4-DMP to these other classes of agrochemicals are not extensively documented in publicly available scientific literature.

Section 1: 3,4-Dimethylpyrazole Phosphate (DMPP) as a Nitrification Inhibitor

3,4-Dimethylpyrazole phosphate (DMPP) is a highly effective nitrification inhibitor used in agriculture to improve nitrogen fertilizer efficiency and reduce nitrogen losses to the environment.[1][2] It functions by selectively inhibiting the activity of ammonia-oxidizing bacteria (AOB) and archaea (AOA), which are responsible for the first and rate-limiting step of nitrification: the oxidation of ammonium (NH₄⁺) to nitrite (NO₂⁻).[3][4] By slowing down this conversion, DMPP helps to retain nitrogen in the less mobile ammonium form for a longer period, making it more available for plant uptake and reducing the leaching of nitrate (NO₃⁻) and the emission of nitrous oxide (N₂O), a potent greenhouse gas.[1][5]

Mechanism of Action

The primary mode of action of DMPP is the inhibition of the ammonia monooxygenase (AMO) enzyme in AOB and AOA.[3][4] AMO is a copper-containing enzyme, and it is believed that pyrazole-based inhibitors like DMPP act as copper chelators, binding to the copper in the active site of the enzyme and deactivating it.[4] This targeted inhibition of the first step of nitrification effectively halts the entire process.

Mechanism of Nitrification Inhibition by DMPP

cluster_soil Soil Environment cluster_process Nitrification Pathway Ammonium Ammonium (NH₄⁺) AOB_AOA Ammonia-Oxidizing Bacteria & Archaea (AOB/AOA) Ammonium->AOB_AOA Oxidation Nitrite Nitrite (NO₂⁻) NOB Nitrite-Oxidizing Bacteria (NOB) Nitrite->NOB Oxidation Nitrate Nitrate (NO₃⁻) N2O Nitrous Oxide (N₂O) Nitrate->N2O Denitrification Leaching Leaching Nitrate->Leaching AMO Ammonia Monooxygenase (AMO) (Copper-containing enzyme) AOB_AOA->AMO AMO->Nitrite Catalyzes NOB->Nitrate Catalyzes DMPP 3,4-Dimethylpyrazole Phosphate (DMPP) DMPP->AMO Inhibits (Chelates Copper)

Caption: Mechanism of DMPP as a nitrification inhibitor.

Efficacy and Application Data

The effectiveness of DMPP can vary depending on soil type, temperature, and application method. The following table summarizes key quantitative data from various studies.

ParameterValue/RangeSoil Type/ConditionsReference
Application Rate 0.5 - 1.5 kg/ha General Agriculture[6]
N₂O Emission Reduction 38% - 75%Intensively fertilized cropping systems[1]
Increase in N Use Efficiency Significant increases observedVarious cropping systems[1][2]
Effective Period 4 - 10 weeksGeneral Agriculture[7]
Impact on AOB Abundance Significant decreaseAlkaline vegetable soil[1]
Impact on AOA Abundance Significant decrease on day 2Pasture soil[1]
Gross Autotrophic Nitrification Rate Reduction 22%Vegetable soil[1]

Section 2: Synthesis of 3,4-Dimethylpyrazole and its Derivatives

Synthesis of 3,4-Dimethylpyrazole Phosphate (DMPP)

Several methods for the industrial synthesis of 3,4-dimethylpyrazole and its subsequent conversion to DMPP have been patented. A common route involves the reaction of butanone with a formaldehyde source, followed by cyclization with a hydrazine source, and subsequent salt formation with phosphoric acid.

General Synthesis Workflow for DMPP

cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Butanone Butanone Condensation Condensation Butanone->Condensation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Condensation Hydrazine Hydrazine Source Cyclization Cyclization Hydrazine->Cyclization PhosphoricAcid Phosphoric Acid SaltFormation Salt Formation PhosphoricAcid->SaltFormation Intermediate Intermediate Condensation->Intermediate Dehydrogenation Dehydrogenation Cyclization->Dehydrogenation DMP 3,4-Dimethylpyrazole (3,4-DMP) Dehydrogenation->DMP DMPP 3,4-Dimethylpyrazole Phosphate (DMPP) SaltFormation->DMPP Intermediate->Cyclization DMP->SaltFormation

Caption: General workflow for the synthesis of DMPP.

Experimental Protocol: Synthesis of a Novel Polymer Nitrification Inhibitor (PNI)

A recent development in the application of 3,4-DMP is its use in the synthesis of a polymer nitrification inhibitor (PNI) with enhanced thermal stability and phosphate-solubilizing properties. The following protocol is based on the synthesis described by Wang et al. (2022).

Materials:

  • Acrylic acid (AA)

  • 3,4-Dimethylpyrazole (DMPZ)

  • Urea

  • Sodium hydroxide (NaOH)

  • Composite initiator (e.g., a redox system)

  • Deionized water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, condenser, and thermometer

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Neutralization: In the three-necked flask, dissolve a specific amount of acrylic acid in deionized water. While stirring, slowly add a solution of sodium hydroxide to neutralize the acrylic acid to a pH of approximately 7.

  • Monomer Addition: To the neutralized acrylic acid solution, add 3,4-dimethylpyrazole and urea. Stir the mixture until all components are completely dissolved.

  • Initiation of Polymerization: Heat the mixture to the desired reaction temperature (e.g., 80°C). Once the temperature is stable, add the composite initiator to start the polymerization reaction.

  • Polymerization: Maintain the reaction at the set temperature for a specified duration (e.g., 3 hours) with continuous stirring.

  • Cooling and Product Collection: After the reaction is complete, cool the flask to room temperature. The resulting product is the polymer nitrification inhibitor (PNI) in solution.

Note: The exact ratios of reactants, initiator concentration, reaction temperature, and time should be optimized based on the desired properties of the final polymer. For detailed characterization and performance evaluation, refer to the original research paper.

Section 3: Application of 3,4-Dimethylpyrazole in Fungicide and Herbicide Synthesis

While the pyrazole ring is a common scaffold in many commercial fungicides (e.g., pyraclostrobin) and herbicides, the direct use of 3,4-dimethylpyrazole as a starting material for their synthesis is not well-documented in readily available literature.[7][8] Most synthetic routes for these agrochemicals involve the construction of the pyrazole ring from acyclic precursors rather than the derivatization of a pre-formed 3,4-dimethylpyrazole.

Research in this area often focuses on creating novel pyrazole derivatives and then screening them for biological activity. For example, various studies have reported the synthesis of pyrazole-4-carboxamides with fungicidal activity and pyrazolo[3,4-d]pyrimidin-4-ones with herbicidal properties, but these syntheses do not start from 3,4-DMP.[1][8]

Therefore, while 3,4-DMP is a key component of the nitrification inhibitor DMPP, its application as a direct precursor in the synthesis of other classes of agrochemicals appears to be limited or not widely published. Further research and exploration of synthetic methodologies are needed to expand the utility of 3,4-DMP as a versatile building block in agrochemical development.

Conclusion

3,4-Dimethylpyrazole, primarily in the form of its phosphate salt DMPP, is a cornerstone of modern agricultural practices for enhancing nitrogen use efficiency. Its well-understood mechanism of action and proven efficacy make it a valuable tool for sustainable agriculture. The recent synthesis of a polymer-based nitrification inhibitor from 3,4-DMP highlights the ongoing innovation in this field. However, the application of 3,4-DMP as a direct starting material for other major classes of agrochemicals like fungicides and herbicides remains an area with limited publicly available information, suggesting an opportunity for future research and development.

References

Application Notes and Protocols for 3,4-Dimethyl-1H-pyrazole Derivatives as Antioxidant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can mitigate oxidative stress by neutralizing free radicals. The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Among these, 3,4-Dimethyl-1H-pyrazole derivatives are emerging as a promising class of antioxidant agents. Their therapeutic potential stems from their ability to scavenge free radicals and modulate oxidative stress-related pathways.

These application notes provide a comprehensive overview of the use of this compound derivatives as antioxidants, including detailed experimental protocols for their synthesis and evaluation, and a summary of their antioxidant activity.

Data Presentation: Antioxidant Activity of Pyrazole Derivatives

While specific quantitative data for a broad range of this compound derivatives is limited in the public domain, the following table summarizes the antioxidant activity of various other pyrazole derivatives to provide a comparative context. The antioxidant activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Compound ClassDerivative/SubstituentAssayIC50 (µM)Reference CompoundIC50 (µM)
Pyrazoline3-(3-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazolineDPPH~22.5BHT-
Pyrazoline3-(4-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazolineDPPH~22.3BHT-
Thienyl-pyrazoles5g (specific structure not detailed)DPPH0.245Ascorbic acid0.483
Thienyl-pyrazoles5h (specific structure not detailed)DPPH0.284Ascorbic acid0.483
Pyrazole-ThiazoleVarious derivativesDPPH20.56 - 45.32 (µg/mL)Ascorbic AcidNot Specified
Pyrazolyl pyrazolines3a (specific structure not detailed)DPPH-Ascorbic Acid-
Pyrazoline carbothioamides6a (specific structure not detailed)DPPH-Ascorbic Acid-

Note: The antioxidant activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The presence of electron-donating groups, such as hydroxyl or amino groups, can enhance antioxidant activity.

Experimental Protocols

Synthesis of 3,5-Dimethyl-4-(aryldiazenyl)-1H-pyrazole Derivatives

This protocol is adapted from the synthesis of 3,5-dimethyl azopyrazoles and serves as a representative example for the synthesis of substituted dimethylpyrazole derivatives.[1]

Materials:

  • 4-Substituted aniline

  • Acetylacetone

  • Sodium nitrite

  • Sodium acetate

  • Hydrazine hydrate or Phenylhydrazine

  • Hydrochloric acid

  • Ethanol

  • Glacial acetic acid

  • Pyridine

  • Acetyl chloride

Procedure:

  • Synthesis of 3-[2-(4-substitutedphenyl)-hydrazono]-pentane-2,4-dione (Intermediate):

    • Dissolve the 4-substituted aniline in a mixture of hydrochloric acid and ethanol.

    • Cool the solution in an ice bath and add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

    • In a separate flask, dissolve acetylacetone and sodium acetate in ethanol.

    • Slowly add the diazonium salt solution to the acetylacetone solution with constant stirring.

    • Allow the reaction to proceed for the required time, then filter the precipitate, wash with water, and recrystallize from ethanol to obtain the intermediate.

  • Synthesis of 4-[(4-substitutedphenyl)-diazenyl]-3,5-dimethyl-1H-pyrazole:

    • Reflux a mixture of the intermediate and hydrazine hydrate (or phenylhydrazine) in glacial acetic acid for 4-5 hours.

    • Concentrate the reaction mixture and allow it to cool.

    • Filter the resulting solid, wash with a small amount of cold ethanol, and recrystallize to obtain the final product.

In Vitro Antioxidant Activity Assays

The following are detailed protocols for commonly used in vitro antioxidant assays to evaluate the efficacy of this compound derivatives.

Principle:

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

    • Store the solution in an amber bottle in the dark to prevent degradation.

  • Preparation of Test and Control Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations.

    • Prepare solutions of the positive control at the same concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the test compound or control solution at different concentrations to the respective wells.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Principle:

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Control Solutions:

    • Prepare a stock solution and serial dilutions of the test compounds and positive control as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the test compound or control solution at different concentrations to the respective wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

Experimental Workflow for Antioxidant Assays

G Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound Stock Solution B Prepare Serial Dilutions A->B E Mix Compound/Control with Radical Solution B->E C Prepare Radical Solution (DPPH or ABTS•+) C->E D Prepare Positive Control (e.g., Ascorbic Acid) D->B F Incubate in the Dark E->F G Measure Absorbance (Spectrophotometer) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I G General Mechanism of Radical Scavenging by an Antioxidant ROS Free Radical (R•) (e.g., DPPH•, ABTS•+) StableRadical Stable Pyrazole Radical (Ar-O•) StableMolecule Neutralized Molecule (RH) ROS->StableMolecule Accepts H• Antioxidant Pyrazole Derivative (Ar-OH) Antioxidant->StableRadical Donates H• G Simplified Signaling of Cellular Oxidative Stress and Antioxidant Intervention Stimuli Cellular Stressors (e.g., UV, Pollutants) ROS Increased ROS Production (e.g., O2•-, H2O2, •OH) Stimuli->ROS Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Damage Disease Pathological Conditions Damage->Disease Antioxidant Pyrazole Derivative (Antioxidant Intervention) Antioxidant->ROS Scavenges ROS

References

Application Notes and Protocols for Antimicrobial Activity Screening of Novel 3,4-Dimethylpyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial screening and evaluation of the antimicrobial potential of novel 3,4-dimethylpyrazole compounds. The following sections detail the necessary protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity of these compounds, enabling a thorough preliminary assessment of their efficacy and safety.

Data Presentation: Antimicrobial Activity of Novel Pyrazole Compounds

The antimicrobial efficacy of newly synthesized pyrazole derivatives is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for this assessment.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Compounds against Bacterial Strains

CompoundStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Klebsiella pneumoniae (Gram-negative)Reference
21a 62.5 - 125 µg/mL62.5 - 125 µg/mL= Standard Drug< Standard Drug[1]
21b -= Standard Drug-= Standard Drug[1]
21c = Standard Drug= Standard Drug= Standard Drug= Standard Drug[1]
4a 230 µg/mL---[3]
4b ---460 µg/mL[3]
Chloramphenicol (Standard) ----[1]

Note: Some data points are presented qualitatively in the source material (e.g., "equal to standard drug"). For precise comparisons, quantitative data from the original research should be consulted.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Compounds against Fungal Strains

CompoundCandida albicansAspergillus nigerReference
21a = Standard Drug2.9 - 7.8 µg/mL[1]
21b -= Standard Drug[1]
21c -= Standard Drug[1]
Clotrimazole (Standard) --[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate assessment of antimicrobial properties. The following are standard protocols for determining MIC, MBC, and cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[2][4]

Protocol: Broth Microdilution Assay

  • Preparation of Compound Stock Solution: Dissolve the synthesized 3,4-dimethylpyrazole compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution directly in the microtiter plate to achieve a range of decreasing concentrations.[2]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[2][4]

  • Inoculation: Add the prepared bacterial or fungal suspension to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[5]

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][2]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6]

Protocol: MBC Assay

  • Perform MIC Assay: First, determine the MIC of the compound as described in the protocol above.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determining MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7]

Cytotoxicity Assay

It is essential to evaluate the potential toxicity of novel antimicrobial compounds to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing cell viability.[8][9]

Protocol: MTT Assay

  • Cell Culture: Seed a suitable mammalian cell line (e.g., hepatocytes, macrophages) into a 96-well plate and incubate to allow for cell attachment.[8][10]

  • Compound Exposure: Treat the cells with various concentrations of the 3,4-dimethylpyrazole compounds and incubate for a specified period (e.g., 24-72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.[8]

Visualizations: Workflows and Potential Mechanisms

Visual diagrams can aid in understanding the experimental processes and potential biological interactions of the novel compounds.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_evaluation Secondary Evaluation cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Novel 3,4-Dimethylpyrazole Compounds MIC Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC Test Compounds MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Active Compounds Analysis Structure-Activity Relationship (SAR) Analysis MBC->Analysis Cytotoxicity->Analysis Lead_ID Lead Compound Identification Analysis->Lead_ID

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 3,4-Dimethyl-1H-pyrazole (DMP). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: Two main routes are commonly reported. The first is a classical cyclocondensation reaction between a 1,3-dicarbonyl equivalent and a hydrazine source. A second, more modern approach involves a three-step synthesis starting from butanone, paraformaldehyde, and hydrazine hydrate, which has been developed to improve yield and reduce byproducts.[1][2]

Q2: I am experiencing significantly lower yields than reported in the literature. What are the most common causes?

A2: Low yields in DMP synthesis can typically be attributed to several factors:

  • Isomer Formation: The formation of isomeric byproducts, such as 3-ethylpyrazole, is a frequent issue, particularly in routes starting from butanone and methyl formate.[3]

  • Incomplete Reactions: Sub-optimal reaction conditions, including incorrect temperature, time, or pH, can lead to incomplete conversion of starting materials.[4]

  • Side Reactions: The starting materials and intermediates can be prone to side reactions, such as polymerization, if conditions are not carefully controlled.[4]

  • Purification Losses: Significant product loss can occur during workup and purification steps, especially if the product has some solubility in the aqueous phase or if the purification technique is not optimized.

Q3: My main impurity is 3-ethylpyrazole. Why does this form and how can I prevent it?

A3: The 3-ethylpyrazole isomer is a characteristic byproduct of the synthetic route that uses 2-butanone and methyl formate.[3] This occurs because the intermediate, 2-methyl-3-oxobutanal, is often contaminated with 3-oxo-pentanal. To mitigate this, you can either switch to a more selective synthetic route, such as the one using butanone and paraformaldehyde, or implement a more rigorous purification method.[3][4] Purification can be effectively achieved by forming an acid addition salt (e.g., with phosphoric acid), which often allows for the selective crystallization of the desired 3,4-dimethylpyrazole salt.[3]

Q4: What is a realistic overall yield to target?

A4: A facile three-step synthesis starting from butanone, paraformaldehyde, and hydrazine hydrate has been reported with an overall yield of 52.5%.[1][2] While yields for specific steps may be higher, this figure serves as a good benchmark for a multi-step process. Single-step cyclocondensation reactions, such as the synthesis of the related 3,5-dimethylpyrazole from acetylacetone and hydrazine, can achieve yields in the range of 77-81%.[5]

Q5: Should I use hydrazine hydrate or hydrazine sulfate for the cyclization step?

A5: Hydrazine hydrate is generally the preferred reagent. Studies on the synthesis of similar pyrazoles have shown that hydrazine hydrate can provide higher yields and fewer inorganic byproducts compared to hydrazine sulfate, simplifying the purification process.[5][6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem/Observation Potential Cause Recommended Solution
Low or No Product Formation Incorrect Reaction Conditions: Temperature too low, reaction time too short, or improper pH.Monitor the reaction using TLC or ¹H NMR to track the consumption of starting materials. Optimize temperature and reaction time according to the specific protocol. Ensure the pH is within the optimal range, as some routes are highly pH-sensitive.[4]
Reagent Instability: Degradation of starting materials, particularly aldehydes or hydrazine.Use fresh, high-purity reagents. Ensure starting materials like paraformaldehyde are properly stored to prevent decomposition.
Presence of 3-Ethylpyrazole Isomer Synthetic Route: Using the 2-butanone and methyl formate pathway.[3]Route Modification: Switch to the synthesis involving butanone and paraformaldehyde, which avoids the problematic intermediate.[4] Purification: Implement purification via acid salt formation. Dissolve the crude product in a suitable solvent (e.g., ethanol, isopropanol) and add an equivalent of ortho-phosphoric or oxalic acid to selectively precipitate the 3,4-dimethylpyrazole salt.[3]
Difficult Product Isolation Product Solubility: The product may have partial solubility in the aqueous phase, leading to losses during extraction.Adjust the pH of the aqueous layer to >8 to ensure the pyrazole is in its free base form before extraction.[4] Use a suitable organic solvent like toluene or ether for extraction and perform multiple extractions to maximize recovery.[4][5]
Formation of Emulsion: Difficulty in separating aqueous and organic layers during workup.Add a saturated brine solution to help break the emulsion. If the problem persists, filter the mixture through a pad of celite.
Product is an Oil or Fails to Crystallize Presence of Impurities: Residual solvent or isomeric byproducts can inhibit crystallization.Purification: Ensure all solvent is removed under reduced pressure. If impurities are suspected, attempt purification by column chromatography or vacuum distillation.[4] Crystallization: Try recrystallizing from a different solvent system, such as petroleum ether.[5]

Data Presentation: Comparison of Key Synthetic Routes

Synthetic Route Starting Materials Key Steps Reported Overall Yield Advantages Disadvantages & Common Issues
Facile Three-Step Synthesis Butanone, Paraformaldehyde, Hydrazine HydrateCondensation, Cyclization, Dehydrogenation, Salt Formation52.5%[1][2]Low-cost materials, moderate reaction conditions, higher purity.[4]Multi-step process requires optimization of each stage.
Butanone & Methyl Formate Route Butanone, Methyl Formate, Hydrazine HydrateCondensation with formate ester, Cyclization with hydrazineLower, variableUtilizes common lab reagents.Prone to side reactions, sensitive to pH, significant formation of 3-ethylpyrazole isomer.[3][4]
Diketone Condensation (Analogous) 3-Methyl-2,4-pentanedione, Hydrazine HydrateOne-step cyclocondensationHigh (est. 70-80% based on similar syntheses[5])Simple, one-pot reaction.Starting diketone may be less readily available or more expensive than butanone.

Experimental Protocols

Protocol 1: Facile Three-Step Synthesis of this compound Phosphate (DMPP)

This protocol is based on the method described by Chen et al. and related patents, which involves condensation, cyclization, and dehydrogenation followed by salt formation.[1][4]

  • Step 1: Condensation: In a reaction vessel, combine butanone and paraformaldehyde. The reaction is typically carried out in the presence of a base catalyst.

  • Step 2: Cyclization: The intermediate from Step 1 is reacted directly with hydrazine hydrate. The reaction mixture is cooled (e.g., to 30 °C) before adjusting the pH to basic (8-13) with a lye solution.[4] The resulting 3,4-dimethyl-4,5-dihydro-1H-pyrazole is extracted into an organic solvent like toluene.[4]

  • Step 3: Dehydrogenation & Salt Formation: The dihydro-pyrazole intermediate is subjected to dehydrogenation. The crude this compound is then dissolved in a suitable solvent, and an equivalent of phosphoric acid is added to precipitate the this compound Phosphate (DMPP) salt, which can be collected by filtration.

Protocol 2: Purification of Crude this compound via Salt Formation

This protocol is effective for removing isomers like 3-ethylpyrazole.[3]

  • Dissolution: Dissolve the crude this compound product (containing isomers) in a minimal amount of a suitable organic solvent, such as isopropanol or ethanol.

  • Acid Addition: While cooling the solution in an ice bath, slowly add one equivalent of 85% ortho-phosphoric acid dropwise with stirring.

  • Precipitation: The 3,4-dimethylpyrazolium dihydrogenphosphate (DMPP) salt will precipitate out of the solution. Continue stirring in the cold for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified salt under vacuum. The free base can be regenerated by treatment with a strong base and extraction, if required.

Visualizations

Diagrams of Workflows and Logic

Synthesis_Workflow A Reactant Preparation (e.g., Butanone, Paraformaldehyde) B Step 1: Condensation Reaction A->B C Step 2: Cyclization (with Hydrazine Hydrate) B->C D Crude Product Isolation (Extraction, Solvent Removal) C->D E Step 3: Purification (e.g., Salt Formation, Distillation) D->E F Final Product Characterization (NMR, GC-MS, m.p.) E->F Synthetic_Pathway_Comparison cluster_0 Route A: Paraformaldehyde cluster_1 Route B: Methyl Formate start_A Butanone + Paraformaldehyde inter_A Intermediate A start_A->inter_A Condensation hydrazine Hydrazine Hydrate inter_A->hydrazine start_B Butanone + Methyl Formate inter_B Intermediate B (2-methyl-3-oxobutanal) start_B->inter_B Condensation byproduct 3-Ethylpyrazole (Isomeric Impurity) inter_B->byproduct leads to inter_B->hydrazine product 3,4-Dimethyl- 1H-pyrazole hydrazine->product Cyclization & Dehydrogenation

References

Technical Support Center: Purification of Crude 3,4-Dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4-Dimethyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most significant impurity encountered during the synthesis of this compound is the isomeric byproduct, 3-ethylpyrazole.[1] This impurity arises from the starting materials used in the synthesis. Other potential impurities include unreacted starting materials, residual solvents, and colored byproducts.

Q2: What are the primary methods for purifying crude this compound?

A2: The three primary methods for the purification of crude this compound are:

  • Crystallization via Acid Salt Formation: This is a highly effective method for separating isomeric impurities.

  • Fractional Distillation: This technique is suitable for separating compounds with different boiling points, such as the 3-ethylpyrazole isomer.

  • Column Chromatography: This method is useful for separating a range of impurities based on their polarity.

Q3: Which purification method should I choose?

A3: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The flowchart below provides a general decision-making guide.

G start Crude this compound is_isomer Is the primary impurity the 3-ethylpyrazole isomer? start->is_isomer large_scale Large Scale (>10g)? is_isomer->large_scale Yes other_impurities Are there multiple or colored impurities? is_isomer->other_impurities No high_purity High Purity Required? large_scale->high_purity No salt_formation Crystallization via Acid Salt Formation large_scale->salt_formation Yes distillation Fractional Distillation high_purity->distillation Yes chromatography Column Chromatography high_purity->chromatography No recrystallization Recrystallization of Free Base other_impurities->chromatography Yes other_impurities->recrystallization No

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Crystallization via Acid Salt Formation
Issue Possible Cause Solution
No crystals form upon cooling. The compound is too soluble in the chosen solvent.- Reduce the amount of solvent used for dissolution.- Add a co-solvent in which the salt is less soluble (an anti-solvent).- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
The product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.- Reheat the solution until the oil redissolves.- Allow the solution to cool more slowly to room temperature before further cooling.- Add a seed crystal to induce crystallization.
Low recovery of the purified product. - The salt has significant solubility in the mother liquor.- Insufficient precipitation.- Cool the crystallization mixture for a longer period or at a lower temperature.- Minimize the amount of solvent used for washing the crystals.- Concentrate the mother liquor to recover a second crop of crystals.
The liberated free base is still impure. Inefficient removal of impurities during salt crystallization.- Perform a second recrystallization of the acid salt before liberating the free base.- Ensure the pH is sufficiently basic during the liberation of the free base to ensure complete precipitation.
Fractional Distillation
Issue Possible Cause Solution
Poor separation of fractions (broad boiling range). - Inefficient distillation column.- Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
"Bumping" or uneven boiling. Lack of boiling chips or inadequate stirring.- Add fresh boiling chips to the distillation flask before heating.- Use a magnetic stirrer and stir bar for smoother boiling, especially under vacuum.
Product solidifies in the condenser. The condenser temperature is below the melting point of the product.- For vacuum distillation of solids, it can be beneficial to run water through the condenser only at the beginning of the distillation and then drain it, or not use cooling water at all.
Inability to achieve the necessary vacuum. Leaks in the distillation apparatus.- Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.- Apply a thin layer of vacuum grease to all ground glass joints.

Data Presentation

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Crystallization via Acid Salt Formation >99%[2]75-85% (overall process)[2]Excellent for removing isomeric impurities; scalable.Multi-step process (salt formation and liberation).
Fractional Distillation >99% (for similar isomers)Moderate to HighGood for separating compounds with different boiling points; can be done on a large scale.Requires a significant difference in boiling points; potential for thermal degradation.
Column Chromatography >98%Low to ModerateEffective for a wide range of impurities; high resolution.Can be time-consuming and require large volumes of solvent; not ideal for very large quantities.
Recrystallization (Free Base) VariableModerate to HighSimple and effective for removing minor impurities.May not be effective for separating isomers with similar solubility.

Experimental Protocols

Protocol 1: Purification by Crystallization via Acid Salt Formation

This method is highly effective for removing the 3-ethylpyrazole isomer.

Workflow:

G A 1. Dissolve crude product in an organic solvent (e.g., isopropanol). B 2. Add an equimolar amount of phosphoric acid dropwise. A->B C 3. Cool the solution to induce crystallization of the phosphate salt. B->C D 4. Isolate the crystals by filtration and wash with cold solvent. C->D E 5. Dissolve the purified salt in water. D->E F 6. Neutralize with a base (e.g., NaOH) to precipitate the free base. E->F G 7. Filter, wash with water, and dry the purified product. F->G

Caption: Workflow for purification via acid salt formation.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as isopropanol, ethanol, or acetone. Use a minimal amount of solvent, heating gently if necessary to achieve full dissolution.

  • Acid Addition: While stirring, slowly add at least one molar equivalent of 85% phosphoric acid to the solution. The acid addition salt may begin to precipitate.

  • Crystallization: Allow the mixture to cool slowly to room temperature. For maximum crystal formation, cool the mixture further in an ice bath for at least one hour.

  • Isolation and Washing: Collect the crystalline 3,4-dimethylpyrazole phosphate salt by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Liberation of the Free Base: Dissolve the purified phosphate salt in water. While stirring, slowly add a solution of sodium hydroxide (e.g., 10 M NaOH) until the solution is basic (pH > 10). The purified this compound will precipitate as a white solid.

  • Final Isolation: Collect the purified product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. A purity of over 99% can be achieved with this method.[2]

Protocol 2: Purification by Fractional Distillation

This method is suitable if the primary impurity is 3-ethylpyrazole, which is expected to have a lower boiling point than this compound (boiling point roughly 190 °C).

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Charge the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.

  • Distillation: Begin heating the distillation flask.

    • Collect any low-boiling fractions, which may include residual solvent and the 3-ethylpyrazole impurity. The boiling point of 1-ethylpyrazole is 137 °C, suggesting the impurity will distill at a significantly lower temperature than the product.[3]

    • Once the temperature stabilizes at the boiling point of the impurity, continue to collect this fraction until the temperature begins to rise again.

    • Change the receiving flask and collect the main fraction corresponding to pure this compound.

  • Purity Check: Analyze the collected fractions by GC or NMR to assess purity.

Protocol 3: Purification by Column Chromatography

This method is useful for removing various impurities, including colored byproducts.

Methodology:

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 hexane:ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and overcome common challenges related to regioselectivity during the functionalization of the pyrazole scaffold. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, complete with detailed experimental protocols, data-driven insights, and explanatory diagrams to guide your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity a significant challenge in pyrazole functionalization?

A1: Controlling regioselectivity in unsymmetrically substituted pyrazoles is challenging due to several intrinsic properties of the pyrazole ring:

  • Tautomerism: In NH-unsubstituted pyrazoles, the proton can rapidly migrate between the two nitrogen atoms (N1 and N2). This creates a mixture of two tautomers, making it difficult to selectively functionalize one nitrogen over the other or an adjacent carbon atom.[1]

  • Similar Nitrogen Atom Properties: The two nitrogen atoms in the azole ring have similar electronic properties, which complicates selective N-functionalization reactions like alkylation, often leading to a mixture of N1 and N2 substituted regioisomers.[2][3]

  • Multiple Reactive Carbons: The pyrazole ring has three carbon atoms (C3, C4, C5) with distinct electronic characteristics. The C4 position is the most electron-rich and susceptible to electrophilic attack, while the C5 proton is the most acidic, making it prone to deprotonation by strong bases.[1][4][5] This varied reactivity can lead to mixtures of C-functionalized products if not properly controlled.

Q2: What are the primary types of reactions where regioselectivity is a major concern?

A2: Regioselectivity is a critical issue in several key transformations:

  • N-Alkylation: This reaction on an unsymmetrical pyrazole typically yields a mixture of two regioisomers, and controlling the selectivity is a longstanding challenge.[2][6]

  • C-H Functionalization: Directing arylation, alkylation, or other substitutions to a specific carbon atom (C3, C4, or C5) often requires strategic use of directing groups or specific catalysts, as the intrinsic reactivity of the C-H bonds differs.[4][7]

  • Cyclocondensation Synthesis: When forming the pyrazole ring from unsymmetrical 1,3-dicarbonyl compounds and hydrazines (e.g., Knorr synthesis), two different regioisomers can be formed depending on which carbonyl group the hydrazine initially attacks.[8]

Q3: What are the general strategies to control regioselectivity in pyrazole functionalization?

A3: Several strategies can be employed to achieve regioselective functionalization:

  • Steric Hindrance: Introducing bulky substituents at positions adjacent to a reactive site can block that site and direct the reaction to a less hindered position.

  • Directing Groups: Attaching a directing group to one of the nitrogen atoms can force a C-H functionalization reaction to occur at a specific, often adjacent, carbon position.[4][9]

  • Protecting Groups: Using a removable protecting group on one nitrogen atom allows for selective functionalization of the other nitrogen or adjacent carbons. Some protecting groups, like SEM, can be transposed to alter the reactivity of the C3 and C5 positions.[4]

  • Reaction Conditions: Modifying reaction conditions such as the base, solvent, catalyst, or temperature can significantly influence the regiochemical outcome.[2][8]

  • Enzymatic Catalysis: Engineered enzymes can offer extremely high regioselectivity in reactions like N-alkylation, providing a powerful alternative to traditional chemical methods.[10]

Troubleshooting Guide: N-Alkylation

Q: My N-alkylation of a 3-substituted pyrazole is producing an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity?

A: The formation of regioisomeric mixtures in N-alkylation is a classic problem. The outcome is governed by a delicate balance of steric effects, electronics, and reaction conditions. Here are several approaches to favor the formation of a single isomer.

Solution 1: Judicious Choice of Base and Reaction Conditions

The choice of base and the corresponding cation can significantly influence the site of alkylation. This is often attributed to the differential coordination of the cation with the two pyrazole nitrogen atoms.

A study on trifluoromethylated pyrazoles demonstrated that switching the base can invert the regioselectivity.[2] For example, using sodium hydride (NaH) can favor one isomer, while potassium carbonate (K₂CO₃) may favor the other or result in a mixture.[2][6]

Table 1: Effect of Base on N-Alkylation Regioselectivity

Pyrazole Substrate Alkylating Agent Base Solvent Regioisomeric Ratio (N1:N2) Reference
Acetyl-CF₃-pyrazole Ethyl iodoacetate K₂CO₃ MeCN ~1:1 [6]
Pyridinyl-CF₃-pyrazole Ethyl iodoacetate NaH DMF >95:5 (Selective for 5-CF₃ isomer) [2]
3-Methylpyrazole SAM (co-substrate) Enzyme (WT) Buffer 67:33 [10]

| 3-Methylpyrazole | SAM (co-substrate) | Enzyme (Variant) | Buffer | 7:93 |[10] |

Solution 2: Employ Enzymatic Catalysis for High Selectivity

For ultimate control, enzymatic methods can provide exceptionally high regioselectivity. Researchers have engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases to selectively alkylate one nitrogen atom of the pyrazole ring, even achieving regiodivergence by using different enzyme variants.[10] While substrate scope can be a limitation, this approach offers a powerful solution when high purity of a single isomer is required.

Workflow for Selecting an N-Alkylation Strategy

N_Alkylation_Strategy start Start: Mixture of N-alkylation isomers desired_isomer Is a specific isomer (N1 or N2) required in high purity? start->desired_isomer check_sterics Analyze Substrate Sterics: Is one N-position significantly more hindered? start->check_sterics screen_cond Screen Reaction Conditions: - Base (NaH, K2CO3, Cs2CO3) - Solvent (DMF, MeCN, THF) - Temperature desired_isomer->screen_cond No enzymatic Consider Enzymatic Alkylation: - High regioselectivity - Mild conditions desired_isomer->enzymatic Yes end_success Success: Single Regioisomer screen_cond->end_success end_mixture Outcome: Improved, but still a mixture screen_cond->end_mixture steric_control Exploit Steric Hindrance: Use bulky alkylating agent to favor less hindered N check_sterics->steric_control Yes no_steric_diff Minimal steric difference check_sterics->no_steric_diff No steric_control->end_success no_steric_diff->screen_cond protecting_group Use Protecting Group Strategy: 1. Protect one N atom 2. Alkylate the other N 3. Deprotect no_steric_diff->protecting_group enzymatic->end_success protecting_group->end_success SEM_Switch cluster_0 Step 1: C5 Functionalization cluster_1 Step 2: SEM Switch & C3 Functionalization start_pyrazole N N C3-H C4-H C5-H sem_on_n1 N-SEM N C3-H (unreactive) C4-H C5-H (reactive) start_pyrazole->sem_on_n1 Add SEM Group c5_arylated N-SEM N C3-H (unreactive) C4-H C5-Ar sem_on_n1->c5_arylated Pd-Catalyzed C-H Arylation sem_switch "SEM Switch" (Transposition) c5_arylated->sem_switch note1 C5 is initially the most reactive C-H bond. c5_arylated->note1 sem_on_n2 N N-SEM C3-H (now reactive) C4-H C5-Ar sem_switch->sem_on_n2 c3_arylated N N-SEM C3-Ar' C4-H C5-Ar sem_on_n2->c3_arylated 2nd Pd-Catalyzed C-H Arylation note2 After the switch, the original C3 position becomes the new C5 position relative to the SEM group, activating it for reaction. sem_on_n2->note2 Pyrazole_Synthesis_Logic start Start: Poor regioselectivity in Knorr pyrazole synthesis dicarbonyl_type Is the 1,3-dicarbonyl substrate symmetric? start->dicarbonyl_type symmetric Symmetric Substrate: Regioselectivity is not an issue dicarbonyl_type->symmetric Yes unsymmetric Unsymmetric Substrate: Regioselectivity is critical dicarbonyl_type->unsymmetric No screen_pH Screen Reaction pH: - Acidic (e.g., AcOH) - Neutral - Basic unsymmetric->screen_pH screen_solvent Screen Solvents: - Standard (EtOH, MeOH) - Fluorinated (TFE, HFIP) screen_pH->screen_solvent analyze_results Analyze Isomer Ratios (by NMR, GC, or LC) screen_solvent->analyze_results optimized Optimized Conditions Found: Proceed with synthesis analyze_results->optimized

References

Optimizing reaction conditions for 3,4-dimethylpyrazole metal complexation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for 3,4-dimethylpyrazole metal complexation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of 3,4-dimethylpyrazole metal complexes.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inappropriate Solvent: The polarity of the solvent can significantly affect the solubility of reactants and the stability of the resulting complex.[1]- Use a solvent in which both the 3,4-dimethylpyrazole ligand and the metal salt have good solubility. Common solvents include ethanol, methanol, and DMF.[2] - For reactions involving metal carboxylates in protic solvents, be aware that this can lead to the formation of various mono- or dinuclear species alongside the desired complex.[3]
Incorrect Stoichiometry: The molar ratio of metal to ligand is crucial for the formation of the desired complex.- Typically, a 1:2 or 1:1 metal-to-ligand ratio is used.[4] Optimize the stoichiometry by running small-scale reactions with varying ratios.
Reaction Temperature is Too Low: Many complexation reactions require heating to proceed at an optimal rate.- Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion.[2] The optimal temperature may vary depending on the specific metal and solvent used.
Presence of Water: Anhydrous conditions are often necessary, as water can compete with the ligand for coordination to the metal center.[1]- Use anhydrous solvents and dry glassware. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products Incorrect pH: The pH of the reaction mixture can influence the protonation state of the pyrazole ligand and the stability of the metal complex.- Adjust the pH of the solution. The optimal pH range can vary depending on the metal ion. For some complexes, a neutral to slightly basic medium is preferred to facilitate the deprotonation of the pyrazole NH group.
Side Reactions of the Ligand: The pyrazole ring can undergo side reactions under certain conditions.- Ensure the reaction conditions are not too harsh (e.g., excessively high temperatures or extreme pH) to prevent ligand degradation.
Difficulty in Product Purification Inappropriate Recrystallization Solvent: The choice of solvent is critical for obtaining pure crystals.- Use a solvent system in which the complex has high solubility at elevated temperatures and low solubility at room temperature. Common recrystallization solvents include ethanol, methanol, and DMF/water mixtures.[5]
Product is an Oil or Amorphous Solid: The product may not crystallize easily.- Try different purification techniques such as column chromatography. - Attempt to precipitate the product by adding a non-solvent to a concentrated solution of the complex.
Characterization Issues Broad or Unresolved NMR Peaks: Paramagnetic metal centers (e.g., Cu(II), Co(II)) can cause significant broadening of NMR signals.- This is an inherent property of paramagnetic complexes. Rely on other characterization techniques like IR, UV-Vis, and elemental analysis for structural confirmation.[6]
Shifts in IR Spectra: Difficulty in assigning vibrational modes.- Compare the IR spectrum of the complex with that of the free 3,4-dimethylpyrazole ligand. A shift in the ν(C=N) and the disappearance or shift of the ν(N-H) band are indicative of coordination.[4] New bands in the low-frequency region can often be attributed to metal-ligand bonds.

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination mode of 3,4-dimethylpyrazole in metal complexes?

A1: 3,4-Dimethylpyrazole typically acts as a monodentate ligand, coordinating to the metal center through the pyridine-type nitrogen atom (N2). In some cases, after deprotonation, the pyrazolate anion can act as a bridging ligand between two metal centers.[7]

Q2: How can I confirm that the 3,4-dimethylpyrazole has coordinated to the metal ion?

A2: Spectroscopic methods are key for confirming coordination.

  • FTIR Spectroscopy: Look for a shift in the stretching frequency of the C=N bond within the pyrazole ring. Additionally, the N-H stretching vibration of the free ligand may disappear or shift upon deprotonation and coordination.[4]

  • ¹H NMR Spectroscopy: For diamagnetic complexes, you will observe a shift in the chemical shifts of the pyrazole protons upon coordination. Note that paramagnetic complexes will likely show broad, difficult-to-interpret spectra.[6]

  • UV-Vis Spectroscopy: Changes in the electronic absorption spectrum of the ligand upon addition of the metal salt can indicate complex formation.[4]

Q3: What is the role of a base in the synthesis of 3,4-dimethylpyrazole metal complexes?

A3: A base, such as triethylamine or an alkali metal hydroxide, is often used to deprotonate the N-H group of the pyrazole ring, forming the pyrazolate anion. This anion is a stronger coordinating agent and can facilitate the formation of stable metal complexes.[8]

Q4: Can the counter-ion of the metal salt affect the final product?

A4: Yes, the counter-ion can influence the crystal packing and in some cases, may even coordinate to the metal center, affecting the overall geometry of the complex.[6]

Experimental Protocols

Protocol 1: Synthesis of a Generic Copper(II)-3,4-Dimethylpyrazole Complex

Materials:

  • 3,4-Dimethylpyrazole

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)[2]

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 3,4-dimethylpyrazole (2 mmol) in ethanol (20 mL).

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in a minimal amount of deionized water.[2]

  • Add the aqueous solution of the copper salt to the ethanolic solution of the ligand with constant stirring.[2]

  • Heat the resulting mixture to reflux for 2-3 hours. A precipitate should form.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.[2]

  • Dry the product in a desiccator.

Protocol 2: Synthesis of a Generic Nickel(II)-3,4-Dimethylpyrazole Complex

Materials:

  • 3,4-Dimethylpyrazole

  • Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)[9]

  • Methanol

Procedure:

  • Dissolve 3,4-dimethylpyrazole (2 mmol) in methanol (15 mL).

  • In a separate flask, dissolve nickel(II) perchlorate hexahydrate (1 mmol) in methanol (10 mL).[9]

  • Slowly add the ligand solution to the metal salt solution with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • If a precipitate forms, collect it by vacuum filtration. If not, slowly evaporate the solvent to induce crystallization.

  • Wash the resulting solid with a small amount of cold methanol.

  • Dry the complex in a vacuum desiccator.

Protocol 3: Synthesis of a Generic Cobalt(II)-3,4-Dimethylpyrazole Complex

Materials:

  • 3,4-Dimethylpyrazole

  • Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)[10]

  • Ethanol

Procedure:

  • Prepare a hot ethanolic solution (45°C) containing 10 mM of 3,4-dimethylpyrazole.[10]

  • Prepare a 75 mL aqueous solution of cobalt(II) acetate tetrahydrate containing 5 mM of the salt and warm it.[10]

  • Add the warm cobalt(II) acetate solution to the hot ethanolic ligand solution.[10]

  • The complex should precipitate out of the solution.

  • Wash the precipitate with a 2:1 water-ethanol solution.[10]

  • Dry the crystals in the air and store them in a desiccator.[10]

Data Presentation

The following tables summarize typical data obtained from the characterization of pyrazole-based metal complexes. Note that the specific values can vary depending on the exact ligand, metal, and reaction conditions.

Table 1: Comparative Yields of Pyrazole Metal Complexes

Metal IonLigandSolventYield (%)Reference
Cu(II)4-phenylthiocarbamoyl-2-pyrazolein-5-oneEthanol/Water58-74[4]
Cu(II)Benzothiazole-pyrazole derivativeEthanol/DMF90[5]
Co(II)1-phenyl-3-methyl-4-acyl pyrazol-5-oneDioxaneNot specified[10]
Ni(II)Acyclic pentadentate (N5) mono Schiff baseEthanol/Water70[11]

Table 2: Key IR Spectral Data (cm⁻¹) for Pyrazole Metal Complexes

Complex Typeν(N-H) of Free Ligandν(N-H) in Complexν(C=N) of Free Ligandν(C=N) in ComplexReference
Cu(II)-pyrazole derivative3311Shifted or absent1643Shifted to lower wavenumber[4]
Co(II)-4-acylpyrazolone~3200Absent (deprotonated)~1600Shifted[10]

Visualizations

The following diagrams illustrate key aspects of 3,4-dimethylpyrazole metal complexation.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactant_Preparation Prepare Ligand and Metal Salt Solutions Mixing Mix Solutions (Control Stoichiometry) Reactant_Preparation->Mixing Reaction Heat/Reflux (Control Temperature & Time) Mixing->Reaction Isolation Isolate Crude Product (Filtration/Evaporation) Reaction->Isolation Purification_Method Recrystallization or Column Chromatography Isolation->Purification_Method Crude Product Spectroscopy FTIR, UV-Vis, NMR Purification_Method->Spectroscopy Pure Complex Analysis Elemental Analysis Spectroscopy->Analysis Structure X-ray Crystallography (if single crystals) Analysis->Structure

Caption: Experimental workflow for synthesis and characterization.

logical_relationships Reaction_Conditions Reaction Conditions Solvent Solvent (Polarity, Anhydrous) Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature Stoichiometry Metal:Ligand Ratio Reaction_Conditions->Stoichiometry pH pH Reaction_Conditions->pH Base Presence of Base Reaction_Conditions->Base Complex_Properties Complex Properties Solvent->Complex_Properties Temperature->Complex_Properties Stoichiometry->Complex_Properties pH->Complex_Properties Base->Complex_Properties Yield Yield Complex_Properties->Yield Purity Purity Complex_Properties->Purity Structure Structure & Geometry Complex_Properties->Structure Stability Stability Complex_Properties->Stability

References

Stability issues of 3,4-Dimethyl-1H-pyrazole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-Dimethyl-1H-pyrazole under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

A1: The pyrazole ring is aromatic, which confers a degree of stability.[1] Generally, this compound is relatively stable in dilute acidic solutions at ambient temperature. However, stability can be compromised under conditions of strong acidity (low pH), high temperatures, and prolonged exposure.[1] Studies on the related compound 3,4-dimethylpyrazole phosphate (DMPP) indicate that it is less effective in acidic soils, suggesting a shorter half-life under these conditions.

Q2: What is the first step in the acid-catalyzed degradation of this compound?

A2: The most probable initial step is the protonation of the pyridine-like nitrogen atom (N2) of the pyrazole ring by an acid, forming a pyrazolium cation.[1] This protonation makes the ring more susceptible to subsequent nucleophilic attack or ring-opening reactions.

Q3: What are the potential degradation products of this compound in an acidic environment?

A3: While specific degradation pathways for this compound under simple acidic stress are not extensively documented, studies on the related compound DMPP in soil suggest that degradation can involve oxidation of the methyl side chains. Therefore, potential degradation products could include hydroxylated or carboxylated derivatives of this compound. Under harsh acidic conditions, cleavage of the pyrazole ring could also occur.

Q4: How can I monitor the stability of this compound during my experiment?

A4: The most common method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[2][3] An effective HPLC method should be able to separate the intact this compound from any potential degradation products.[2] For quantification, LC-MS/MS can also be employed.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid disappearance of this compound in acidic media. The acidic conditions (pH, temperature) are too harsh, leading to accelerated degradation.- Increase the pH of the solution if the experimental conditions permit.- Reduce the temperature of the experiment.- Shorten the exposure time to the acidic environment.
Appearance of unexpected peaks in HPLC analysis. These are likely degradation products of this compound.- Perform a forced degradation study to intentionally generate and identify these degradation products (see Experimental Protocols).- Use mass spectrometry (LC-MS) to identify the mass-to-charge ratio of the unknown peaks and elucidate their structures.
Precipitation of the compound from the acidic solution. The protonated form (pyrazolium salt) of this compound may have lower solubility in the chosen solvent system.- Consider using a co-solvent (e.g., acetonitrile, methanol) to improve solubility.- Adjust the concentration of this compound to remain within its solubility limit under the acidic conditions.
Inconsistent or non-reproducible stability results. - The analytical method is not validated as stability-indicating.- Fluctuations in experimental conditions (temperature, pH).- Validate the HPLC method according to ICH guidelines to ensure it is stability-indicating.[2][5]- Ensure precise control and monitoring of pH and temperature throughout the experiment.

Quantitative Data Presentation

The following table provides illustrative data from a forced degradation study of this compound under various acidic conditions. This data is representative and serves to demonstrate the expected trends in stability. Actual results may vary based on specific experimental parameters.

Condition Time (hours) % this compound Remaining % Total Degradation Products
0.1 M HCl at 25°C0100.00.0
2498.51.5
4897.12.9
7295.84.2
0.1 M HCl at 60°C0100.00.0
892.37.7
1685.114.9
2478.621.4
1 M HCl at 60°C0100.00.0
288.911.1
479.220.8
863.536.5

Experimental Protocols

Protocol for Acidic Stability Testing of this compound

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Calibrated pH meter

  • HPLC system with UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Mild Acidic Condition:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add 0.1 M HCl to the flask to achieve the desired final concentration of this compound (e.g., 0.1 mg/mL).

    • Store the solution at a controlled temperature (e.g., 25°C or 40°C).

  • Harsh Acidic Condition:

    • Repeat the above procedure using 1 M HCl and store at a higher temperature (e.g., 60°C).

4. Sampling and Analysis:

  • Withdraw aliquots of the stressed samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Immediately neutralize the aliquots with an equivalent molar amount of NaOH to stop the degradation reaction.

  • Dilute the neutralized samples with the mobile phase to a concentration suitable for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.

5. Example HPLC Method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Identify and quantify the degradation products by their peak areas.

Visualizations

G cluster_0 Potential Degradation Pathway A This compound B Protonation (H+) A->B C 3,4-Dimethyl-1H-pyrazolium Cation B->C D Oxidation / Nucleophilic Attack C->D F Harsh Conditions (Strong Acid, High Temp) C->F E Oxidized/Substituted Products (e.g., hydroxylated derivatives) D->E G Ring Cleavage Products F->G

Caption: Hypothetical degradation pathway of this compound in acid.

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution of this compound stress Incubate in Acidic Solution (Controlled pH and Temperature) prep->stress sample Withdraw Aliquots at Time Intervals stress->sample neutralize Neutralize Sample to Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Calculate % Remaining and % Degradation Products analyze->data

Caption: Workflow for assessing the stability of this compound.

References

Troubleshooting low catalytic activity of dimethylpyrazole-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dimethylpyrazole-based catalysts. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during their application in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low catalytic activity with my dimethylpyrazole-based catalyst?

A1: Low or no catalytic activity can stem from several factors. Common causes include improper catalyst activation, the presence of impurities in the reaction mixture, suboptimal reaction conditions (temperature, pressure, solvent), and catalyst deactivation over time.[1][2][3] It is crucial to ensure the catalyst is properly handled and stored under an inert atmosphere to prevent contamination and degradation.[3]

Q2: My reaction is producing unexpected side products. How can I improve the selectivity of my dimethylpyrazole-based catalyst?

A2: The formation of side products can be attributed to a lack of regioselectivity, especially when using unsymmetrical substrates.[4] Optimizing reaction conditions is key to improving selectivity. This can include adjusting the solvent, temperature, and pH of the reaction medium.[4][5] In some cases, the choice of catalyst precursor and the method of its activation can significantly influence the reaction pathway.

Q3: How can I determine if my dimethylpyrazole-based catalyst is deactivating during the reaction?

A3: Catalyst deactivation can be monitored by taking aliquots from the reaction mixture at different time points and analyzing the product yield and selectivity. A decline in the reaction rate or a change in the product distribution over time suggests catalyst deactivation.[3] Common deactivation mechanisms include coke formation on the catalyst surface, sintering of the catalyst particles at high temperatures, and poisoning by impurities in the feedstock.[1]

Q4: What are the best practices for handling and storing dimethylpyrazole-based catalysts?

A4: To maintain their catalytic activity, dimethylpyrazole-based catalysts should be handled and stored under an inert atmosphere, such as in a glovebox or under argon or nitrogen.[3] This prevents exposure to air and moisture, which can lead to the formation of inactive oxide layers on the catalyst surface.[1] It is also important to use properly dried and degassed solvents for reactions.[2]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered when using dimethylpyrazole-based catalysts.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Improper Catalyst Activation Review the activation protocol for your specific catalyst. Some catalysts require pre-treatment, such as reduction under a hydrogen flow, to generate the active species.[3]
Suboptimal Reaction Conditions Systematically screen reaction parameters such as temperature, pressure, and solvent to find the optimal conditions for your specific transformation.[6][7]
Presence of Impurities Ensure the purity of your starting materials, solvents, and reagents. Impurities can act as catalyst poisons, blocking active sites.[1]
Catalyst Deactivation Consider catalyst regeneration if applicable. For instance, coke deposits can sometimes be removed by controlled oxidation.[1] If regeneration is not possible, a fresh batch of the catalyst may be needed.
Incorrect Catalyst Loading The amount of catalyst used can significantly impact the reaction rate and yield. Optimize the catalyst loading to ensure an efficient reaction.[8]
Issue 2: Poor Selectivity and Formation of Side Products
Potential Cause Recommended Solution
Suboptimal Reaction Temperature Temperature can influence the relative rates of competing reaction pathways. A temperature screen can help identify the optimal temperature for maximizing the desired product's selectivity.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can affect the catalyst's selectivity. Experiment with a range of solvents to find the one that favors the desired reaction pathway.[4]
pH of the Reaction Medium For reactions involving proton transfer steps, the pH of the medium can play a critical role in determining the product distribution.[4]
Catalyst Surface Heterogeneity The presence of different active sites on the catalyst surface can lead to the formation of multiple products. Ensuring a well-defined and uniform catalyst can improve selectivity.[3]

Data on Catalyst Performance in 3,5-Dimethylpyrazole Synthesis

The following table summarizes the performance of different catalytic systems in the synthesis of 3,5-dimethylpyrazole, a common precursor for many dimethylpyrazole-based catalysts.[9]

Catalyst SystemReactantsSolventTemperature (°C)Reaction TimeYield (%)
Glacial Acetic AcidAcetylacetone, Hydrazine HydrateWater< 503 hours> 90
Hydrazine Sulfate / NaOHAcetylacetone, Hydrazine Sulfate10% Aqueous NaOH151.5 hours77-81
Carbazic AcidAcetylacetone, Hydrazinium CarboxylateNeat (Solvent-free)700.3 hours99

Experimental Protocols

General Protocol for the Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from a common procedure for the synthesis of 3,5-dimethylpyrazole.[10]

Materials:

  • Hydrazine sulfate

  • 10% Sodium hydroxide solution

  • Acetylacetone

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

Procedure:

  • Dissolve hydrazine sulfate in a 10% sodium hydroxide solution in a round-bottomed flask equipped with a stirrer and a thermometer.

  • Cool the flask in an ice bath to 15°C.

  • Add acetylacetone dropwise to the stirred solution while maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15°C.

  • Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a separatory funnel and extract with ether.

  • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation to obtain crystalline 3,5-dimethylpyrazole.

Visualizations

Troubleshooting Workflow for Low Catalytic Activity

TroubleshootingWorkflow start Low Catalytic Activity Observed check_activation Verify Catalyst Activation Protocol start->check_activation optimize_activation Optimize Activation Procedure check_activation->optimize_activation check_conditions Review Reaction Conditions (Temp, Pressure, Solvent) optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions check_purity Analyze Purity of Starting Materials & Solvents purify_reagents Purify Reagents check_purity->purify_reagents check_deactivation Investigate Catalyst Deactivation (Time-on-Stream Analysis) regenerate_catalyst Attempt Catalyst Regeneration or Use Fresh Catalyst check_deactivation->regenerate_catalyst optimize_activation->check_conditions Unsuccessful end_success Activity Restored optimize_activation->end_success Successful optimize_conditions->check_purity Unsuccessful optimize_conditions->end_success Successful purify_reagents->check_deactivation Unsuccessful purify_reagents->end_success Successful regenerate_catalyst->end_success Successful end_fail Consult Further (e.g., Catalyst Characterization) regenerate_catalyst->end_fail Unsuccessful

Caption: A flowchart for troubleshooting low catalytic activity.

Knorr Pyrazole Synthesis Mechanism

KnorrSynthesis dicarbonyl 1,3-Dicarbonyl Compound intermediate1 Hydrazone Intermediate dicarbonyl->intermediate1 hydrazine Hydrazine Derivative hydrazine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole Product intermediate2->product Dehydration water H2O intermediate2->water

Caption: The mechanism of the Knorr pyrazole synthesis.

References

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions during the Vilsmeier-Haack formylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is giving a low yield or no product. What are the common causes?

A1: Low or no yield in this reaction is a frequent issue that can typically be attributed to several key factors:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture. Any water present in your glassware or reagents will cause it to decompose.[1]

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). It is best practice to prepare the reagent at a low temperature (0-5 °C) and use it immediately.[1]

  • Insufficiently Reactive Substrate: The electronic properties of the pyrazole ring are critical. Electron-withdrawing groups (EWGs) on the ring can deactivate it towards electrophilic substitution, making the formylation difficult or impossible under standard conditions.[2]

    • Solution: For less reactive pyrazoles, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.[1][2] However, be aware that harsher conditions can also promote side reactions.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary to consume the starting material.[1]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

A2: The formation of multiple products indicates the presence of side reactions. The most common side products in pyrazole formylation include:

  • Regioisomers (e.g., C5-formylation): While formylation typically occurs at the electron-rich C4 position, if this position is blocked, the reaction may occur at the C5 position, or not at all.[3]

  • Products of N-formylation: If the pyrazole nitrogen (N1) is unsubstituted, it can react with the Vilsmeier reagent. N-unsubstituted pyrazoles often fail to undergo formylation at the C4 position under standard conditions.[3]

  • Di-formylation: Using a large excess of the Vilsmeier reagent can sometimes lead to the introduction of a second formyl group.[1]

  • Products from Ring-Opening or Rearrangement: Though less common, highly activated or strained pyrazole systems can undergo more complex reactions.

  • Chlorination or Dehydration: In substrates with susceptible functional groups (like hydroxyls), the Vilsmeier reagent can act as a chlorinating or dehydrating agent. For example, a 2-hydroxyethyl group on the pyrazole nitrogen can be converted to a 2-chloroethyl group.[2]

Q3: My reaction mixture turned into a dark, tarry residue. What happened and how can I prevent it?

A3: The formation of tar is a sign of decomposition or polymerization. This is typically caused by:

  • Overheating: The formation of the Vilsmeier reagent and its subsequent reaction with the pyrazole are exothermic. Uncontrolled temperature increases can lead to decomposition.[1]

    • Prevention: Maintain strict temperature control throughout the experiment. Prepare the reagent in an ice bath and add the pyrazole substrate slowly to manage the reaction's exothermicity.[1]

  • Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to polymerization.[1]

    • Prevention: Always use high-purity, anhydrous solvents and purified starting materials.[1]

Q4: Can substituents on the pyrazole ring lead to unexpected reactions?

A4: Yes, certain substituents can participate in the reaction, leading to unexpected products. For instance, a 3-(1-chloroethyl) substituted pyrazole was found to undergo an elimination-formylation sequence to yield a vinyl pyrazole as the major product, with the expected C4-formylated product being only a minor component.[2][4] This highlights the importance of considering the reactivity of all functional groups present in the starting material.

Troubleshooting Guide

Use the following flowchart to diagnose and solve common issues during the Vilsmeier-Haack formylation of your pyrazole substrate.

G Troubleshooting Vilsmeier-Haack on Pyrazoles cluster_start Observation cluster_analysis Analysis & Potential Cause cluster_solution Recommended Solution Start What is the primary issue? NoYield Low / No Yield Start->NoYield No product MultipleSpots Multiple Products (TLC) Start->MultipleSpots Impure product Tar Dark / Tarry Mixture Start->Tar Decomposition Cause_Moisture Inactive Reagent (Moisture) NoYield->Cause_Moisture Is setup fully anhydrous? Cause_EWG Deactivated Pyrazole (Electron-Withdrawing Groups) NoYield->Cause_EWG Does pyrazole have EWGs? Cause_N_Unsub N-Unsubstituted Pyrazole MultipleSpots->Cause_N_Unsub Is N1 position free? Cause_C4_Blocked C4 Position Blocked MultipleSpots->Cause_C4_Blocked Is C4 position substituted? Cause_Excess Excess Vilsmeier Reagent MultipleSpots->Cause_Excess Was large excess of reagent used? Cause_Heat Reaction Overheating Tar->Cause_Heat Was reaction exothermic? Sol_Dry Use anhydrous reagents & flame-dried glassware. Cause_Moisture->Sol_Dry Sol_Harsher Increase temperature or reagent equivalents cautiously. Cause_EWG->Sol_Harsher Sol_Protect Protect N1 position before formylation. Cause_N_Unsub->Sol_Protect Cause_C4_Blocked->MultipleSpots Expect C5 formylation or no reaction Sol_Stoich Optimize reagent stoichiometry. Cause_Excess->Sol_Stoich Sol_Temp Maintain strict temperature control (use ice bath). Cause_Heat->Sol_Temp

Caption: Troubleshooting flowchart for pyrazole formylation.

Quantitative Data on Reaction Conditions

The success and selectivity of the Vilsmeier-Haack reaction are highly dependent on the reaction conditions. As shown in the table below, modifying temperature and reagent stoichiometry can significantly impact the yield of the desired product.

SubstratePOCl₃ (equiv.)DMF (equiv.)Temp (°C)Time (h)ProductYield (%)Reference
1-methyl-3-propyl-5-chloro-1H-pyrazole22702No Product0[2]
1-methyl-3-propyl-5-chloro-1H-pyrazole2212024-carbaldehyde32[2]
1-methyl-3-propyl-5-chloro-1H-pyrazole2512024-carbaldehyde55[2][4]
5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole2512024-carbaldehydeMinor[2]
5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole251202Vinyl pyrazole72[2][4]

Key Experimental Protocol

This section provides a general, representative protocol for the formylation of a 1,3-disubstituted 5-chloro-1H-pyrazole, adapted from literature procedures.[4][5][6]

General Workflow

G General Experimental Workflow cluster_danger Side Reaction Hotspots A 1. Reagent Preparation (Anhydrous DMF, 0-5 °C) B 2. Vilsmeier Reagent Formation (Slowly add POCl₃ to DMF) A->B C 3. Substrate Addition (Add pyrazole solution) B->C D 4. Reaction (Stir at RT, then heat to 70-120 °C) C->D E 5. Monitoring (Check progress by TLC) D->E Periodic sampling E->D If incomplete F 6. Quenching (Pour mixture onto crushed ice) E->F If complete G 7. Neutralization & Workup (Adjust pH, extract with organic solvent) F->G H 8. Purification (Column chromatography) G->H

Caption: Key steps in the Vilsmeier-Haack formylation process.

Procedure:

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous DMF (5 equivalents). Cool the flask in an ice-salt bath to 0 °C.

  • Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not rise above 5 °C. Stir the resulting mixture for 30 minutes at this temperature.

  • Substrate Addition: Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (e.g., dichloroethane) and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Then, heat the mixture to the required temperature (typically between 70-120 °C) for 1-4 hours.[2]

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is ~7-8.

  • Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

References

Technical Support Center: Optimization of Cross-Coupling Reactions with Halogenated Dimethylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cross-coupling reactions involving halogenated dimethylpyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to overcome common challenges encountered during experimentation.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your cross-coupling reactions with halogenated dimethylpyrazoles.

General Issues

Question 1: My cross-coupling reaction is showing low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivating.

    • Solution: Consider using a pre-formed Pd(0) catalyst or a modern pre-catalyst like a palladacycle (e.g., XPhos Pd G2) which readily generates the active species.[1][2] Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[1] The formation of "palladium black" is a common indicator of catalyst decomposition.[3][4]

  • Inappropriate Ligand Choice: The ligand may not be suitable for the halogenated dimethylpyrazole substrate, leading to inefficient oxidative addition or reductive elimination.[1][5]

    • Solution: For electron-rich heteroaromatic substrates like pyrazoles, bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., XPhos, SPhos) are often effective.[1][6]

  • Incorrect Base Selection: The base might be too weak or poorly soluble in the reaction medium.

    • Solution: Screen stronger bases like K₃PO₄ or Cs₂CO₃. For anhydrous bases like K₃PO₄, adding a small amount of water can be beneficial, especially in Suzuki couplings.[1] The choice of base is critical as it can influence catalyst activity and stability.[7]

  • Substrate Reactivity: The reactivity of halogenated pyrazoles generally follows the trend I > Br > Cl. Chlorinated pyrazoles are often the most challenging substrates and may require more active catalyst systems.[8]

  • Unprotected N-H on Pyrazole: The acidic proton on an unprotected pyrazole can interfere with the reaction.

    • Solution: Protection of the pyrazole nitrogen may be necessary, although some methods have been developed for unprotected pyrazoles.[6][9]

Question 2: I am observing a significant amount of a dehalogenated side product. What is happening and how can I prevent it?

Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction with heteroaryl halides. It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.[1]

  • For Suzuki Couplings: 4-Iodo-aminopyrazoles are particularly prone to dehalogenation. Switching to the corresponding 4-bromo- or 4-chloro-pyrazole may reduce this side reaction.[1][9]

  • General Solutions:

    • Optimize Reaction Conditions: Lowering the reaction temperature or using a less hydrogen-donating solvent can sometimes mitigate this issue.

    • Choice of Halogen: As bromo and chloro derivatives are less prone to dehalogenation, they are often superior to iodo-pyrazoles in Suzuki-Miyaura reactions.[9]

Question 3: My reaction yields are inconsistent between batches. What could be the cause?

Answer: Inconsistent yields often point to variability in reagent quality or reaction setup.[1]

  • Reagent Quality: Ensure all solvents are anhydrous and reagents are of high purity. Bases like K₂CO₃ or K₃PO₄ should be dried before use.[1]

  • Efficient Mixing: In heterogeneous mixtures, such as those with some inorganic bases, ensure vigorous and consistent stirring to maintain a uniform reaction rate.[1]

  • Inert Atmosphere: Inconsistent removal of oxygen can lead to variable catalyst deactivation. Ensure a consistent and thorough degassing procedure for each reaction.[4]

Suzuki-Miyaura Coupling

Question 4: My Suzuki-Miyaura coupling with a halogenated dimethylpyrazole is sluggish. What should I try?

Answer: Sluggish Suzuki reactions can often be improved by optimizing the catalyst system and reaction conditions.

  • Catalyst and Ligand: For challenging substrates, using a pre-catalyst such as XPhos Pd G2 can be beneficial.[2] Bulky, electron-rich phosphine ligands are generally recommended.[1]

  • Base: Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. The use of a water/organic solvent mixture is common.[7][8]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is a good starting point.[8][10]

  • Temperature: Reaction temperatures typically range from 80-120 °C.[8][11]

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions

ParameterCondition 1Condition 2Condition 3Reference
Halogenated Pyrazole 4-Bromo-3,5-dimethylpyrazole4-Iodo-3,5-dimethylpyrazole4-Chloro-3,5-dimethylpyrazoleGeneral
Boronic Acid/Ester 1.2 - 1.5 equiv.1.2 - 1.5 equiv.1.2 - 1.5 equiv.[8]
Palladium Source Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ (5 mol%)XPhos Pd G2 (2-5 mol%)[2][8][10]
Ligand SPhos (4-10 mol%)--[8]
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2 equiv.)Cs₂CO₃ (2-3 equiv.)[8][10]
Solvent 1,4-Dioxane/H₂O (4:1)DMF/H₂O (1:1)Toluene/H₂O (4:1)[8][11]
Temperature 80-120 °C70 °C100-110 °C[8][11]
Typical Yield Moderate to HighGoodModerate to High[2][11]
Buchwald-Hartwig Amination

Question 5: I am having difficulty with the Buchwald-Hartwig amination of a chlorinated dimethylpyrazole. What are the key considerations?

Answer: Chlorinated heteroarenes are challenging substrates for Buchwald-Hartwig amination. Success often relies on the use of highly active catalyst systems.

  • Catalyst and Ligand: Use of bulky biarylphosphine ligands like tBuBrettPhos is recommended for the amination of bromoimidazoles and bromopyrazoles.[6] For challenging couplings, specialized pre-catalysts may be necessary.

  • Base: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used.[8] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures.[12]

  • Solvent: Anhydrous toluene or dioxane are common solvents for this reaction.[8][13]

Data Presentation: Buchwald-Hartwig Amination Conditions

ParameterCondition 1Condition 2Reference
Halogenated Pyrazole 4-Bromo-3,5-dimethylpyrazole4-Chloro-3,5-dimethylpyrazoleGeneral
Amine 1.1 - 1.5 equiv.1.1 - 1.5 equiv.[8]
Palladium Source Pd₂(dba)₃ (5-10 mol%)GPhos-supported Pd catalyst[8][14]
Ligand tBuDavePhos (10-20 mol%)tBuBrettPhos[6][8]
Base NaOtBu (1.5-2.0 equiv.)NaOTMS[8][14]
Solvent Anhydrous Toluene or DioxaneTHF[8][14]
Temperature 80-110 °C40 °C[8][12]
Typical Yield Good to ExcellentGood to Excellent[6][14]
Sonogashira Coupling

Question 6: My Sonogashira coupling with an iodinated dimethylpyrazole is giving me a lot of alkyne homo-coupling (Glaser coupling). How can I minimize this?

Answer: Alkyne homo-coupling is a common side reaction in Sonogashira couplings.

  • Strictly Anaerobic Conditions: Running the reaction under a rigorously inert atmosphere can suppress Glaser coupling.[1]

  • Controlled Addition: Slow addition of the alkyne to the reaction mixture can help to favor the cross-coupling pathway.[15]

  • Copper Co-catalyst: Lowering the amount of the copper(I) co-catalyst can sometimes reduce homo-coupling.[15] In some cases, a copper-free Sonogashira protocol may be beneficial.[16]

Question 7: What is a reliable catalyst system for the Sonogashira coupling of iodinated dimethylpyrazoles?

Answer: A standard and often reliable system for Sonogashira couplings involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8]

  • Catalyst System: A combination of PdCl₂(PPh₃)₂ and CuI is a common starting point.[8]

  • Base/Solvent: Triethylamine often serves as both the base and a solvent.[8] Other solvents like DMF or THF can also be used.[8]

  • Temperature: Reactions are often run from room temperature to 80 °C.[8] For less reactive aryl bromides, higher temperatures may be necessary.[17]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add the halogenated dimethylpyrazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[10]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[10]

  • Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.[10]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[10]

  • Upon completion, cool the reaction mixture to room temperature.[10]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel.[8]

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the halogenated dimethylpyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd₂(dba)₃ (5-10 mol%), a ligand like tBuDavePhos (10-20 mol%), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv).[8]

  • Add anhydrous toluene or dioxane and seal the vessel.[8]

  • Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.[8]

  • After cooling, quench the reaction with water and extract the product with an organic solvent.[8]

  • Wash, dry, and concentrate the combined organic extracts.[8]

  • Purify the crude product by column chromatography.[8]

General Procedure for Sonogashira Coupling
  • To a solution of the halogenated dimethylpyrazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a solvent such as DMF or THF, add a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (5-10 mol%), and a base like triethylamine (2.0-3.0 equiv).[8]

  • Degas the reaction mixture and stir under an inert atmosphere at room temperature to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS.[8]

  • Upon completion, dilute the reaction with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low or No Yield in Cross-Coupling Reaction Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Base 2. Evaluate Base Check_Solvent_Temp 3. Assess Solvent & Temperature Check_Substrate 4. Consider Substrate Reactivity Sol_Catalyst Use Pre-catalyst (e.g., XPhos Pd G2) Use Bulky, Electron-Rich Ligand Ensure Inert Atmosphere Check_Catalyst->Sol_Catalyst Inactive or Decomposed? Sol_Base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Ensure Base is Dry Consider Water as Co-solvent (Suzuki) Check_Base->Sol_Base Too Weak or Insoluble? Sol_Solvent_Temp Optimize Temperature (80-120°C) Use Anhydrous Solvents Ensure Vigorous Stirring Check_Solvent_Temp->Sol_Solvent_Temp Suboptimal Conditions? Sol_Substrate Switch to More Reactive Halogen (I > Br > Cl) Protect Pyrazole N-H if Necessary Check_Substrate->Sol_Substrate Low Reactivity or Side Reactions? Sol_Catalyst->Check_Base Sol_Base->Check_Solvent_Temp Sol_Solvent_Temp->Check_Substrate Success Improved Yield Sol_Substrate->Success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R L₂Pd(II)(Ar)(R') Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' (Product) RedElim->Product ArX Ar-X (Halogenated Dimethylpyrazole) ArX->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetal

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Scale-Up Synthesis of 3,4-Dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 3,4-Dimethyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: We are experiencing a significant drop in yield when moving from a lab-scale (1-10 g) to a pilot-scale (100-500 g) synthesis of this compound. What are the common causes?

A1: Yield reduction during scale-up is a frequent challenge. Key factors include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and slower heat dissipation can lead to localized temperature gradients. This can promote the formation of side products and reduce the overall yield. Ensure your reactor is equipped with adequate agitation and a sufficiently powerful cooling/heating system to maintain a consistent internal temperature.

  • Suboptimal Reaction Conditions: Conditions optimized at a small scale may not be ideal for larger volumes. It is often necessary to re-optimize parameters such as reaction time, temperature, and catalyst loading.

  • Changes in Reagent Addition Rate: The rate of addition of critical reagents, such as hydrazine, can significantly impact the reaction profile. A slower, controlled addition is often required at a larger scale to manage exotherms and minimize side reactions.

  • Solvent Effects: The choice of solvent becomes more critical at scale. For instance, while 1,4-dioxane might be used in the lab, its carcinogenic nature makes it unsuitable for large-scale production, necessitating a switch to a solvent like THF, which may require re-optimization of reaction conditions.[1]

Q2: We are observing the formation of unexpected impurities in our large-scale batches. How can we identify and mitigate them?

A2: Impurity profiles often change during scale-up.

  • Common Impurities: In pyrazole synthesis, common impurities can arise from side reactions with starting materials or intermediates. For example, if using a diazotization step in a related synthesis, residual acidic or basic conditions from the workup of a previous step can affect the stability and reactivity of intermediates.[2]

  • Identification: Utilize analytical techniques such as HPLC, LC-MS, and GC-MS to identify the structure of the impurities. This will provide insight into their formation mechanism.

  • Mitigation Strategies:

    • Control of Reaction Temperature: Maintaining a stable and optimal temperature is crucial. For instance, in related pyrazole syntheses involving diazonium intermediates, keeping the temperature below 5°C is critical to prevent decomposition and the formation of byproducts.[1]

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reagents and intermediates.

    • Purification: Re-evaluate your purification strategy. A simple recrystallization that works on a small scale may not be sufficient for larger batches with a different impurity profile. Column chromatography or alternative crystallization solvents might be necessary.

Q3: What are the primary safety hazards associated with the scale-up synthesis of this compound and its precursors?

A3: Safety is paramount during scale-up. Key hazards include:

  • Hydrazine and its Derivatives: Hydrazine is a common reagent in pyrazole synthesis and is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE).

  • Thermal Runaway: The reaction to form the pyrazole ring is often exothermic. Poor heat dissipation in large reactors can lead to a thermal runaway, causing a rapid increase in temperature and pressure.

  • Hazardous Intermediates: Some synthetic routes may involve unstable intermediates, such as diazonium species, which can decompose explosively if not handled correctly (e.g., at low temperatures).[1]

  • Toxicity of this compound: The product itself has associated health risks, including acute oral toxicity and potential reproductive toxicity.[3]

Q4: Are there alternative synthesis strategies that are more amenable to large-scale production?

A4: Yes, for steps involving hazardous reagents or unstable intermediates, continuous flow chemistry is an excellent alternative to batch processing.[4]

  • Advantages of Flow Chemistry:

    • Enhanced Safety: Hazardous intermediates are generated and consumed in small quantities within the reactor, preventing their accumulation.[1]

    • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for excellent temperature control, minimizing the risk of thermal runaway.

    • Scalability: Scaling up is often as simple as running the reactor for a longer duration.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Yield Incomplete reaction.Monitor reaction progress via TLC or HPLC to ensure all starting material is consumed. Consider increasing reaction time or temperature.[5]
Side product formation.Re-optimize reaction temperature and reagent addition rates. Analyze byproducts to understand their formation pathway.
Poor mixing in the reactor.Increase agitation speed and ensure the impeller design is appropriate for the reactor geometry.
Impurity Formation Reaction temperature too high.Lower the reaction temperature and ensure the cooling system is adequate for the batch size.
Presence of oxygen or water.Ensure all reagents and solvents are dry and the reaction is conducted under an inert atmosphere.
Sub-optimal pH.In multi-step syntheses, ensure proper workup and neutralization between steps to avoid carrying over acidic or basic catalysts.
Difficult Product Isolation Product is an oil or does not crystallize.Attempt different crystallization solvents or solvent mixtures. If crystallization fails, consider purification by column chromatography.
Product co-precipitates with impurities.Optimize the crystallization conditions (e.g., cooling rate, solvent polarity) to improve selectivity.
Safety Concerns Uncontrolled exotherm.Reduce the rate of reagent addition. Ensure the reactor's cooling capacity is not exceeded. Consider diluting the reaction mixture.
Handling of hazardous reagents (e.g., hydrazine).Review and strictly adhere to all safety protocols for handling toxic and reactive chemicals. Consider using a less hazardous derivative if possible.

Experimental Protocols

Example Protocol: Synthesis of this compound (Conceptual Lab-Scale)

This is a conceptual protocol based on general pyrazole synthesis methods. It should be optimized and validated for your specific requirements.

A synthesis for a related compound, this compound phosphate, involves a three-step process starting from butanone, paraformaldehyde, and hydrazine hydrate.[6][7] For this compound itself, a common approach involves the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine.

Step 1: Synthesis of 3-methylpentane-2,4-dione (not commercially available) This intermediate would need to be synthesized, for example, through the acylation of 3-pentanone.

Step 2: Cyclocondensation with Hydrazine

  • To a solution of 3-methylpentane-2,4-dione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Scale_Up_Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation cluster_outcome Outcome Problem Scale-Up Issue Encountered (e.g., Low Yield, Impurity) Analyze_Params Analyze Reaction Parameters: - Temperature Control - Mixing Efficiency - Addition Rates Problem->Analyze_Params Analyze_Chem Analyze Chemistry: - Side Reactions - Impurity Profile (LCMS/GCMS) - Reagent Stability Problem->Analyze_Chem Reoptimize Re-optimize Conditions: - Adjust Temp/Time - Change Solvent/Catalyst Analyze_Params->Reoptimize Improve_Process Improve Process Control: - Better Agitation - Slower Addition - Inert Atmosphere Analyze_Params->Improve_Process Analyze_Chem->Reoptimize Change_Method Consider Alternative Methods: - Flow Chemistry - Different Synthetic Route Analyze_Chem->Change_Method Success Successful Scale-Up: - Target Yield & Purity Met Reoptimize->Success Improve_Process->Success Change_Method->Success

Caption: Workflow for troubleshooting scale-up synthesis issues.

Parameter_Relationships cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield affects rate Purity Purity Temp->Purity affects side reactions Safety Safety (Exotherm) Temp->Safety major factor Mixing Mixing Speed Mixing->Yield improves contact Mixing->Safety distributes heat Addition_Rate Reagent Addition Rate Addition_Rate->Purity affects local concentration Addition_Rate->Safety controls exotherm Solvent Solvent Choice Solvent->Yield solubility Solvent->Purity selectivity

Caption: Key parameter relationships in scale-up synthesis.

References

Technical Support Center: Resolving Solubility Challenges of 3,4-Dimethylpyrazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3,4-dimethylpyrazole derivatives during in vitro biological assays.

Troubleshooting Guide

Compound precipitation during biological assays is a critical issue that can lead to inaccurate and unreliable results. This guide provides a systematic approach to identifying and resolving common solubility problems.

Initial Troubleshooting Workflow

When precipitation is observed or suspected, follow this logical workflow to diagnose and solve the issue.

G A Precipitation Observed in Assay B Verify Stock Solution Integrity (e.g., in 100% DMSO) A->B C Precipitation in Stock? B->C D Action: - Gently warm stock solution - Sonicate - Prepare fresh stock at a lower concentration C->D Yes E Optimize Assay Buffer Conditions C->E No F Adjust Co-solvent Percentage (e.g., 0.5% - 2% DMSO) E->F G Modify Buffer pH F->G Precipitation Persists H Incorporate Solubilizing Excipients G->H Precipitation Persists I Advanced Formulation Strategies H->I Precipitation Persists J Cyclodextrin Complexation I->J K Solid Dispersion I->K

Figure 1: A logical workflow for troubleshooting solubility issues with 3,4-dimethylpyrazole derivatives.

Common Observations and Recommended Solutions
ObservationPotential CauseRecommended Solution
Immediate precipitation upon dilution in aqueous buffer The compound's concentration exceeds its kinetic solubility in the aqueous environment.[1]- Decrease the final assay concentration of the compound.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay medium, ensuring it remains within the tolerance level of the assay (typically ≤0.5% for cell-based assays).- Add the compound stock solution to the assay buffer dropwise while vortexing to avoid localized high concentrations.
Precipitation over time in the incubator - Temperature shift: Solubility can be temperature-dependent.- pH change: Cellular metabolism can alter the pH of the culture medium.- Interaction with media components: Salts, proteins, or other components in the media can interact with the compound, reducing its solubility.- Pre-warm the assay medium to the incubation temperature before adding the compound.- Ensure the medium is adequately buffered (e.g., with HEPES) to maintain a stable pH.- Test the compound's solubility in simpler buffers (e.g., PBS) to determine if media components are the cause.
Cloudiness or turbidity in the assay wells Fine particulate precipitation that is not immediately visible as distinct crystals.- Examine a sample of the solution under a microscope to confirm the presence of a precipitate.- Follow the recommendations for immediate precipitation.
Inconsistent or non-reproducible assay results Poor solubility leading to variable concentrations of the dissolved compound in different wells or experiments.- Implement a rigorous solubilization protocol and visually inspect for precipitation before each experiment.- Determine the kinetic and thermodynamic solubility of the compound in the specific assay buffer to establish a reliable working concentration range.

Frequently Asked Questions (FAQs)

General Solubility of 3,4-Dimethylpyrazole Derivatives

Q1: What factors influence the solubility of 3,4-dimethylpyrazole derivatives?

A1: The solubility of 3,4-dimethylpyrazole derivatives is influenced by several physicochemical properties:

  • Substituents: The nature of the chemical groups attached to the pyrazole ring significantly impacts solubility. Lipophilic (oily or fatty) substituents tend to decrease aqueous solubility, while polar or ionizable groups can increase it.[1][2]

  • Crystal Lattice Energy: The arrangement of molecules in the solid state affects how easily they can be dissolved. A more stable crystal lattice requires more energy to break apart, resulting in lower solubility.

  • pH: For derivatives with acidic or basic functional groups, the pH of the solution can dramatically alter solubility by changing the ionization state of the molecule.[3]

  • Temperature: Generally, the solubility of solid compounds increases with temperature.

Q2: I have solubility data for 3,4-dimethylpyrazole phosphate. How does this relate to other derivatives?

A2: 3,4-Dimethylpyrazole phosphate has a reported solubility of approximately 10 mg/mL in PBS (pH 7.2).[4][5] This phosphate salt form significantly enhances its aqueous solubility compared to the free base. The solubility of other 3,4-dimethylpyrazole derivatives will vary widely based on their specific substituents and whether they are in a salt form. It is crucial to experimentally determine the solubility of each new derivative.

Quantitative Solubility Data

The following tables provide a template for summarizing experimentally determined solubility data for your 3,4-dimethylpyrazole derivatives.

Table 1: Kinetic Solubility of 3,4-Dimethylpyrazole Derivatives

Derivative IDStructure/SubstituentsKinetic Solubility in PBS (pH 7.4) at 25°C (µM)Kinetic Solubility in Cell Culture Medium + 10% FBS at 37°C (µM)
DMPP 3,4-dimethylpyrazole phosphate~51,500 (10 mg/mL)[4][5]Data not available
Your Derivative 1SpecifyExperimentally DeterminedExperimentally Determined
Your Derivative 2SpecifyExperimentally DeterminedExperimentally Determined

Table 2: Thermodynamic Solubility of 3,4-Dimethylpyrazole Derivatives

Derivative IDStructure/SubstituentsThermodynamic Solubility in Water at 25°C (µM)Thermodynamic Solubility in PBS (pH 7.4) at 25°C (µM)
DMPP 3,4-dimethylpyrazole phosphateData not availableData not available
Your Derivative 1SpecifyExperimentally DeterminedExperimentally Determined
Your Derivative 2SpecifyExperimentally DeterminedExperimentally Determined

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a general method for assessing the kinetic solubility of a compound from a DMSO stock solution.[3][6]

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare 10 mM stock solution in 100% DMSO B Prepare serial dilutions of stock in 100% DMSO A->B C Add DMSO dilutions to aqueous buffer (e.g., PBS) in a 96-well plate B->C D Incubate at room temperature for 1-2 hours C->D E Measure turbidity using a plate reader (nephelometry) or visually inspect for precipitation D->E F Alternatively, filter/centrifuge and analyze supernatant by HPLC-UV D->F G Determine highest concentration without precipitation E->G F->G

Figure 2: Workflow for the determination of kinetic solubility.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the 3,4-dimethylpyrazole derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations.

  • Addition to Buffer: In a separate 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4). Transfer a small, fixed volume of the DMSO dilutions to the corresponding wells of the buffer plate (e.g., 2 µL of DMSO solution into 98 µL of buffer for a final DMSO concentration of 2%).

  • Incubation: Seal the plate and incubate at room temperature with gentle shaking for 1-2 hours.

  • Detection:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

    • Visual Inspection: If a nephelometer is not available, visually inspect the plate against a dark background for any signs of cloudiness or precipitate.

    • HPLC-UV: For more quantitative results, filter the contents of each well through a filter plate or centrifuge the plate and carefully collect the supernatant. Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.[3]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed or the concentration measured in the supernatant after filtration/centrifugation.

Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[7]

Methodology:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.

  • Preparation of Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in water or the desired aqueous buffer. The concentration will depend on the specific compound and desired level of solubilization.

  • Compound Preparation: Dissolve the 3,4-dimethylpyrazole derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Complexation: Slowly add the compound solution to the cyclodextrin solution while stirring continuously.

  • Equilibration: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at room temperature to facilitate the formation of the inclusion complex.

  • Solvent Removal (optional): If a solid form of the complex is desired, the solvent can be removed by lyophilization (freeze-drying) or evaporation.

  • Solubility Assessment: Determine the solubility of the resulting complex in the desired aqueous buffer using the methods described in Protocol 1.

Relevant Signaling Pathways

Many 3,4-dimethylpyrazole derivatives are being investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways.[8][9] Understanding these pathways can provide context for the biological effects of these compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth.[10][11]

G RTK Receptor Tyrosine Kinase (RTK) or GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival, Growth, and Proliferation mTORC1->CellSurvival

Figure 3: A simplified diagram of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling route that controls cell proliferation, differentiation, and survival.[12][13]

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylation GeneExpression Changes in Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Figure 4: A simplified diagram of the MAPK/ERK signaling pathway.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that mediate a wide range of physiological responses by activating intracellular G-proteins.[14][15]

G Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_protein G-protein (αβγ) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Activation/Inhibition G_beta_gamma->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Figure 5: A general overview of the G-protein coupled receptor (GPCR) signaling cascade.

References

Validation & Comparative

A Comparative Analysis of 3,4-Dimethylpyrazole and 3,5-Dimethylpyrazole as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structural, electronic, and functional differences between 3,4-dimethylpyrazole and 3,5-dimethylpyrazole in metal coordination, providing researchers and drug development professionals with a detailed guide to ligand selection.

The isomeric dimethylpyrazoles, 3,4-dimethylpyrazole and 3,5-dimethylpyrazole, present distinct coordination behaviors stemming from the differential placement of their methyl substituents. While both are N-donor heterocyclic ligands, the steric and electronic profiles imparted by the methyl groups significantly influence the geometry, stability, and reactivity of their resulting metal complexes. This guide provides a comparative study of these two important ligands, supported by experimental data and detailed protocols, to aid in the rational design of coordination compounds for applications in catalysis and medicinal chemistry.

Structural and Electronic Properties: A Tale of Two Isomers

The seemingly subtle difference in the location of the two methyl groups on the pyrazole ring leads to significant disparities in the steric hindrance and electronic nature of 3,4-dimethylpyrazole and 3,5-dimethylpyrazole.

3,5-Dimethylpyrazole , with methyl groups flanking the coordinating nitrogen atoms, exhibits greater steric bulk in the immediate vicinity of the metal center. This steric hindrance can influence the coordination number and geometry of the resulting complex, often favoring the formation of less crowded structures. In contrast, 3,4-dimethylpyrazole presents a less sterically encumbered coordination environment at the N1 position, potentially allowing for the accommodation of a larger number of ligands or bulkier metal centers.

From an electronic standpoint, the electron-donating methyl groups influence the basicity of the pyrazole ring. The pKa value is a direct measure of this basicity, with a higher pKa indicating a stronger base and, generally, a stronger donor ligand. While experimental pKa values can vary slightly depending on the solvent and temperature, a general comparison can be made.

Property3,4-Dimethylpyrazole3,5-Dimethylpyrazole
Molar Mass 96.13 g/mol [1]96.13 g/mol
Appearance Fused Solid[2]White crystalline solid
Melting Point Not readily available107.5 °C
Boiling Point Not readily available218 °C
pKa Data not readily available~4.4

Coordination Chemistry and Complex Formation

The differences in steric and electronic properties between the two ligands manifest in their coordination behavior with various metal ions.

3,5-Dimethylpyrazole is a well-studied ligand that forms a wide array of coordination complexes with transition metals.[3][4] Its steric bulk often dictates the formation of complexes with specific stoichiometries and geometries. For instance, it readily forms bis- and tris-ligand complexes with many metal ions. The steric interactions between the 3- and 5-methyl groups can also be exploited to create specific ligand pockets, which is advantageous in the design of catalysts with high selectivity.

Information on the coordination chemistry of 3,4-dimethylpyrazole as a standalone ligand is less abundant in the literature, with much of the focus being on its phosphate salt (DMPP) as a nitrification inhibitor. However, available data on its crystal structure suggests it can act as a monodentate ligand through its unsubstituted nitrogen atom.[1] The reduced steric hindrance compared to its 3,5-isomer could potentially allow for the formation of higher-coordinate complexes or complexes with more sterically demanding co-ligands.

Below is a table summarizing representative crystallographic data for the free ligands. A direct comparison of analogous metal complexes is challenging due to the limited availability of structural data for 3,4-dimethylpyrazole complexes.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
3,4-Dimethylpyrazole OrthorhombicP2₁2₁2₁5.9557.91511.59590
3,5-Dimethylpyrazole MonoclinicP2₁/c10.67479.420413.6237108.297

Crystal structure data for 3,4-dimethylpyrazole is sourced from the Cambridge Structural Database via PubChem.[1] Crystal structure data for 3,5-dimethylpyrazole is from a study of its co-crystal with chloranilic acid.

Applications in Catalysis

The ligand framework plays a crucial role in determining the catalytic activity and selectivity of a metal complex. Both 3,4- and 3,5-dimethylpyrazole-based ligands have been explored in various catalytic applications.

Complexes of 3,5-dimethylpyrazole and its derivatives have been widely employed as catalysts in a range of organic transformations.[5] The steric bulk of the 3,5-dimethyl substituents can create a chiral pocket around the metal center in appropriately designed ligands, leading to high enantioselectivity in asymmetric catalysis. For example, copper complexes of ligands derived from 3,5-dimethylpyrazole have shown catalytic activity in catechol oxidase mimetic reactions.

The catalytic applications of 3,4-dimethylpyrazole are less documented. However, its reduced steric profile could be advantageous in reactions where substrate access to the metal center is critical. The electronic properties of the ligand can also be tuned by introducing substituents on the pyrazole ring to modulate the catalytic activity. Further research into the catalytic potential of 3,4-dimethylpyrazole complexes is warranted to fully explore their capabilities.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of these ligands and their complexes.

Synthesis of 3,4-Dimethylpyrazole

The synthesis of 3,4-dimethylpyrazole can be achieved through a multi-step process starting from butanone and paraformaldehyde.[6] The general procedure involves condensation, cyclization, dehydrogenation, and salt formation, followed by neutralization to obtain the free ligand.

A patented method describes the following key steps: [6][7]

  • Condensation: Reaction of butanone with paraformaldehyde.

  • Cyclization: Treatment with hydrazine hydrate to form the pyrazoline intermediate.

  • Dehydrogenation: Oxidation to the pyrazole.

  • Purification: The intermediate is often converted to the phosphate salt for purification and then neutralized to yield 3,4-dimethylpyrazole.

Synthesis of 3,5-Dimethylpyrazole

3,5-Dimethylpyrazole is commonly synthesized via the condensation of acetylacetone (2,4-pentanedione) with hydrazine.[5]

A typical laboratory-scale synthesis involves:

  • Dissolving hydrazine sulfate in an aqueous sodium hydroxide solution.

  • Cooling the solution in an ice bath.

  • Slowly adding acetylacetone to the cooled solution.

  • Stirring the reaction mixture, followed by extraction of the product with an organic solvent.

  • Drying and removal of the solvent to yield the crude product, which can be further purified by recrystallization or distillation.

Synthesis of Metal Complexes

The synthesis of metal complexes with these ligands generally involves the reaction of the respective dimethylpyrazole with a metal salt in a suitable solvent.

General Procedure:

  • Dissolve the dimethylpyrazole ligand in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Dissolve the metal salt (e.g., chloride, nitrate, or acetate) in the same or a compatible solvent.

  • Mix the two solutions and stir at room temperature or with gentle heating for a specified period.

  • The resulting complex may precipitate out of the solution or can be obtained by slow evaporation of the solvent.

  • The product is then collected by filtration, washed with a suitable solvent, and dried.

Visualizing the Synthesis and Coordination

Graphviz diagrams can be used to illustrate the synthetic pathways and coordination modes of these ligands.

Synthesis_of_Dimethylpyrazoles cluster_34dmp Synthesis of 3,4-Dimethylpyrazole cluster_35dmp Synthesis of 3,5-Dimethylpyrazole Butanone Butanone Condensation Condensation Butanone->Condensation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Condensation Hydrazine Hydrate_34 Hydrazine Hydrate Cyclization_34 Cyclization Hydrazine Hydrate_34->Cyclization_34 Condensation->Cyclization_34 Dehydrogenation Dehydrogenation Cyclization_34->Dehydrogenation 3,4-DMP 3,4-Dimethylpyrazole Dehydrogenation->3,4-DMP Acetylacetone Acetylacetone Cyclocondensation Cyclocondensation Acetylacetone->Cyclocondensation Hydrazine Hydrazine Hydrazine->Cyclocondensation 3,5-DMP 3,5-Dimethylpyrazole Cyclocondensation->3,5-DMP

Caption: Synthetic pathways for 3,4-dimethylpyrazole and 3,5-dimethylpyrazole.

Ligand_Coordination cluster_34dmp_coord Coordination of 3,4-Dimethylpyrazole cluster_35dmp_coord Coordination of 3,5-Dimethylpyrazole M_34 Metal Ion Coord_34 Less Steric Hindrance M_34->Coord_34 3,4-DMP_ligand 3,4-DMP 3,4-DMP_ligand->M_34 N-coordination M_35 Metal Ion Coord_35 Greater Steric Hindrance M_35->Coord_35 3,5-DMP_ligand 3,5-DMP 3,5-DMP_ligand->M_35 N-coordination

Caption: Comparison of steric environments in metal complexes.

Conclusion

3,4-Dimethylpyrazole and 3,5-dimethylpyrazole, while isomeric, offer distinct advantages as ligands in coordination chemistry. 3,5-Dimethylpyrazole is a well-established ligand whose steric bulk has been effectively utilized in the development of selective catalysts and unique coordination architectures. In contrast, 3,4-dimethylpyrazole represents a less explored but potentially valuable ligand. Its reduced steric hindrance may open avenues for the synthesis of novel complexes with higher coordination numbers or for catalytic applications where substrate accessibility is paramount. This guide highlights the current state of knowledge and underscores the need for further experimental investigation into the coordination chemistry of 3,4-dimethylpyrazole to fully harness its potential in the design of functional metal complexes.

References

A Comparative Analysis of DMPP and Other Nitrification Inhibitors: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that 3,4-dimethylpyrazole phosphate (DMPP) is a highly effective nitrification inhibitor, often demonstrating comparable or superior performance to other common inhibitors like dicyandiamide (DCD) and nitrapyrin in mitigating nitrogen loss and enhancing crop productivity. The efficacy of these inhibitors, however, is nuanced and dependent on various environmental and agricultural factors.

Nitrification inhibitors are chemical compounds used to slow down the conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil, a process carried out by nitrifying bacteria. This inhibition helps to reduce nitrogen losses through nitrate leaching and nitrous oxide (N₂O) emissions, a potent greenhouse gas. By retaining nitrogen in the ammonium form for a longer period, these inhibitors can improve nitrogen use efficiency by crops.

Quantitative Comparison of Inhibitor Efficacy

A meta-analysis of numerous studies highlights the distinct performance characteristics of DMPP and DCD under various conditions.

Performance MetricDMPPDCDNitrapyrinKey Findings and Conditions
Nitrous Oxide (N₂O) Emission Reduction Average reduction of 49% in a 3-year field study. Another study showed a 38% reduction in a wheat-maize system.[1][2]Average reduction of 26% in the same 3-year study.[3] A separate study reported a 35% reduction.[1][2]Effective in reducing N₂O emissions, with reductions of 45-59% reported in one study.[4]The comparative efficacy can depend on soil type, with DCD showing better performance in clay and loamy soils, while DMPP was more effective in sandy soils.[5] Both DMPP and DCD were found to be equally effective in mitigating N₂O emissions in acidic and neutral soils.[6]
Nitrate (NO₃⁻) Leaching Reduction Consistently effective in reducing nitrate leaching, with one study showing a 12% reduction in pot experiments and a 19% reduction in neutral soils.[6]Less consistent, with some studies showing an increase in nitrate leaching.[6]Known to effectively reduce nitrate leaching.[7]DMPP's effectiveness in reducing nitrate leaching was noted particularly in maize crops and in soils amended with organic fertilizers.[6]
Ammonia (NH₃) Volatilization Generally has a non-significant or even reducing effect on ammonia emissions.[6][8]Often linked to an increase in ammonia volatilization, with one meta-analysis indicating a 22-220% increase.[6]Limited comparative data available in the provided search results.The impact on ammonia volatilization can be influenced by soil pH and fertilizer type.[6][9]
Crop Yield and Nitrogen Uptake Increased biomass in vegetables by 37% and showed similar effectiveness to DCD in enhancing grassland yields.[6] In a wheat-maize system, it increased annual crop yield by 9.1%.[2]Increased grain N-content, plant N-uptake, and grain yield by 39-42% in some studies.[6] In a wheat-maize system, it increased annual crop yield by 8.5%.[2]Studies have reported increases in maize biomass yield by 4% and 13%, and a 10-17% improvement in rice production.[7]The effect on crop yield can vary significantly with crop type. For instance, DCD showed a more pronounced positive effect on maize yield and N-uptake compared to DMPP in one meta-analysis.[6]

Mechanism of Action and Experimental Evaluation

Nitrification inhibitors like DMPP, DCD, and nitrapyrin primarily function by inhibiting the activity of ammonia-oxidizing bacteria (AOB) and archaea (AOA), which are responsible for the first step of nitrification.[10] The primary target is the ammonia monooxygenase (AMO) enzyme.[7][11] DMPP and other pyrazole-based inhibitors are thought to act as copper chelators, as copper is an essential cofactor for the AMO enzyme.[3][11]

The evaluation of these inhibitors typically involves a combination of laboratory incubation studies and field trials.

Experimental Workflow for Efficacy Evaluation

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis soil_collection Soil Collection & Characterization incubation Incubation Study (Controlled Environment) soil_collection->incubation field_trial Field Trial (Real-world Conditions) soil_collection->field_trial inhibitor_prep Inhibitor & Fertilizer Preparation inhibitor_prep->incubation inhibitor_prep->field_trial soil_analysis Soil N Analysis (NH4+, NO3-) incubation->soil_analysis gas_analysis Gas Flux Measurement (N2O, NH3) incubation->gas_analysis field_trial->soil_analysis field_trial->gas_analysis plant_analysis Plant Analysis (Yield, N Uptake) field_trial->plant_analysis

Caption: A typical experimental workflow for evaluating nitrification inhibitor efficacy.

Signaling Pathway: Nitrification and its Inhibition

nitrification_pathway cluster_bacteria Microbial Processes NH4 Ammonium (NH₄⁺) AOB_AOA Ammonia-Oxidizing Bacteria & Archaea (AOB/AOA) NH4->AOB_AOA Oxidation NO2 Nitrite (NO₂⁻) NOB Nitrite-Oxidizing Bacteria (NOB) NO2->NOB Oxidation NO3 Nitrate (NO₃⁻) Leaching Leaching NO3->Leaching N2O Nitrous Oxide (N₂O) AOB_AOA->NO2 AOB_AOA->N2O NOB->NO3 Inhibitors Nitrification Inhibitors (DMPP, DCD, Nitrapyrin) Inhibitors->AOB_AOA

Caption: The nitrification pathway and the inhibitory action of nitrification inhibitors.

Detailed Experimental Protocols

To ensure robust and comparable data, standardized experimental protocols are crucial. Below are outlines of typical methodologies employed in nitrification inhibitor studies.

1. Soil Incubation Study for Nitrification Rate and Gaseous Emissions

  • Objective: To determine the effect of inhibitors on nitrification rates and N₂O emissions under controlled laboratory conditions.

  • Methodology:

    • Soil Preparation: Collect soil from the target field, sieve it to remove large debris, and pre-incubate it to stabilize microbial activity.

    • Treatments: Prepare soil microcosms with different treatments: a control (fertilizer only), and fertilizer combined with different nitrification inhibitors (e.g., DMPP, DCD) at specified concentrations.

    • Incubation: Incubate the soil microcosms at a constant temperature and moisture level for a defined period (e.g., 30-90 days).

    • Gas Sampling: Collect gas samples from the headspace of the incubation jars at regular intervals to measure N₂O concentrations using a gas chromatograph.[12]

    • Soil Analysis: At the end of the incubation, extract soil samples to determine the concentrations of ammonium (NH₄⁺) and nitrate (NO₃⁻) using colorimetric methods or ion chromatography.

    • Data Analysis: Calculate cumulative N₂O emissions and nitrification rates for each treatment.

2. Field Trial for Crop Yield and Nitrogen Leaching

  • Objective: To evaluate the performance of nitrification inhibitors under real-world agricultural conditions.

  • Methodology:

    • Experimental Design: Establish field plots using a randomized complete block design with multiple replicates for each treatment.

    • Treatments: Apply different fertilizer treatments, including a control (no nitrogen), fertilizer alone, and fertilizer with various nitrification inhibitors.

    • Crop Management: Manage all plots uniformly in terms of planting, irrigation, and pest control.

    • Soil and Plant Sampling: Collect soil samples periodically to monitor inorganic nitrogen levels. At harvest, measure crop biomass and grain yield. Analyze plant tissues for nitrogen content to determine nitrogen uptake.

    • Leachate Collection: Install lysimeters in the plots to collect soil water and analyze it for nitrate concentrations to quantify leaching losses.

    • Data Analysis: Statistically analyze the data on crop yield, nitrogen uptake, and nitrate leaching to compare the effectiveness of the different inhibitors.

References

A Comparative Guide to NMR Spectroscopy for Validating the Structure of 3,4-Dimethyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Structural Elucidation Using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural determination of organic molecules. For researchers engaged in the synthesis and development of novel therapeutics based on the 3,4-Dimethyl-1H-pyrazole scaffold, a thorough understanding of its NMR spectroscopic characteristics is paramount. This guide provides a comparative analysis of ¹H and ¹³C NMR data for this compound and its derivatives, alongside a comparison with other common analytical techniques. Detailed experimental protocols and visual workflows are included to facilitate practical application in a research setting.

The Power of NMR in Pyrazole Chemistry

NMR spectroscopy provides a detailed atomic-level view of a molecule's structure. For pyrazole derivatives, it allows for the precise assignment of protons and carbons, confirmation of substitution patterns, and elucidation of the electronic effects of different substituents on the pyrazole ring.

Key Diagnostic Signals

The structure of this compound presents a unique set of signals in its NMR spectra. The proton on the C5 carbon, the N-H proton (in the unsubstituted pyrazole), and the two methyl groups at the C3 and C4 positions are key reporters of the molecule's electronic environment. Substitution at the N1 position significantly influences the chemical shifts of these protons and the surrounding carbon atoms, providing a clear indication of successful derivatization.

Comparative Analysis of NMR Data

To illustrate the utility of NMR in validating the structure of this compound derivatives, the following tables summarize the ¹H and ¹³C NMR chemical shifts for the parent compound and a selection of its N-substituted analogues. The data is compiled from various literature sources and provides a baseline for comparison.[1][2][3]

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of this compound Derivatives in CDCl₃

CompoundH-53-CH₃4-CH₃N-Substituent Protons
This compound~7.3 (s)~2.2 (s)~2.0 (s)~10-12 (br s, NH)
1,3,4-Trimethyl-1H-pyrazole~7.1 (s)~2.1 (s)~1.9 (s)~3.6 (s, N-CH₃)
1-Phenyl-3,4-dimethyl-1H-pyrazole~7.5 (s)~2.3 (s)~2.1 (s)~7.2-7.6 (m, Ar-H)
1-Acetyl-3,4-dimethyl-1H-pyrazole~7.6 (s)~2.4 (s)~2.2 (s)~2.6 (s, COCH₃)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of this compound Derivatives in CDCl₃

CompoundC-3C-4C-53-CH₃4-CH₃N-Substituent Carbons
This compound~145~115~135~13~9-
1,3,4-Trimethyl-1H-pyrazole~146~114~137~13~9~35 (N-CH₃)
1-Phenyl-3,4-dimethyl-1H-pyrazole~148~116~139~14~10~125-140 (Ar-C)
1-Acetyl-3,4-dimethyl-1H-pyrazole~150~118~141~14~10~22 (COCH₃), ~170 (C=O)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Comparison with Other Analytical Techniques

While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical methods for comprehensive characterization.

Table 3: Comparison of Analytical Techniques for Pyrazole Derivative Characterization

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity and stereochemistryUnambiguous structure determinationRequires larger sample amounts, more expensive instrumentation
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, small sample sizeDoes not provide detailed structural connectivity
Infrared (IR) Spectroscopy Presence of functional groupsFast, inexpensive, good for reaction monitoringProvides limited information on the overall carbon skeleton

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on meticulous sample preparation and standardized instrument parameters.

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the pyrazole derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)

¹H NMR:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 s

  • Spectral Width: 240 ppm

Visualization of Workflows and Relationships

Graphviz diagrams are provided to illustrate key workflows and relationships in the structural validation process.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation start Start: Pyrazole Synthesis reaction Reaction & Workup start->reaction purification Purification (e.g., Chromatography) reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir data_analysis Data Analysis & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Experimental workflow for the synthesis and structural validation of pyrazole derivatives.

nmr_analysis_logic cluster_1d 1D NMR cluster_2d 2D NMR (Optional) compound This compound Derivative h1_nmr ¹H NMR compound->h1_nmr c13_nmr ¹³C NMR compound->c13_nmr cosy COSY (H-H Correlation) h1_nmr->cosy hsqc HSQC (C-H Correlation) h1_nmr->hsqc hmbc HMBC (Long-Range C-H Correlation) h1_nmr->hmbc structure Final Structure h1_nmr->structure c13_nmr->hsqc c13_nmr->hmbc c13_nmr->structure cosy->structure hsqc->structure hmbc->structure

References

Unambiguous Structure Confirmation of 3,4-Dimethylpyrazole Metal Complexes: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of metal complexes is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical methods for the structural confirmation of 3,4-dimethylpyrazole metal complexes, supported by experimental data and detailed protocols.

The coordination chemistry of pyrazole derivatives, such as 3,4-dimethylpyrazole, is a burgeoning field of study due to the versatile applications of their metal complexes in catalysis, materials science, and medicinal chemistry. Accurate structural elucidation is the bedrock of understanding their chemical reactivity, biological activity, and physical properties. While X-ray crystallography stands as the definitive method for solid-state structure determination, a multi-technique approach provides a more holistic understanding of the complex in both solid and solution states.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction provides an atomic-level resolution map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular geometry.[1] This technique is unparalleled in its ability to provide a definitive solid-state structure.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the 3,4-dimethylpyrazole metal complex are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or layering techniques. The choice of solvent is critical and often requires screening of various options.[3]

  • Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[4]

  • Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern, consisting of a series of reflections, is recorded on a detector.[4] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[2]

Spectroscopic and Analytical Alternatives: A Complementary Approach

While X-ray crystallography provides an unambiguous solid-state structure, it is often complemented by other techniques that offer insights into the structure and behavior of the complex in solution and confirm its composition.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes in solution.[6][7] For paramagnetic complexes, specialized techniques are required to interpret the spectra.[8][9]

  • ¹H and ¹³C NMR: Provide information about the ligand environment and can indicate coordination of the 3,4-dimethylpyrazole ligand to the metal center through changes in the chemical shifts of the pyrazole protons and carbons.

  • Metal-Nuclei NMR: When applicable (e.g., ¹⁹⁵Pt, ¹¹³Cd), can directly probe the metal's coordination environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of the molecule and is particularly useful for observing the coordination of the ligand to the metal ion.[5][10]

  • Shifts in ν(C=N) and ring vibrations: Coordination of the pyrazole nitrogen to the metal center typically results in a shift of the C=N stretching frequency and other ring vibrations to higher wavenumbers.[11]

  • Appearance of ν(M-N) bands: New bands in the low-frequency region (typically below 600 cm⁻¹) can be assigned to the metal-nitrogen stretching vibrations, providing direct evidence of coordination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the complex, allowing for the determination of its molecular weight and confirmation of its composition.[12][13]

  • Electrospray Ionization (ESI-MS): A soft ionization technique suitable for analyzing charged and thermally labile complexes directly from solution.[12]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Useful for analyzing neutral and less soluble complexes.[14]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimentally determined percentages are compared with the calculated values for the proposed formula to confirm the stoichiometry of the complex.

Comparative Data for 3,4-Dimethylpyrazole Metal Complexes

The following tables summarize typical quantitative data obtained from X-ray crystallography and complementary spectroscopic techniques for hypothetical 3,4-dimethylpyrazole metal complexes.

Parameter X-ray Crystallography Data
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123(4) Å, b = 15.456(6) Å, c = 12.789(5) Å, β = 98.76(5)°
Metal-Nitrogen Bond Length 2.05(2) Å
Nitrogen-Metal-Nitrogen Bond Angle 90.5(1)°
Technique Parameter Observed Value
¹H NMR (CDCl₃) δ (pyrazole C-H)7.5 ppm (uncoordinated: 7.2 ppm)
δ (methyl C-H)2.3 ppm (uncoordinated: 2.1 ppm)
IR (KBr) ν(C=N)1580 cm⁻¹ (uncoordinated: 1565 cm⁻¹)
ν(M-N)450 cm⁻¹
ESI-MS [M+H]⁺m/z corresponding to the complex + 1
Elemental Analysis %C, %H, %NWithin ±0.4% of calculated values

Visualizing the Workflow and Logic

The following diagrams illustrate the general experimental workflow for confirming the structure of a 3,4-dimethylpyrazole metal complex and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation Synthesis Synthesis of 3,4-Dimethylpyrazole Metal Complex Purification Purification (e.g., Recrystallization) Synthesis->Purification Xray X-ray Crystallography Purification->Xray Single Crystal NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS EA Elemental Analysis Purification->EA Confirmation Confirmed Structure Xray->Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation EA->Confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of a 3,4-dimethylpyrazole metal complex.

logical_relationship Logical Relationship of Analytical Techniques cluster_primary Primary Method cluster_complementary Complementary Methods Xray X-ray Crystallography (Solid-State Structure) NMR NMR Spectroscopy (Solution Structure) Xray->NMR IR IR Spectroscopy (Coordination Confirmation) Xray->IR MS Mass Spectrometry (Molecular Weight) Xray->MS EA Elemental Analysis (Stoichiometry) Xray->EA

Caption: Interrelationship of X-ray crystallography and complementary techniques for comprehensive structural analysis.

Conclusion

While X-ray crystallography provides the most definitive structural information for 3,4-dimethylpyrazole metal complexes in the solid state, a comprehensive characterization relies on a combination of analytical techniques. NMR, IR, and mass spectrometry, alongside elemental analysis, provide crucial data to confirm the structure in solution, verify coordination, determine molecular weight, and establish stoichiometry. This integrated approach ensures an unambiguous and complete structural elucidation, which is essential for the rational design and development of novel metal-based compounds for various applications.

References

The Tale of Two Assays: Unpacking the In-Vitro and In-Vivo Efficacy of 3,4-Dimethylpyrazole-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical evaluation of emerging dimethylpyrazole-based therapeutics, this guide offers a comparative analysis of their performance in controlled laboratory settings versus complex biological systems. We present key experimental data, detailed methodologies, and visual pathways to illuminate the journey from benchtop to potential clinical application for researchers, scientists, and drug development professionals.

The 3,4-dimethylpyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of novel therapeutic agents targeting a range of diseases, particularly those with an inflammatory or oncogenic basis. The translation of promising in-vitro activity to in-vivo efficacy is a critical hurdle in the drug development pipeline. This guide provides a comprehensive comparison of the in-vitro and in-vivo performance of pharmaceuticals built upon the related and extensively studied pyrazolo[3,4-d]pyrimidine and 3,5-dimethylpyrazole scaffolds, which share key structural motifs with the 3,4-dimethylpyrazole core.

Quantitative Comparison of Bioactivity

The following table summarizes the in-vitro and in-vivo activities of representative dimethylpyrazole-based compounds from recent studies. This data highlights the frequent disparity and occasional correlation between potency in a cell-free or cell-based assay and the observed effect in a whole-organism model.

Compound IDTargetIn-Vitro Activity (IC50)In-Vivo ModelIn-Vivo ActivityReference
Compound 5k COX-20.266 µMCarrageenan-induced paw edema (Rat)Significant edema inhibition, comparable to celecoxib[1]
Compound 8e COX-2 / 5-LOXCOX-2: 1.837 µM; 5-LOX: 2.662 µMCarrageenan-induced paw edema (Rat)Effective anti-inflammatory activity with minimal gastric ulceration[2]
Compound If PDE4B1.7 µMLPS-induced sepsis (Mouse)Good in-vivo activity[3]
Compound 4c PDE4B1.6 µMAsthma/COPD and LPS-induced sepsis (Animal models)Good in-vivo activity[4]
AZD1480 JAK1/2Not specified in abstractJAK-mutated acute lymphoblastic leukemia xenograft (Mouse)Modest single-agent efficacy[5]

Delving into the Experimental Design

The robust evaluation of novel chemical entities relies on well-defined experimental protocols. Below are detailed methodologies for common in-vitro and in-vivo assays employed in the assessment of dimethylpyrazole-based pharmaceuticals.

In-Vitro Kinase Inhibition Assay: A Step-by-Step Protocol

This protocol outlines a typical luminescence-based in-vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as Janus Kinase (JAK).[6][7][8]

Objective: To quantify the dose-dependent inhibition of a recombinant kinase by a test compound.

Materials:

  • Recombinant human kinase (e.g., JAK1, JAK2)

  • Kinase-specific peptide substrate

  • High-purity Adenosine triphosphate (ATP)

  • Test compound dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in 100% DMSO.

  • Assay Plate Preparation: A small volume of the DMSO dilutions is dispensed into the wells of the 384-well plate.

  • Enzyme/Substrate Addition: A mixture of the kinase and its peptide substrate in Kinase Assay Buffer is added to the wells. The plate is incubated to allow the compound to bind to the kinase.

  • Reaction Initiation: An ATP solution is added to all wells to start the kinase reaction. The final ATP concentration is typically at or near the Michaelis constant (Km) for the specific enzyme.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Signal Detection: A detection reagent is added to stop the kinase reaction and deplete the remaining ATP. A subsequent reagent is then added to convert the generated ADP to ATP, which fuels a luciferase reaction, producing a luminescent signal proportional to the amount of ADP formed.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The data is normalized to controls (vehicle for 100% activity and a known inhibitor for 0% activity) and plotted against the logarithm of the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model.

In_Vitro_Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Compound start->prep_compound prep_plate Dispense Compound into Assay Plate prep_compound->prep_plate add_enzyme Add Kinase and Substrate Mixture prep_plate->add_enzyme initiate_reaction Initiate Reaction with ATP add_enzyme->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate terminate_reaction Terminate Reaction and Detect Luminescence incubate->terminate_reaction read_plate Read Plate terminate_reaction->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end_node End analyze_data->end_node

In-Vitro Kinase Assay Workflow
In-Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

This widely used and reproducible model assesses the acute anti-inflammatory activity of a test compound.[9]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar rats or BALB/c mice

  • Test compound

  • Reference drug (e.g., Indomethacin, Celecoxib)

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • 1% Carrageenan solution in sterile saline

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Fasting: Animals are randomly divided into control, reference, and test groups and are typically fasted overnight before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured.

  • Drug Administration: The vehicle, reference drug, or test compound is administered, usually orally or intraperitoneally, one hour before the induction of inflammation.

  • Induction of Inflammation: A small volume (e.g., 0.1 mL) of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage increase in paw volume is calculated for each animal at each time point. The percentage inhibition of edema is then calculated for the treated groups relative to the control group. Statistical analysis is performed to determine the significance of the observed anti-inflammatory effects.

In_Vivo_Anti_Inflammatory_Model_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Grouping and Fasting acclimatize->grouping baseline Baseline Paw Volume Measurement grouping->baseline drug_admin Administer Test Compound, Reference, or Vehicle baseline->drug_admin induce_inflammation Induce Inflammation (Carrageenan Injection) drug_admin->induce_inflammation measure_edema Measure Paw Volume at Time Intervals induce_inflammation->measure_edema analyze_data Analyze Data (% Inhibition of Edema) measure_edema->analyze_data end_node End analyze_data->end_node

In-Vivo Anti-Inflammatory Model Workflow

Signaling Pathways in Focus

Many 3,4-dimethylpyrazole-based pharmaceuticals exert their therapeutic effects by modulating key signaling pathways involved in inflammation and cell proliferation. A prominent example is the inhibition of the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.[7][10]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and hematopoiesis.[10] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.[10]

JAK_STAT_Signaling_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT receptor->stat Recruits p_jak P-JAK (Active) jak->p_jak Phosphorylation p_stat P-STAT stat->p_stat p_jak->receptor Phosphorylates Receptor p_jak->stat Phosphorylates dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Initiates inhibitor JAK Inhibitor (e.g., 3,4-Dimethylpyrazole -based drug) inhibitor->jak Inhibits

JAK-STAT Signaling Pathway and Inhibition

Conclusion

The development of pharmaceuticals based on the 3,4-dimethylpyrazole scaffold and its related structures holds significant promise for the treatment of inflammatory diseases and cancer. As this guide illustrates, a comprehensive understanding of both in-vitro and in-vivo activities is paramount for advancing these compounds through the drug discovery pipeline. The presented data and methodologies offer a framework for the continued evaluation and optimization of this important class of therapeutic agents. The careful correlation of in-vitro potency with in-vivo efficacy, coupled with a deep understanding of the underlying mechanism of action, will be the key to unlocking their full therapeutic potential.

References

Unraveling the Catalytic Landscape of Dimethylpyrazole Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle structural variations among dimethylpyrazole isomers can translate into significant differences in their catalytic prowess. This guide offers a comparative analysis of the catalytic efficiency of various dimethylpyrazole isomers, supported by available experimental data, to aid in the rational design of catalysts and ligands for a range of chemical transformations.

Dimethylpyrazoles, a class of heterocyclic organic compounds, have garnered considerable attention in the field of catalysis, primarily for their role as ligands in transition metal complexes. The nitrogen atoms in the pyrazole ring readily coordinate with metal centers, influencing the electronic and steric environment of the catalyst and, consequently, its activity and selectivity. This analysis focuses on the catalytic performance of isomers such as 3,5-dimethylpyrazole (3,5-DMP) and 3,4-dimethylpyrazole (3,4-DMP), with available data centered on their application in oxidation reactions and biological processes.

Comparative Catalytic Efficiency: A Look at the Data

Direct, side-by-side comparative studies of the catalytic efficiency of a wide range of dimethylpyrazole isomers in the same chemical reaction are limited in publicly available literature. However, by examining their performance in specific, well-studied catalytic systems, we can draw valuable insights.

One such system is the copper-catalyzed oxidation of catechols, a reaction that mimics the activity of the enzyme catechol oxidase. In this context, 3,5-dimethylpyrazole has been extensively studied as a ligand.

Catalyst/LigandSubstrateReactionCatalytic Efficiency (Turnover Number, kcat)Reference
Copper(I) complexes with N1-substituted 3,5-dimethylpyrazole derivatives3,5-di-tert-butylcatechol (3,5-DTBC)Catechol OxidationVaries with substituent, e.g., ~1.9 times rate retardation in deuterated solvent suggesting hydrogen atom transfer in the rate-determining step.[1][1]
Mononuclear Cu(II) complex with a phenol-based chelating agent3,5-di-tert-butylcatechol (3,5-DTBC)Catechol Oxidation2560 h⁻¹[2]
Dinuclear copper(ii) complex with a tetradentate tripodal ligand3,5-di-tert-butylcatechol (3,5-DTBC)Catechol Oxidation7.2 × 10³ h⁻¹[3]

Experimental Protocols

To ensure the reproducibility and accuracy of catalytic efficiency studies, detailed experimental protocols are crucial. Below are representative methodologies for key experiments.

General Procedure for Synthesis of Copper(I)-Dimethylpyrazole Complexes

This protocol describes a general method for synthesizing copper(I) complexes with substituted 3,5-dimethylpyrazole ligands, which can be adapted for other isomers.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • N1-substituted 3,5-dimethylpyrazole ligand (e.g., methyl-3,5-dimethylpyrazole-1-dithioate)

  • Methanol

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the N1-substituted 3,5-dimethylpyrazole ligand in methanol under an inert atmosphere.

  • Add a methanolic solution of CuCl₂·2H₂O to the ligand solution.

  • Stir the reaction mixture at room temperature for a specified period.

  • The formation of the copper(I) complex, often accompanied by a color change, can be monitored by spectroscopic methods.

  • Isolate the product by filtration or evaporation of the solvent.

  • Characterize the complex using techniques such as X-ray crystallography, NMR, and mass spectrometry.[1]

Kinetic Assay for Catechol Oxidase Mimetic Activity

This protocol outlines a method to determine the catalytic efficiency of copper-dimethylpyrazole complexes in the oxidation of a catechol substrate.

Materials:

  • Copper-dimethylpyrazole complex (catalyst)

  • 3,5-di-tert-butylcatechol (3,5-DTBC) (substrate)

  • Methanol (solvent)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the copper-dimethylpyrazole complex in methanol.

  • Prepare a series of solutions of 3,5-DTBC in methanol at different concentrations.

  • Initiate the reaction by adding a small aliquot of the catalyst stock solution to the substrate solution in a cuvette.

  • Immediately monitor the increase in absorbance at approximately 400 nm, which corresponds to the formation of the oxidized product, 3,5-di-tert-butylquinone (3,5-DTBQ).

  • Record the absorbance change over time to determine the initial reaction rate.

  • Calculate the turnover number (kcat) and Michaelis-Menten constant (Km) by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.[2][3]

Visualizing the Catalytic Process

To better understand the relationships and workflows involved in this comparative analysis, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Data Analysis Synthesis Synthesis of Dimethylpyrazole Ligands Complexation Complexation with Metal Precursor (e.g., CuCl2) Synthesis->Complexation Characterization Catalyst Characterization (X-ray, NMR, MS) Complexation->Characterization Reaction Catalytic Oxidation of Catechol Characterization->Reaction Monitoring Reaction Monitoring (UV-Vis Spectroscopy) Reaction->Monitoring Kinetics Kinetic Analysis (Michaelis-Menten) Monitoring->Kinetics Comparison Comparative Analysis of Catalytic Efficiency (kcat) Kinetics->Comparison Catalytic_Cycle Catalyst Cu(I)-DMP Complex Intermediate1 [Cu(I)-DMP]-Catechol Adduct Catalyst->Intermediate1 + Substrate Substrate Catechol Product Quinone Intermediate2 [Cu(II)-DMP]-Semiquinone Radical Intermediate1->Intermediate2 - e- Intermediate2->Product + O2 - Cu(I)-DMP - 2H+ H2O 2H2O Intermediate2->H2O O2 O2 O2->Intermediate2

References

Validating Antioxidant Assays for Pyrazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of the antioxidant potential of novel pyrazole-based compounds is a critical step in the discovery and development of new therapeutic agents. This guide provides an objective comparison of common antioxidant assays, presenting supporting experimental data and detailed protocols to aid in the selection of appropriate validation methods.

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2][3] The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and modulate cellular oxidative stress pathways. Validating the antioxidant activity of new pyrazole derivatives requires robust and reproducible assay methodologies. This guide focuses on the most commonly employed in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Comparative Analysis of Antioxidant Activity

The antioxidant efficacy of various pyrazole-based compounds has been evaluated using these standard assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency of a compound, representing the concentration required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported antioxidant activities of several pyrazole derivatives from different studies.

Compound Class/DerivativeAssayIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)Source
Pyrazole-thiazole derivativesDPPHVariesAscorbic AcidNot Specified[4]
Pyrazoline carbothioamide derivativesDPPHGood ActivityAscorbic AcidNot Specified[1]
Phenylpyrazoline derivativesDPPHGood ActivityAscorbic AcidNot Specified[1]
Isoxazoline derivativesDPPHGood ActivityAscorbic AcidNot Specified[1]
Pyrazole-based sulfonamide (4e)DPPH92.64% inhibitionAscorbic Acid96.69% inhibition[5]
Pyrazole-based sulfonamide (4d)DPPH72.25% inhibitionAscorbic Acid96.69% inhibition[5]
Pyrazole-based sulfonamide (4b)DPPH63.14% inhibitionAscorbic Acid96.69% inhibition[5]
5-Aminopyrazole (4b)DPPH27.65% AATroloxNot Specified[6]
5-Aminopyrazole (4c)DPPH15.47% AATroloxNot Specified[6]
Pyrazole benzimidazolone (6b)TAC12.47 µMNot SpecifiedNot Specified[7]
Pyrazole benzimidazolone (6c)TAC12.82 µMNot SpecifiedNot Specified[7]
Pyrazole benzimidazolone (5c)TAC14.00 µMNot SpecifiedNot Specified[7]
Pyrazole benzimidazolone (6c)FRAP68.97 µMNot SpecifiedNot Specified[7]

*AA% refers to the percentage of antioxidant activity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. The following are methodologies for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay

This assay is based on the principle of the reduction of the violet-colored DPPH radical to the stable, light-yellow DPPH-H molecule in the presence of an antioxidant.[8]

Reagent Preparation:

  • Prepare a 0.1 mM solution of DPPH in methanol and store it in a dark bottle at 4°C.[9]

  • Prepare stock solutions of the pyrazole-based test compounds and a standard antioxidant (e.g., Ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).[9]

Assay Procedure:

  • In a 96-well plate or test tubes, add a specific volume of the sample or standard solution at various concentrations.[9]

  • Add the DPPH solution to each well or tube.[9]

  • Include a control containing only the solvent and the DPPH solution.[9]

  • Incubate the plate or tubes in the dark at room temperature for 30 minutes.[9][10]

  • Measure the absorbance at 517 nm using a spectrophotometer.[5][9]

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100[9] Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[9]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by an antioxidant is monitored spectrophotometrically.[4]

Reagent Preparation:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[9]

  • To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in a 1:1 ratio and let the mixture stand in the dark at room temperature for 12-16 hours.[9]

  • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[9]

Assay Procedure:

  • Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution in a 96-well plate.[4][9]

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).[4]

  • Measure the absorbance at 734 nm using a microplate reader.[4]

Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to a ferrous iron (Fe²⁺) complex, which results in the formation of a colored product.[9]

Reagent Preparation:

  • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[4]

  • Prepare a standard curve using a ferrous sulfate (FeSO₄) solution.[4]

Assay Procedure:

  • Add a small volume of the sample or standard solution to the FRAP reagent in a 96-well plate.[9]

  • Include a reagent blank containing the solvent instead of the sample.[9]

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[9]

  • Measure the absorbance at 593 nm.[9]

Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents or in µmol Fe(II) per gram of sample.[9]

Visualizing Experimental and Biological Pathways

To further clarify the methodologies and the biological context of antioxidant action, the following diagrams illustrate a typical experimental workflow for assay validation and a simplified signaling pathway of oxidative stress.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Pyrazole Compound Synthesis & Characterization dpph DPPH Assay compound->dpph abts ABTS Assay compound->abts frap FRAP Assay compound->frap reagents Assay Reagent Preparation (DPPH, ABTS, FRAP) reagents->dpph reagents->abts reagents->frap standards Standard Preparation (Trolox, Ascorbic Acid) standards->dpph standards->abts standards->frap absorbance Spectrophotometric Absorbance Reading dpph->absorbance abts->absorbance frap->absorbance calculation Calculation of % Inhibition / FRAP Value absorbance->calculation ic50 IC50 Determination calculation->ic50 comparison Comparison with Standards ic50->comparison

Caption: Experimental workflow for validating antioxidant assays.

signaling_pathway cluster_stress Cellular Environment cluster_damage Cellular Damage cluster_intervention Antioxidant Intervention ros Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) cell Cellular Components (Lipids, Proteins, DNA) ros->cell attacks damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) cell->damage leads to pyrazole Pyrazole-Based Antioxidant pyrazole->ros scavenges pyrazole->damage prevents

Caption: Simplified pathway of oxidative stress and antioxidant intervention.

References

Cross-Reactivity of 3,4-Dimethylpyrazole-Derived Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dimethylpyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. Understanding the cross-reactivity and selectivity of these compounds is paramount for developing safe and efficacious drugs. This guide provides an objective comparison of the performance of various 3,4-dimethylpyrazole-derived inhibitors against different enzyme targets, supported by experimental data and detailed protocols.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro potency of various 3,4-dimethylpyrazole derivatives against a range of enzyme targets. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Kinase Inhibitor Profile

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer.[1] Several 3,4-dimethylpyrazole-containing compounds have been investigated as kinase inhibitors.

Compound ClassTarget KinaseIC50 (nM)Other Inhibited Kinases (at 1 µM)
Pyrazolo[3,4-g]isoquinolines
Compound 1bHaspin57CLK1, DYRK1A, CDK9
Compound 1cHaspin66CLK1, DYRK1A, CDK9
Compound 2cHaspin62DYRK1A
Pyrazolyl Benzimidazole
Compound 7Aurora A28.9Aurora B (IC50 = 2.2 nM)
Pyrazole-based
Compound 6Aurora A160-
Compound 1Akt161-
Compound 2Akt11.3-
Compound 3ALK2.9FAK

Data sourced from multiple studies on pyrazole-based kinase inhibitors.[1][2]

Phosphodiesterase (PDE) Inhibitor Profile

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cyclic AMP (cAMP). PDE4 inhibitors, in particular, have shown promise in treating inflammatory diseases.[3][4]

Compound ClassTarget EnzymeIC50 (µM)Selectivity Notes
3,5-Dimethylpyrazole Derivatives
Compound IfPDE4B1.7-
Compound 4cPDE4B1.6Good selectivity against other PDEs
Compound 5jPDE41.4-
Compound 8PDE4B1.7>5-fold selectivity over PDE4D

Data compiled from studies on 3,5-dimethylpyrazole derivatives as PDE4 inhibitors.[3][4]

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental protocols. Below are generalized methodologies for key assays used in the characterization of enzyme inhibitors.

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.[3][5][6]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (3,4-dimethylpyrazole derivative)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

  • Reaction Setup: In a multi-well plate, add the kinase enzyme, the substrate, and the test inhibitor at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Stopping the Reaction and Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced, which reflects the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

General Protocol for Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against PDE enzymes.[7][8][9]

Materials:

  • Purified PDE enzyme (e.g., PDE4B)

  • cAMP (cyclic adenosine monophosphate) as a substrate

  • Test inhibitor

  • Assay buffer

  • 5'-Nucleotidase

  • Anion-exchange resin

  • Scintillation cocktail and counter (for radiometric assay) or a suitable detection reagent for non-radiometric assays.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Reaction Setup: In a multi-well plate or microcentrifuge tubes, combine the PDE enzyme, the test inhibitor at various concentrations, and the assay buffer. Include controls without the inhibitor.

  • Pre-incubation: Pre-incubate the mixture at 30°C for a short period (e.g., 10 minutes).

  • Initiation of Reaction: Start the reaction by adding cAMP (often radiolabeled, e.g., [³H]-cAMP) to each well.

  • Incubation: Incubate the reaction mixture at 30°C for a defined time.

  • Termination of Reaction: Stop the reaction, for example, by heat inactivation.

  • Product Conversion: Add 5'-nucleotidase to convert the product of the PDE reaction (AMP) into adenosine.

  • Separation of Substrate and Product: Use an anion-exchange resin to bind the unreacted cAMP, while the adenosine product remains in the supernatant.

  • Quantification: Measure the amount of product formed. In a radiometric assay, this is done by scintillation counting of the supernatant.

  • Data Analysis: Calculate the percentage of PDE inhibition for each inhibitor concentration and determine the IC50 value as described for the kinase assay.

Mandatory Visualizations

Kinase Signaling Pathway

G Simplified Kinase Signaling Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek phosphorylates erk ERK Kinase mek->erk phosphorylates transcription_factors Transcription Factors erk->transcription_factors phosphorylates cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response inhibitor 3,4-Dimethylpyrazole Kinase Inhibitor inhibitor->raf inhibits inhibitor->mek inhibits G General Workflow for Enzyme Inhibitor Screening start Start: Compound Library (3,4-Dimethylpyrazole Derivatives) primary_screen Primary Screening (Single High Concentration) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response Active no_hit Inactive Compounds hit_identification->no_hit Inactive potency_confirmation Potency Confirmation dose_response->potency_confirmation selectivity_profiling Selectivity Profiling (Cross-Reactivity against a Panel of Enzymes) potency_confirmation->selectivity_profiling Potent not_potent Low Potency potency_confirmation->not_potent Not Potent lead_compound Lead Compound Identification selectivity_profiling->lead_compound

References

Benchmarking the performance of new pyrazole synthesis methods against established routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole derivatives, the selection of an appropriate synthetic route is a critical decision that influences efficiency, cost, and the accessible chemical space. This guide provides an objective comparison of established and new methods for pyrazole synthesis, supported by experimental data to inform strategic decision-making in your research endeavors.

Comparative Performance of Key Pyrazole Synthesis Strategies

The construction of the pyrazole core can be achieved through several distinct and effective strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. Below is a summary of the performance of four prominent methods: the Knorr Pyrazole Synthesis, synthesis from α,β-unsaturated carbonyl compounds, 1,3-dipolar cycloaddition, and multicomponent reactions.

Synthesis MethodStarting MaterialsTypical Reaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound, Hydrazine derivativeAcid or base catalysis, often requires heating (reflux)70-95%Readily available starting materials, simple and robust procedure.Potential for regioisomer formation with unsymmetrical dicarbonyls, can require harsh conditions.
Synthesis from α,β-Unsaturated Carbonyls α,β-Unsaturated carbonyl (e.g., chalcone), Hydrazine derivativeOften a two-step process involving pyrazoline formation and subsequent oxidation. Can require reflux and extended reaction times.60-90%Access to a wide variety of substituted pyrazoles, particularly 3,5-diarylpyrazoles.May require an additional oxidation step, which can add to the complexity and cost of the synthesis.
1,3-Dipolar Cycloaddition 1,3-Dipole (e.g., nitrile imine), Dipolarophile (e.g., alkyne)Often proceeds at room temperature, can be base-mediated.75-95%High regioselectivity, mild reaction conditions, good functional group tolerance.May require the in-situ generation of the 1,3-dipole, which can involve additional synthetic steps.
Multicomponent Reactions (MCRs) Three or more starting materials (e.g., aldehyde, β-ketoester, hydrazine, malononitrile)Often one-pot, can be catalyzed by acids, bases, or metals.70-90%High efficiency, molecular diversity from simple starting materials, operational simplicity.Optimization of reaction conditions for multiple components can be complex and time-consuming.

Visualizing the Synthetic Workflow and a Classical Pathway

To better understand the process of evaluating and executing these synthetic methods, the following diagrams illustrate a general workflow for benchmarking chemical syntheses and a representative reaction pathway for the classical Knorr pyrazole synthesis.

Benchmarking_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Define_Metrics Define Performance Metrics (Yield, Time, Temp, etc.) Select_Methods Select Synthesis Methods for Comparison Define_Metrics->Select_Methods Choose_Substrates Choose Model Substrates Select_Methods->Choose_Substrates Perform_Syntheses Perform Syntheses (Parallel or Sequential) Choose_Substrates->Perform_Syntheses Monitor_Reactions Monitor Reaction Progress (TLC, LC-MS, etc.) Perform_Syntheses->Monitor_Reactions Isolate_Purify Isolate and Purify Products Monitor_Reactions->Isolate_Purify Characterize_Products Characterize Products (NMR, MS, etc.) Isolate_Purify->Characterize_Products Quantify_Performance Quantify Performance Metrics Characterize_Products->Quantify_Performance Compare_Results Compare Results and Draw Conclusions Quantify_Performance->Compare_Results

A general workflow for benchmarking chemical synthesis methods.

Knorr_Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Start->Dicarbonyl Hydrazine Hydrazine Derivative Start->Hydrazine Condensation Condensation Dicarbonyl->Condensation Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration Cyclic_Intermediate->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole

A simplified reaction pathway for the Knorr pyrazole synthesis.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key synthesis methods discussed. These are intended as representative examples and may require optimization for different substrates and scales.

Protocol 1: Knorr Pyrazole Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a pyrazolone, a tautomer of the corresponding hydroxypyrazole, via the classical Knorr synthesis.[1]

Reactants:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. Note that this addition can be exothermic.[1]

  • Heat the reaction mixture under reflux for 1 hour.[1]

  • Cool the resulting syrup in an ice bath.[1]

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1]

  • Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[1]

Protocol 2: Synthesis of a Pyrazole from a Chalcone

This protocol details the synthesis of a 1,3,5-trisubstituted pyrazole from a chalcone, an α,β-unsaturated ketone.[2]

Reactants:

  • Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)

  • Substituted acetophenone (1 mmol)

  • PEG-400 (10 mL)

  • Sodium hydroxide (20% aqueous solution, 1 mL)

Procedure:

  • Dissolve the equimolar mixture of the pyrazole aldehyde and acetophenone in PEG-400.[2]

  • Slowly add the sodium hydroxide solution and stir the reaction mixture at room temperature for 2-3 hours.[2]

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).[2]

  • Pour the reaction mixture into ice-cold water with constant stirring to precipitate the product.[2]

  • Filter the precipitate, wash with water, and dry to obtain the chalcone-derived pyrazole.[2]

Protocol 3: 1,3-Dipolar Cycloaddition Synthesis of a Tetrasubstituted Pyrazole

This protocol describes a regioselective synthesis of a 1,3,4,5-tetrasubstituted pyrazole via a 1,3-dipolar cycloaddition.[3]

Reactants:

  • α-Bromocinnamaldehyde (3 mmol)

  • Hydrazonyl chloride (3 mmol)

  • Triethylamine (3.3 mmol)

  • Dry chloroform or dichloromethane (10 mL)

Procedure:

  • In a suitable flask, dissolve the α-bromocinnamaldehyde and the hydrazonyl chloride in dry chloroform or dichloromethane.[3]

  • To this solution, add triethylamine.[3]

  • Stir the reaction mixture at room temperature.[3]

  • Monitor the disappearance of the starting materials by TLC.[3]

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Protocol 4: Three-Component Synthesis of Pyrazoles

This protocol outlines a sustainable, three-component approach to pyrazole synthesis in water.[4]

Reactants:

  • Enaminone

  • Benzaldehyde

  • Hydrazine-HCl

  • Ammonium acetate (catalytic amount)

  • Water

Procedure:

  • In a suitable reaction vessel, combine the enaminone, benzaldehyde, hydrazine-HCl, and a catalytic amount of ammonium acetate in water.[4]

  • Stir the reaction mixture. The reaction progress can be monitored by TLC.[4]

  • Upon completion, the product can often be isolated by simple filtration, owing to its precipitation from the aqueous medium.[4]

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3,4-Dimethyl-1H-pyrazole is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound in accordance with established safety protocols and regulatory requirements. Adherence to these guidelines is essential to minimize health risks and prevent environmental contamination.

Hazard Profile

This compound and its phosphate salt are classified as hazardous materials. Key hazards include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2][3][4]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][5]

  • Chronic Health Effects: May cause damage to organs through prolonged or repeated exposure.[1][5]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.

Due to these hazards, this compound must be disposed of as hazardous waste and should never be released into the environment through drains or regular trash.[1][3][6][7]

Quantitative Data Summary

The following table summarizes key quantitative and identifying information for this compound.

PropertyValueSource
Molecular Formula C5H8N2[2][7]
Molecular Weight 96.13 g/mol [2][7]
CAS Number 2820-37-3[7]
CAS Number (phosphate) 202842-98-6[1][3]
Hazard Codes (H-codes) H302, H315, H318, H319, H335, H361, H373, H412[1][3][4]

Experimental Protocols: Step-by-Step Disposal Procedure

The disposal of this compound must be handled through a licensed professional waste disposal service or an institution's Environmental Health and Safety (EHS) department.[6][7] The following steps outline the standard operating procedure for its disposal in a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all this compound and materials contaminated with it as hazardous waste.[8]
  • Segregate waste containing this compound from other waste streams to prevent incompatible mixtures.[9]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][7] A dust mask (type N95 or equivalent) should be used if handling the solid form to avoid inhalation.

3. Waste Collection and Containment:

  • Solid Waste:
  • Carefully sweep up solid this compound, avoiding dust formation.[5][7]
  • Place the solid waste into a suitable, sealable, and clearly labeled hazardous waste container.[7][9]
  • Liquid Waste (Solutions):
  • Collect solutions containing this compound in a compatible, leak-proof container with a secure lid.[9][10]
  • Contaminated Materials:
  • Dispose of items such as contaminated gloves, labware, and absorbent materials as hazardous waste in the same container.[8][9]

4. Labeling Hazardous Waste:

  • Label the waste container clearly with the words "Hazardous Waste".[6][9]
  • The label must include the full chemical name ("this compound"), quantity or concentration, date of generation, and the principal investigator's name and contact information.[6] Abbreviations and chemical formulas are not permissible.[6]

5. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[9]
  • Ensure the storage area is cool, dry, and well-ventilated.[3][5]
  • Utilize secondary containment to prevent spills.[8]

6. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream) before being disposed of as regular trash.[8][9]
  • The rinsate from this process must be collected and disposed of as hazardous waste.[8][9]

7. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[6][8]
  • Complete any required hazardous waste disposal forms, accurately listing all contents of the waste container.[6]

Mandatory Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

G start Start: this compound to be disposed is_waste Is the material a waste product? start->is_waste ppe Wear appropriate PPE: - Gloves - Goggles - Lab Coat - Dust Mask (if solid) is_waste->ppe Yes waste_type Determine waste form ppe->waste_type solid_waste Solid Waste or Contaminated Debris waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid collect_solid Sweep/scoop carefully, avoiding dust creation solid_waste->collect_solid collect_liquid Pour into a compatible, leak-proof container liquid_waste->collect_liquid container Place in a suitable, closed hazardous waste container collect_solid->container collect_liquid->container labeling Label container: - 'Hazardous Waste' - Full Chemical Name - Date & PI Info container->labeling storage Store in a designated, secure, and well-ventilated area with secondary containment labeling->storage disposal_request Contact EHS or licensed waste disposal service for pickup storage->disposal_request end End: Proper Disposal disposal_request->end G start Start: Empty Container of This compound triple_rinse Triple-rinse the container with a suitable solvent start->triple_rinse collect_rinsate Collect all rinsate triple_rinse->collect_rinsate container_disposal Dispose of the rinsed container in regular trash triple_rinse->container_disposal After rinsing dispose_rinsate Dispose of rinsate as hazardous waste collect_rinsate->dispose_rinsate end End: Container Disposed dispose_rinsate->end container_disposal->end

References

Essential Safety and Operational Guide for 3,4-Dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3,4-Dimethyl-1H-pyrazole. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Summary: this compound is harmful if swallowed, causes serious eye damage and skin irritation, and may cause respiratory irritation.[1][2][3] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][4] This compound is harmful to aquatic life with long-lasting effects.[3][5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes.[6][7] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[7][8]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[6] Always inspect gloves for integrity before use and change them frequently. Double glooving is a good practice.[8]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.[6]
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[6]
Respiratory Fume Hood or RespiratorAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] A type N95 dust mask is also a suggested option.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety.

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Prepare the work area within a certified chemical fume hood.

    • Ensure all necessary equipment, including spill containment materials, is readily accessible.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Weighing and Transfer :

    • Carefully weigh the required amount of this compound within the fume hood to minimize inhalation of dust.

    • Use a spatula for transfers and avoid generating dust.

  • Experimentation :

    • Dissolve the compound in the appropriate solvent within the fume hood.

    • Carry out the intended chemical reaction, ensuring the apparatus is contained within the fume hood.

    • Monitor the reaction as required by the experimental protocol.

  • Post-Experiment :

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Properly label and store any remaining compound according to the storage guidelines below.

    • Dispose of all waste as outlined in the disposal plan.

    • Wash hands thoroughly after removing gloves.

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[10][11]

  • Waste Segregation :

    • Solid Waste : Collect unused or contaminated solid this compound and any materials that have come into direct contact (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealable hazardous waste container.[12]

    • Liquid Waste : Collect all solutions containing the compound in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health & Safety (EHS) department.[10]

  • Container Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all constituents with their approximate concentrations.[13]

  • Empty Container Rinsing :

    • Rinse empty containers that held the compound at least three times with a suitable solvent.

    • The first rinsate must be collected and disposed of as hazardous liquid waste.[10]

  • Storage Pending Disposal :

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[13]

  • Professional Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[11]

    • Never dispose of this compound down the drain or in the regular trash.[11]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Required PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Weigh and Transfer prep3->handle1 handle2 Conduct Experiment handle1->handle2 handle3 Decontaminate Surfaces handle2->handle3 disp1 Segregate Solid and Liquid Waste handle3->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store Waste Securely disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethyl-1H-pyrazole
Reactant of Route 2
3,4-Dimethyl-1H-pyrazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。